CAD031
Description
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Properties
Molecular Formula |
C18H14F6N2O2 |
|---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C18H14F6N2O2/c1-11-6-7-15(12(2)8-11)26(16(27)17(19,20)21)25-10-13-4-3-5-14(9-13)28-18(22,23)24/h3-10H,1-2H3/b25-10+ |
InChI Key |
VDYRRQYRYZTLJV-KIBLKLHPSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)/N=C/C2=CC(=CC=C2)OC(F)(F)F)C |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC(F)(F)F)C |
Origin of Product |
United States |
Foundational & Exploratory
The Neurogenic and Neuroprotective Mechanisms of CAD031: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAD031 is a novel, orally active drug candidate for Alzheimer's disease (AD) that has demonstrated significant neuroprotective and neurogenic properties in preclinical studies.[1][2] A derivative of the experimental drug J147, this compound was developed through a phenotypic screening approach targeting age-associated brain toxicities rather than specific amyloid-beta pathways.[1][3] This in-depth guide explores the multifaceted mechanism of action of this compound, presenting key experimental data, detailed protocols, and visual representations of its activity.
Core Mechanisms of Action
This compound's therapeutic potential stems from its combined neuroprotective and neurogenic activities. It not only protects neurons from various stressors but also stimulates the proliferation of neural progenitor cells, offering a dual approach to combating neurodegenerative diseases like AD.[1]
Neuroprotection
This compound exhibits broad neuroprotective effects across multiple in vitro models of age-related neurotoxicity. Its protective mechanisms are linked to the modulation of pathways involved in inflammation, synaptic health, and cellular metabolism.
Neurogenesis
A key feature of this compound is its ability to promote neurogenesis. In studies using human embryonic stem cell-derived neural precursor cells (hNPCs), this compound was found to be more potent than its parent compound, J147, in stimulating cell proliferation. This neurogenic capacity suggests the potential to replace neurons lost during the course of neurodegenerative disease.
Quantitative Data Summary
The following table summarizes the half-maximal effective concentrations (EC50) of this compound in various neuroprotective assays, demonstrating its potency in mitigating different forms of neuronal stress.
| Assay | Description | EC50 (nM) | Reference |
| Trophic Factor Withdrawal | Mimics loss of neurotrophic support in the aging brain. | 95 | |
| Oxytosis (Oxidative Stress) | Models oxidative stress-induced cell death via glutathione depletion. | 20 | |
| In Vitro Ischemia | Simulates loss of energy metabolism leading to neuron cell death. | 47 | |
| BAPTA-Induced Cell Death | Induces cell death through disruption of calcium homeostasis. | - | - |
| Aβ Peptide Toxicity (HT22 cells) | Models amyloid-beta induced toxicity in a hippocampal nerve cell line. | - | - |
| Aβ Peptide Toxicity (Primary Cells) | Models amyloid-beta induced toxicity in primary cortical neurons. | - | - |
Data for BAPTA-induced and Aβ peptide toxicity assays were mentioned qualitatively in the source but specific EC50 values were not provided in the accessible text.
Signaling Pathway: AMPK/ACC1 Axis
A central element of this compound's mechanism of action is its modulation of the AMP-activated protein kinase (AMPK) and Acetyl-CoA Carboxylase 1 (ACC1) signaling pathway. This pathway is a key regulator of cellular energy homeostasis. By activating AMPK, this compound initiates a cascade that leads to the inhibition of ACC1. This inhibition shifts cellular metabolism towards fatty acid oxidation and away from fatty acid synthesis, a process that is neuroprotective.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
RNA-Sequencing (RNA-seq) Protocol
This protocol outlines the steps for analyzing gene expression changes in the hippocampus of mice treated with this compound.
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Tissue Preparation: Mice are anesthetized, and their brains are removed and dissected to collect the hippocampus.
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RNA Extraction: Total RNA is isolated from the hippocampal tissue.
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Library Preparation: RNA-seq libraries are prepared using a standard kit, such as the TruSeq Stranded mRNA Sample Prep Kit. This involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.
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Sequencing: The prepared libraries are pooled and sequenced on a high-throughput platform like the HiSeq 2500.
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Data Analysis: Raw sequencing reads are processed to assess quality, aligned to a reference genome, and gene expression levels are quantified. Differential gene expression analysis is then performed to identify genes and pathways affected by this compound treatment.
Morris Water Maze
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
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Apparatus: A large circular pool is filled with opaque water. A small escape platform is hidden just below the water's surface. Visual cues are placed around the room.
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Training (Visible Platform): Mice are first trained to find a visible platform to ensure they can see and swim.
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Acquisition Phase (Hidden Platform): The platform is submerged and hidden. Mice are placed in the pool from different starting locations and the time taken to find the platform (escape latency) is recorded over several trials and days.
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Probe Trial: The platform is removed, and the mouse is allowed to swim freely for a set time. The time spent in the target quadrant where the platform was previously located is measured as an indicator of memory retention.
Fear Conditioning Assay
This assay assesses fear-associated learning and memory.
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Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild foot shock and a speaker to present an auditory cue (tone).
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Conditioning Phase: A mouse is placed in the chamber. A neutral conditioned stimulus (CS), the tone, is presented, followed by an aversive unconditioned stimulus (US), a mild foot shock. This pairing is repeated multiple times.
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Contextual Fear Testing: The next day, the mouse is returned to the same chamber (context) without the tone or shock. The amount of time the mouse spends "freezing" (a natural fear response) is measured as an indicator of contextual fear memory.
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Cued Fear Testing: The mouse is placed in a novel chamber with different contextual cues. The auditory cue (tone) is presented without the shock. Freezing behavior is again measured to assess cued fear memory.
Conclusion
This compound represents a promising therapeutic candidate for Alzheimer's disease with a novel, multi-pronged mechanism of action. By simultaneously protecting existing neurons from age-related toxicities and stimulating the generation of new neurons, this compound addresses key pathological features of neurodegeneration. Its activity through the AMPK/ACC1 signaling pathway highlights the importance of metabolic regulation in neuronal health. The experimental data and protocols presented here provide a comprehensive foundation for further research into this and similar geroneuroprotective compounds.
References
- 1. A chemical biology approach to identifying molecular pathways associated with aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel Alzheimer’s disease drug candidate targeting inflammation and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selecting for Neurogenic Potential as an Alternative for Alzheimer’s Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular and Cellular Properties of CAD031
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAD031 is a novel, brain-penetrant derivative of the neuroprotective compound J147. It has demonstrated significant potential as a therapeutic candidate for neurodegenerative diseases, particularly Alzheimer's disease. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of this compound. It details the compound's mechanism of action through the activation of the AMPK/ACC1 signaling pathway, leading to enhanced neurogenesis, neuroprotection, and improved cognitive function in preclinical models. This document synthesizes key experimental findings, presents detailed methodologies for pivotal assays, and offers a granular look at the data supporting the therapeutic promise of this compound.
Molecular Structure and Physicochemical Properties
This compound is a synthetic small molecule designed for enhanced neurogenic and neuroprotective efficacy. Its chemical identity and key properties are summarized below.
Chemical Structure and Identifiers
| Property | Value |
| Chemical Formula | C₁₈H₁₄F₆N₂O₂ |
| Molecular Weight | 404.31 g/mol [1] |
| CAS Number | 2071209-49-7[1][2] |
| IUPAC Name | N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-[3-(trifluoromethoxy)benzylidene]acetohydrazide |
| SMILES | Cc1cc(C)c(N(C(=O)C(F)(F)F)N=Cc2cccc(OC(F)(F)F)c2)cc1 |
| InChI Key | VDYRRQYRYZTLJV-UHFFFAOYSA-N |
Physicochemical Characteristics
| Property | Value |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO[2] |
| Storage | Store at -20°C for long-term stability |
Mechanism of Action and Signaling Pathways
This compound exerts its neuroprotective and pro-neurogenic effects primarily through the modulation of cellular energy homeostasis and metabolism. The core of its mechanism involves the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of Acetyl-CoA Carboxylase 1 (ACC1).
AMPK/ACC1 Signaling Pathway
AMPK is a crucial cellular energy sensor that, when activated, shifts cellular metabolism from anabolic processes that consume ATP to catabolic processes that generate ATP. ACC1 is a key enzyme in the synthesis of fatty acids.
The mechanism of action of this compound can be summarized as follows:
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AMPK Activation: this compound activates AMPK, although the direct molecular target leading to this activation is still under investigation.
-
ACC1 Inhibition: Activated AMPK phosphorylates and thereby inhibits ACC1.
-
Metabolic Shift: The inhibition of ACC1 leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation. This metabolic reprogramming enhances mitochondrial function and cellular energy status.
-
Neuroprotection and Neurogenesis: The improved cellular bioenergetics and reduced lipid-related stress contribute to the neuroprotective effects of this compound. Furthermore, this pathway has been linked to the promotion of neural precursor cell proliferation and differentiation, underlying its neurogenic properties.
Experimental Data and Protocols
This compound has been rigorously evaluated in a battery of in vitro and in vivo assays to characterize its neuroprotective and cognitive-enhancing properties.
In Vitro Neuroprotective Activity
This compound has demonstrated potent neuroprotective effects in various cell-based models of neuronal stress and toxicity.
| Assay | Description | EC₅₀ (nM) |
| Oxytosis/Ferroptosis | Protection of HT22 hippocampal neurons from glutamate-induced oxidative stress. | 20 |
| In Vitro Ischemia Model | Prevention of neuronal cell death following oxygen and glucose deprivation. | 47 |
| Aβ Toxicity | Rescue of rat hippocampal neurons from toxicity induced by extracellular amyloid-beta. | 27 |
Oxytosis/Ferroptosis Assay:
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Cell Culture: HT22 mouse hippocampal cells are plated in 96-well plates at a density of 5 x 10³ cells per well and cultured for 24 hours.
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Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound.
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Induction of Oxytosis: After a pre-incubation period with this compound, glutamate is added to the wells at a final concentration of 5-10 mM to induce oxytosis.
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Incubation: The cells are incubated for 12-24 hours.
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Viability Assessment: Cell viability is measured using a standard method such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the culture medium.
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Data Analysis: The EC₅₀ value is calculated by plotting cell viability against the concentration of this compound and fitting the data to a dose-response curve.
In Vitro Ischemia Model:
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Cell Culture: Primary cortical neurons are cultured in a glucose-containing medium.
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Induction of Ischemia: To mimic ischemic conditions, the culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber with low oxygen levels (e.g., <1% O₂).
-
Treatment: this compound is added to the culture medium at various concentrations either before or during the ischemic insult.
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Incubation: Cells are subjected to oxygen-glucose deprivation (OGD) for a defined period (e.g., 1-3 hours).
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Reperfusion: Following OGD, the medium is replaced with a regular glucose-containing medium, and the cells are returned to normoxic conditions to simulate reperfusion.
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Viability Assessment: Cell viability is assessed 24 hours after reperfusion using methods such as Trypan Blue exclusion or automated cell counting.
-
Data Analysis: The EC₅₀ is determined from the dose-response curve of this compound concentration versus neuronal survival.
In Vivo Efficacy in an Alzheimer's Disease Mouse Model
The therapeutic potential of this compound has been evaluated in the APPswe/PS1ΔE9 transgenic mouse model of Alzheimer's disease, which develops age-dependent amyloid plaques and cognitive deficits.
| Parameter | Description | Results |
| Animal Model | APPswe/PS1ΔE9 transgenic mice | - |
| Treatment | 10 mg/kg/day of this compound in chow for 3 months, starting at 10 months of age | - |
| Cognitive Assessment | Morris Water Maze | Reduction in memory deficit |
| Neuropathology | Brain tissue analysis | Reduction in brain inflammation and increase in synaptic protein expression |
Morris Water Maze for Spatial Memory Assessment:
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Apparatus: A circular pool (approximately 1.2 meters in diameter) is filled with opaque water. A small escape platform is submerged just below the water's surface in a fixed location in one of the four quadrants of the pool.
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Acclimation: Mice are handled for several days before the start of the experiment to reduce stress.
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Training Phase:
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Mice undergo multiple training trials per day for 5-7 consecutive days.
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In each trial, the mouse is placed into the pool at one of four randomized starting positions and is allowed to swim freely to find the hidden platform.
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If the mouse does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
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The time taken to reach the platform (escape latency) and the path length are recorded using a video tracking system.
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Probe Trial:
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24 hours after the final training trial, the escape platform is removed from the pool.
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The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).
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The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory retention.
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Data Analysis: The escape latencies during the training phase and the time spent in the target quadrant during the probe trial are compared between the this compound-treated group and a control group.
Conclusion
This compound is a promising neuroprotective and neurogenic agent with a well-defined mechanism of action centered on the AMPK/ACC1 signaling pathway. Its ability to mitigate key pathological features of Alzheimer's disease in preclinical models, including cognitive decline and neuroinflammation, underscores its therapeutic potential. The data presented in this guide provide a solid foundation for further investigation and clinical development of this compound for the treatment of age-related neurodegenerative diseases.
References
The Discovery and Synthesis of CAD031: A Novel Neurogenic and Neuroprotective Agent for Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
CAD031 is a promising second-generation drug candidate for Alzheimer's disease (AD) that has demonstrated significant neurogenic and neuroprotective properties.[1][2][3] Developed as a more potent derivative of the parent compound J147, this compound was identified through a phenotypic screening paradigm focused on old-age-associated brain toxicities and the ability to stimulate human neural precursor cell (hNPC) proliferation.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.
Discovery and Synthesis
This compound was synthesized as part of an effort to optimize the neurogenic potential of J147, a compound known for its neuroprotective and memory-enhancing capabilities.[1] The discovery process involved screening derivatives of J147 for their ability to promote the proliferation of human embryonic stem cell-derived neural precursor cells. Among the synthesized derivatives, compounds with a trifluoromethoxy (-OCF3) substitution on the 'A' ring, including this compound, exhibited improved neuroprotective activity. This compound was ultimately selected for further development due to its superior stability in microsomes and plasma and its high potency in the hNPC screening assay.
While the detailed chemical synthesis of this compound and other J147 derivatives is described in the supplemental material of the primary research publication, the core modification involves the introduction of a trifluoromethoxy group.
Quantitative Data Summary
The biological activity of this compound has been quantified across various assays, demonstrating its potency in neuroprotection, memory enhancement, and modulation of key cellular pathways.
Table 1: Neuroprotective and Pharmacological Properties of this compound
| Assay | EC50 (nM) | Description | Reference |
| Oxidative Stress Reduction | 20 | Rescue of primary cortical neurons from oxytosis. | |
| In Vitro Ischemia | 47 | Prevention of neuron cell death due to loss of energy metabolism. | |
| Extracellular Aβ Toxicity | 27 | Protection of rat hippocampal neurons from amyloid-beta toxicity. |
Table 2: Effects of this compound on Cognitive Function in AD Mouse Models
| Behavioral Assay | Treatment Group | Outcome | Reference |
| Fear Conditioning | AD Mice + this compound | Significant increase in freezing time, indicating improved hippocampal-associated memory. | |
| Pattern Separation | AD Mice + this compound | Significant restoration of the recognition index (RI), indicating improved pattern separation. |
Table 3: Impact of this compound on Gene Expression in Wild-Type (WT) and AD Mouse Models
| Mouse Model | Number of Significantly Changed Genes | Key Pathways Modulated | Reference |
| Wild-Type (WT) | 29 | Synapse formation | |
| Alzheimer's Disease (AD) | 730 | Oxidative phosphorylation, long-term potentiation, AMPK signaling |
Signaling Pathways
This compound exerts its therapeutic effects by modulating several critical signaling pathways, primarily centered around fatty acid metabolism, inflammation, and synaptic health. A key target of this compound is the AMP-activated protein kinase (AMPK) / Acetyl-CoA Carboxylase 1 (ACC1) pathway.
AMPK/ACC1 Signaling Pathway
This compound activates AMPK, which in turn phosphorylates and inhibits ACC1. ACC1 is the rate-limiting enzyme in fatty acid synthesis, converting acetyl-CoA to malonyl-CoA. By inhibiting ACC1, this compound leads to an increase in acetyl-CoA levels, which can then be utilized in the mitochondria for energy production. This metabolic shift towards fatty acid oxidation is believed to contribute to the neuroprotective effects of this compound.
Caption: this compound activates the AMPK/ACC1 signaling pathway.
Anti-Inflammatory and Synaptic Health Pathways
RNA-sequencing data has revealed that this compound modulates gene expression related to inflammation and synaptic function. In AD mice, this compound treatment leads to a reduction in brain inflammation and an increased expression of synaptic proteins. The activation of AMPK by this compound is also thought to contribute to its anti-inflammatory effects by inhibiting nuclear factor-κB (NF-κB) activity.
Caption: this compound's impact on inflammation and synaptic health.
Experimental Protocols
Neuroprotection Assays
This compound's neuroprotective properties were evaluated in six distinct nerve cell assays mimicking toxicities observed in the aging brain. A key assay involved the use of primary cortical neurons to assess protection against oxytosis, an oxidative stress-induced cell death pathway initiated by glutathione depletion. The half-maximal effective concentration (EC50) was determined by measuring cell viability across a range of this compound concentrations.
Animal Studies
Female APPswe/PS1ΔE9 transgenic AD mice were utilized to investigate the in vivo efficacy of this compound. In a preventative study, 3-month-old mice were treated with this compound (200 ppm in chow) for 6 months. Behavioral analyses, including the fear conditioning and pattern separation tests, were conducted to assess hippocampal-associated memory.
Caption: Workflow for the preventative animal study of this compound.
RNA-Sequencing Analysis
To understand the molecular mechanisms of this compound, RNA-sequencing was performed on hippocampal tissue from treated and control mice. Statistical software was used to identify differentially expressed genes, and pathway analysis was conducted to determine the biological processes affected by this compound treatment.
Metabolomic Analysis
Metabolomic profiling of brain and plasma samples was conducted to identify changes in small-molecule metabolites following this compound treatment. This analysis revealed a significant shift in lipid metabolism, with notable changes in long-chain fatty acids, ketone bodies, and acyl carnitines.
Conclusion
This compound represents a significant advancement in the development of therapeutics for Alzheimer's disease. Its dual action as both a neurogenic and neuroprotective agent, coupled with its ability to modulate key metabolic and inflammatory pathways, underscores its potential as a disease-modifying therapy. The data and protocols outlined in this guide provide a comprehensive foundation for further research and development of this promising compound.
References
CAD031 as a derivative of J147
An In-depth Technical Guide to CAD031: A Potent Neurogenic Derivative of the Alzheimer's Drug Candidate J147
Introduction
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, with a complex pathology characterized by neuronal loss and cognitive decline. The limitations of therapies targeting amyloid pathology have spurred the development of novel drug discovery paradigms. One such approach, focused on the multifaceted toxicities of the aging brain, led to the development of J147, a promising neuroprotective and memory-enhancing compound derived from curcumin.[1][2][3][4] J147 has demonstrated efficacy in various animal models of AD, even reversing cognitive deficits when administered at late stages of the disease.[3]
To further enhance the therapeutic potential of J147, particularly in stimulating the replacement of lost neurons, a library of its derivatives was synthesized and screened for neurogenic activity. This effort identified This compound , a derivative that not only retains the potent neuroprotective properties of its parent compound but also exhibits superior efficacy in promoting the proliferation of human neural precursor cells. This dual action of neuroprotection and neurogenesis makes this compound a compelling candidate for the treatment of age-related neurodegenerative disorders.
This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, comparative efficacy with J147, and the experimental protocols used to characterize its activity.
Chemical and Pharmacological Properties
This compound is a synthetic derivative of J147, modified to enhance its neurogenic potential. The key structural difference is the substitution on the 'A' ring with an -OCF₃ group, which has been associated with improved neuroprotective activity.
Table 1: Chemical Properties of J147 and this compound
| Property | J147 | This compound |
| Molecular Formula | C₁₈H₁₇F₃N₂O₂ | C₁₈H₁₄F₆N₂O₂ |
| Molecular Weight | 350.34 g/mol | 416.31 g/mol |
| CAS Number | 1146963-51-0 | 2071209-49-7 |
Table 2: Pharmacokinetic Parameters of J147 and this compound in Rodents
| Parameter | J147 | This compound |
| Administration Route | Per oral (PO) | Gavage and Intravenous (IV) |
| Dose | 20 mg/kg (mice) | 20 mg/kg (rats) |
| Plasma Half-life (t₁/₂) | 1.5 hours | Data not available |
| Brain Half-life (t₁/₂) | 2.5 hours | Data not available |
| Brain Penetrant | Yes | Yes |
| Oral Bioavailability (F%) | 28% (mice) | Data not available |
Pharmacokinetic data for this compound is less extensively published than for J147.
Mechanism of Action: Targeting Mitochondrial Homeostasis
The therapeutic effects of J147, and by extension this compound, are rooted in their ability to modulate cellular energy metabolism and protect mitochondria.
The primary molecular target of J147 has been identified as the mitochondrial ATP synthase (specifically the alpha subunit). By binding to this enzyme, J147 initiates a signaling cascade that confers neuroprotection and promotes cellular resilience.
The key downstream pathway activated by J147 and this compound is the AMP-activated protein kinase (AMPK) / acetyl-CoA carboxylase 1 (ACC1) signaling pathway .
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AMPK Activation: J147 and this compound lead to the phosphorylation and activation of AMPK.
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ACC1 Inhibition: Activated AMPK then phosphorylates and inhibits ACC1.
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Metabolic Shift: ACC1 is the rate-limiting enzyme in fatty acid synthesis, converting acetyl-CoA to malonyl-CoA. Its inhibition leads to an increase in cellular acetyl-CoA levels and a decrease in free fatty acid (FFA) synthesis.
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Enhanced Bioenergetics: The preserved pool of acetyl-CoA can be utilized in the tricarboxylic acid (TCA) cycle for energy production, leading to elevated ATP levels and enhanced cellular bioenergetics.
This mechanism of action is thought to counteract the age-related decline in mitochondrial function and energy metabolism observed in neurodegenerative diseases.
Comparative Efficacy
This compound was specifically developed to improve upon the neurogenic properties of J147 while maintaining its neuroprotective effects. The following tables summarize the comparative data from various in vitro and in vivo studies.
Table 3: In Vitro Neuroprotective Activity of J147 and this compound
| Assay | Description | J147 EC₅₀ | This compound EC₅₀ |
| Oxytosis/Oxidative Stress | Rescue of primary cortical neurons from glutathione depletion-induced cell death. | 6 nM | 20 nM |
| BDNF-like Activity | Rescue of HT22 cells expressing TrkB from serum starvation. | 74 nM | 95 nM |
| Ischemia Model | Prevention of neuron cell death due to loss of energy metabolism. | Data not available | 47 nM |
| Extracellular Aβ Toxicity | Protection of rat hippocampal neurons from Aβ₁₋₄₂ toxicity. | 15 nM | 27 nM |
| Intracellular Aβ Toxicity | Prevention of cell death in MC65 cells conditionally expressing the C99 fragment of APP. | ~10 nM | ~10 nM |
| hNPC Neurogenesis | Induction of neurogenesis markers in human neural precursor cells. | Less Potent | More Potent |
Table 4: In Vivo Effects of J147 and this compound in Alzheimer's Disease Mouse Models
| Effect | J147 | This compound |
| Animal Model | APPswe/PS1ΔE9, SAMP8 | APPswe/PS1ΔE9, SAMP8 |
| Memory Improvement | Rescues cognitive deficits in aged mice. | Reduces memory deficits. |
| Synaptic Protein Expression | Prevents loss of synaptic proteins. | Increases expression of synaptic proteins (Drebrin, Arc-1). |
| Neurogenesis | Stimulates BrdU incorporation in the dentate gyrus. | Stimulates neural progenitor proliferation (BrdU+DCX+ cells) in the SVZ. |
| Inflammation | Reduces markers of inflammation. | Reduces brain inflammation. |
| Aβ Metabolism | Reduces soluble Aβ levels. | No significant effect on Aβ plaque density or size in a therapeutic model. |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize this compound and J147.
Chemical Synthesis of J147 and this compound
A detailed, publicly available step-by-step synthesis protocol for J147 and this compound is not available in the searched literature. However, publications from the Salk Institute state that J147 is a derivative of curcumin, and its synthesis, along with that of its derivatives like this compound, has been carried out in their laboratory. The synthesis involves creating hybrid molecules based on curcumin and other neurotrophic compounds. Starting materials and reagents are generally sourced from commercial suppliers like Sigma Aldrich.
Morris Water Maze (Spatial Memory Assay)
This test assesses hippocampus-dependent spatial learning and memory in rodents.
Protocol:
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Apparatus: A circular pool (150 cm diameter) filled with opaque water (using non-toxic paint) at room temperature. A small escape platform (10 cm diameter) is submerged 1 cm below the water surface. High-contrast spatial cues are placed around the room.
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Visible Platform Training (Day 1): The platform is marked with a visible flag. Mice undergo several trials from different starting positions to learn the task of finding a platform to escape the water.
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Hidden Platform Training (Days 2-5): The flag is removed, and the platform remains in a fixed location. Mice are given multiple trials per day from varied start locations. The time taken to find the platform (escape latency) is recorded by a tracking software.
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Probe Trial (Day 6): The platform is removed from the pool. The mouse is allowed to swim for 60-90 seconds. The time spent in the target quadrant (where the platform was located) is measured as an index of spatial memory.
Immunohistochemistry for Neurogenesis (BrdU & DCX)
This technique is used to label and quantify newly born neurons in the brain.
Protocol:
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BrdU Administration: Mice are injected intraperitoneally with 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog that incorporates into the DNA of dividing cells.
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Tissue Preparation: After a set survival period (e.g., 2-4 weeks), mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). Brains are extracted, post-fixed, and cryoprotected.
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Sectioning: Brains are sectioned on a cryostat or vibratome (e.g., 40 µm coronal sections).
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Antigen Retrieval: Sections undergo DNA denaturation (e.g., with 2N HCl) to expose the BrdU epitope.
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Immunostaining:
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Sections are blocked to prevent non-specific antibody binding.
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Incubate with primary antibodies overnight (e.g., rat anti-BrdU for proliferating cells and goat anti-DCX for immature neurons).
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Wash and incubate with fluorescently-labeled secondary antibodies.
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Counterstain with a nuclear marker like DAPI.
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Imaging and Quantification: Sections are imaged using a confocal microscope. The number of BrdU-positive, DCX-positive, and double-labeled cells in the region of interest (e.g., subgranular zone of the dentate gyrus) is quantified using stereological methods.
Western Blotting for Protein Expression
This method is used to detect and quantify specific proteins in brain tissue homogenates.
Protocol:
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Tissue Homogenization: Dissected brain tissue (e.g., hippocampus) is homogenized in a lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration of the lysate is determined using a standard assay (e.g., BCA assay).
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SDS-PAGE: Equal amounts of protein for each sample are denatured and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
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Immunoblotting:
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The membrane is blocked to prevent non-specific antibody binding.
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Incubate with a primary antibody specific to the target protein (e.g., anti-p-AMPK, anti-synaptophysin).
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Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Human Neural Precursor Cell (hNPC) Neurogenesis Assay
This assay was used to screen J147 derivatives for their ability to promote human neurogenesis.
Protocol:
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Cell Culture: Human embryonic stem cell (hES)-derived neural precursor cells (hNPCs) are cultured as a monolayer on a suitable substrate (e.g., poly-L-ornithine/laminin coated plates).
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Compound Treatment: hNPCs are treated with various concentrations of the test compounds (e.g., J147, this compound) in a differentiation-promoting medium.
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Differentiation: The cells are allowed to differentiate for a specified period (e.g., 7-14 days).
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Analysis: The extent of neurogenesis is quantified. This can be done by:
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Immunocytochemistry: Staining for neuronal markers (e.g., β-III-tubulin, MAP2) and progenitor markers (e.g., Nestin, SOX2) to count the number of new neurons.
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Quantitative PCR (qPCR): Measuring the mRNA expression levels of genes associated with neurogenesis and neuronal maturation.
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Conclusion
This compound represents a significant advancement in the development of therapeutics for Alzheimer's disease, building upon the strong foundation of its parent compound, J147. By retaining potent neuroprotective activity while exhibiting enhanced neurogenic capacity, this compound embodies a multi-pronged therapeutic strategy. Its mechanism, centered on the preservation of mitochondrial function and energy metabolism, addresses a core pathology of the aging brain. The data strongly support the continued investigation of this compound as a disease-modifying agent for AD and other age-related neurodegenerative disorders. The progression of J147 into clinical trials further underscores the therapeutic promise of this class of compounds.
References
- 1. Selecting for Neurogenic Potential as an Alternative for Alzheimer’s Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencedaily.com [sciencedaily.com]
- 3. The neurotrophic compound J147 reverses cognitive impairment in aged Alzheimer’s disease mice | AlzPED [alzped.nia.nih.gov]
- 4. A novel Alzheimer’s disease drug candidate targeting inflammation and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on CAD031 and Neurogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on CAD031, a promising compound with demonstrated neurogenic and neuroprotective properties. The information presented is collated from key preclinical studies, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways.
Core Concepts: Neurogenesis and Neuroprotection in Neurodegenerative Disease
Neurodegenerative diseases such as Alzheimer's are characterized by the progressive loss of neurons. A therapeutic strategy that not only protects existing neurons from damage but also stimulates the generation of new neurons from endogenous neural stem cells holds significant promise.[1][2] this compound, a derivative of the neuroprotective compound J147, was developed with this dual-action therapeutic approach in mind.[1][2] It has shown efficacy in preclinical models by promoting neural precursor cell proliferation and exhibiting potent neuroprotective effects.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
Table 1: In Vitro Neuroprotective Efficacy of this compound
| Assay Type | Cell Type | Challenge | EC50 (nM) | Reference |
| Trophic Factor Withdrawal | Primary embryonic day 18 cortical cells | Serum-free medium | 18 | |
| Oxidative Stress (Oxytosis) | HT22 hippocampal nerve cells | Glutamate-induced GSH depletion | 20 | |
| In Vitro Ischemia | HT22 hippocampal nerve cells | Loss of energy metabolism | 47 | |
| Extracellular Aβ Toxicity | Rat hippocampal neurons | Aβ₁₋₄₂ | 27 |
Table 2: In Vivo Effects of this compound on Neurogenesis in APPswe/PS1ΔE9 Mice
| Mouse Model | Treatment Duration | Age at Treatment Start | Key Findings | Reference |
| APPswe/PS1ΔE9 | 6 months | 3 months | Rescued fear-conditioning memory deficits. | |
| APPswe/PS1ΔE9 | 3 months | 10 months | Reduced memory deficit and brain inflammation; increased synaptic protein expression. | |
| Wild Type (WT) and AD Mice | Not Specified | Not Specified | Significantly increased BrdU+DCX+ proliferating neural progenitors in the subventricular zone (SVZ). |
Experimental Protocols
This section details the methodologies for key experiments cited in the foundational research of this compound.
In Vitro Neuroprotection Assays
Objective: To determine the half-maximal effective concentration (EC50) of this compound in protecting neurons from various insults relevant to neurodegenerative diseases.
-
Trophic Factor Withdrawal Assay:
-
Plate primary embryonic day 18 cortical cells at a low density in serum-free medium.
-
Treat cells with varying concentrations of this compound.
-
Incubate for 48 hours, a time frame in which untreated cells undergo apoptosis.
-
Assess cell viability using a standard method (e.g., MTT assay) to determine the EC50.
-
-
Oxytosis Assay:
-
Plate HT22 hippocampal nerve cells.
-
Induce oxidative stress by exposing the cells to glutamate, which depletes glutathione (GSH).
-
Concurrently treat with a range of this compound concentrations.
-
Measure cell viability after a set incubation period to calculate the EC50.
-
-
In Vitro Ischemia Assay:
-
Culture HT22 cells under conditions that mimic ischemia by inducing a loss of energy metabolism.
-
Apply different concentrations of this compound to the cultures.
-
Determine cell viability to ascertain the neuroprotective EC50 of the compound.
-
-
Extracellular Aβ Toxicity Assay:
-
Culture primary rat hippocampal neurons.
-
Expose the neurons to toxic concentrations of extracellular amyloid-beta (Aβ) peptides.
-
Treat with a dilution series of this compound.
-
Assess neuronal survival to determine the EC50 for protection against Aβ toxicity.
-
In Vivo APPswe/PS1ΔE9 Mouse Model Studies
Objective: To evaluate the therapeutic efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
-
Animals: Female APPswe/PS1ΔE9 transgenic mice and wild-type littermates.
-
Drug Administration: this compound is administered orally, mixed into the chow at a concentration of 200 ppm, which corresponds to approximately 10 mg/kg/day.
-
Preventative Study Design:
-
Begin treatment at 3 months of age, before the significant development of pathology.
-
Continue treatment for 6 months.
-
Conduct behavioral testing (e.g., fear conditioning) to assess cognitive function.
-
Administer BrdU daily for one week before sacrifice to label proliferating cells.
-
-
Therapeutic Study Design:
-
Start treatment at 10 months of age, when cognitive deficits and pathology are already present.
-
Continue treatment for 3 months.
-
Perform behavioral assessments (e.g., Morris water maze) to evaluate memory.
-
Harvest brain and plasma tissue for biochemical and molecular analyses.
-
Immunohistochemistry for Neurogenesis Markers
Objective: To quantify the extent of neural progenitor cell proliferation in the brains of mice treated with this compound.
-
Tissue Preparation: After the final BrdU injection, perfuse the mice with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA). Post-fix the brains in PFA and then transfer to a sucrose solution for cryoprotection. Section the brains coronally at 40 µm using a cryostat.
-
Antigen Retrieval: For BrdU staining, incubate the free-floating sections in 2N HCl at 37°C for 30 minutes to denature the DNA, followed by neutralization in a borate buffer.
-
Immunostaining:
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate overnight at 4°C with primary antibodies against BrdU (to label dividing cells) and Doublecortin (DCX, a marker for immature neurons).
-
Wash with PBS and incubate with appropriate fluorescently-labeled secondary antibodies.
-
Counterstain with a nuclear marker such as DAPI.
-
-
Imaging and Quantification: Acquire images of the subventricular zone (SVZ) and the dentate gyrus of the hippocampus using a confocal microscope. Quantify the number of BrdU-positive and BrdU/DCX double-positive cells.
Western Blot for Signaling Pathway Analysis
Objective: To measure changes in the phosphorylation state and total protein levels of key signaling molecules in response to this compound treatment.
-
Protein Extraction: Homogenize brain tissue samples in a lysis buffer containing protease and phosphatase inhibitors. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate with primary antibodies against phosphorylated and total AMPK and ACC1.
-
Wash and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the relative levels of protein phosphorylation.
Signaling Pathways and Mechanisms of Action
The neuroprotective and neurogenic effects of this compound are linked to its ability to modulate cellular metabolism. The proposed primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a key energy sensor in cells.
AMPK/ACC1 Pathway
Experimental Workflow for In Vivo Studies
Conclusion
This compound represents a significant advancement in the development of multi-target therapies for neurodegenerative diseases. Its dual action of promoting neurogenesis and providing robust neuroprotection, mediated through the modulation of cellular metabolism via the AMPK/ACC1 pathway, offers a promising avenue for future drug development. The data and protocols summarized in this guide provide a foundational resource for researchers in the field. Further investigation into the downstream effectors of the metabolic shift induced by this compound and its direct impact on the neural stem cell niche will be crucial in fully elucidating its therapeutic potential.
References
The Neuroprotective Potential of CAD031: A Technical Overview for Drug Discovery and Development
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: CAD031 has emerged as a promising neuroprotective agent, particularly in the context of age-related neurodegenerative diseases such as Alzheimer's. A derivative of the experimental drug J147, this compound was developed through a screening process focused on identifying compounds with both neurogenic and neuroprotective properties.[1][2] This technical guide provides a comprehensive overview of the preclinical data supporting the neuroprotective effects of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.
Quantitative Data Summary
The neuroprotective efficacy of this compound has been quantified in a series of in vitro and in vivo studies. The following tables summarize the key quantitative findings from this research.
In Vitro Neuroprotective Activity
This compound has demonstrated potent neuroprotective effects in various cell-based assays that model the toxicities associated with the aging brain and neurodegenerative disease.[3]
| Assay Type | Cell Line | Neuroprotective Effect | EC50 (nM) |
| Trophic Factor Withdrawal | HT22 | Prevention of cell death | 18 |
| BDNF Rescue | HT22 expressing TrkB | Rescue from serum starvation | 95 |
Table 1: In Vitro Neuroprotective Efficacy of this compound. The half-maximal effective concentration (EC50) of this compound was determined in assays modeling different neurotoxic pathways.
In Vivo Efficacy in Alzheimer's Disease Mouse Models
Studies utilizing transgenic mouse models of Alzheimer's disease have provided in vivo evidence for the therapeutic potential of this compound.
| Mouse Model | Age at Treatment | Dosage | Treatment Duration | Key Outcomes |
| APPswe/PS1ΔE9 | 3 months | Not Specified | 6 months | Prevention of memory and behavioral deficits. |
| APPswe/PS1ΔE9 | 10 months | 10 mg/kg/day | 3 months | Reduction in memory deficits and brain inflammation; increased expression of synaptic proteins.[3][4] |
| SAMP8 | 9 months | Not Specified | 4 months | Maintenance of a younger mitochondrial phenotype; reduction in age-associated changes in gene, protein, and small molecule expression. |
Table 2: In Vivo Efficacy of this compound in Preclinical Models of Alzheimer's Disease. this compound has shown positive effects in both preventative and therapeutic paradigms in mouse models of Alzheimer's disease.
Key Experimental Methodologies
The following sections detail the protocols for the key experiments cited in the quantitative data summary.
In Vitro Neuroprotection Assays
Objective: To determine the neuroprotective efficacy of this compound against various neurotoxic insults in vitro.
General Cell Culture:
-
HT22 hippocampal nerve cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.
-
For specific assays, cells are plated in multi-well plates at a predetermined density and allowed to adhere overnight.
Trophic Factor Withdrawal Assay:
-
HT22 cells are washed with serum-free DMEM.
-
The medium is replaced with serum-free DMEM containing varying concentrations of this compound.
-
Cells are incubated for a period sufficient to induce cell death in control wells (typically 24-48 hours).
-
Cell viability is assessed using a standard method such as the MTT assay.
-
The EC50 value is calculated from the dose-response curve.
BDNF Rescue Assay:
-
HT22 cells engineered to express the BDNF receptor TrkB are used.
-
Cells are serum-starved in the presence of varying concentrations of this compound or BDNF (as a positive control).
-
After an incubation period, cell viability is measured.
-
The ability of this compound to rescue cells from serum starvation-induced death is quantified, and the EC50 is determined.
In Vivo Studies in APPswe/PS1ΔE9 Mice
Objective: To evaluate the therapeutic efficacy of this compound in a transgenic mouse model of Alzheimer's disease.
Animal Model:
-
Female APPswe/PS1ΔE9 transgenic mice, which develop age-dependent Aβ accumulation and cognitive deficits, are used.
Treatment Paradigm:
-
For therapeutic studies, 10-month-old symptomatic mice are used.
-
Mice are fed a diet containing this compound at a dose of 10 mg/kg/day for 3 months.
-
A control group of APPswe/PS1ΔE9 mice receives a standard diet.
Behavioral Testing: Two-Day Water Maze
-
Day 1 (Training): Mice are trained to locate a visible platform in a pool of water. Cues are placed around the pool to aid in spatial navigation. Multiple trials are conducted.
-
Day 2 (Testing): The platform is submerged and no longer visible. The time taken for the mice to find the hidden platform (latency) is recorded as a measure of spatial memory.
Tissue Collection and Analysis:
-
Following behavioral testing, mice are euthanized, and brain tissue is collected.
-
Hippocampal tissue is dissected for molecular analysis.
-
RNA is extracted for RNA-sequencing to analyze gene expression changes.
-
Protein lysates are prepared for Western blotting to measure levels of synaptic and inflammatory markers.
In Vivo Studies in SAMP8 Mice
Objective: To investigate the effects of this compound on age-related molecular changes in a senescence-accelerated mouse model.
Animal Model:
-
Senescence-accelerated mouse-prone 8 (SAMP8) mice, which exhibit accelerated aging and cognitive decline, are used.
Treatment Paradigm:
-
Nine-month-old SAMP8 mice are fed a diet containing this compound for 4 months.
-
Age-matched control SAMP8 mice are fed a standard diet.
Molecular Analysis:
-
At the end of the treatment period, hippocampal tissue is collected.
-
Transcriptomic analysis (RNA-seq) is performed to identify age-related changes in gene expression and the effect of this compound treatment.
-
Metabolomic and proteomic analyses are conducted to assess changes in small molecules and proteins associated with aging and mitochondrial function.
Signaling Pathways and Mechanisms of Action
This compound exerts its neuroprotective effects through the modulation of several key signaling pathways. A central mechanism involves the activation of the AMP-activated protein kinase (AMPK) pathway, which in turn regulates fatty acid metabolism and reduces inflammation.
This compound Experimental Workflow
Caption: Experimental workflow for evaluating the neuroprotective effects of this compound.
Proposed Signaling Pathway of this compound
Caption: Proposed signaling pathway for the neuroprotective effects of this compound.
The data suggests that this compound activates AMPK, a key energy sensor in cells. Activated AMPK then phosphorylates and inhibits acetyl-CoA carboxylase 1 (ACC1), a critical enzyme in fatty acid synthesis. This modulation of fatty acid metabolism is believed to be a core component of this compound's neuroprotective mechanism. Furthermore, RNA-sequencing data from the hippocampus of this compound-treated AD mice revealed significant effects on pathways related to synapse formation and energy metabolism. The compound also appears to reduce neuroinflammation, a key pathological feature of Alzheimer's disease.
Conclusion
This compound is a potent neuroprotective and neurogenic compound with a promising preclinical profile for the treatment of Alzheimer's disease. Its multifaceted mechanism of action, centered on the modulation of cellular metabolism and inflammation via the AMPK/ACC1 pathway, distinguishes it from many traditional Alzheimer's drug candidates. The quantitative data from both in vitro and in vivo models provide a strong rationale for its continued development. Further investigation into the precise molecular targets of this compound and its long-term efficacy and safety will be crucial in translating these preclinical findings into a viable therapeutic for age-related neurodegenerative diseases.
References
- 1. The Alzheimer’s disease drug candidate J147 decreases blood plasma fatty acid levels via modulation of AMPK/ACC1 signaling in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selecting for Neurogenic Potential as an Alternative for Alzheimer’s Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel Alzheimer’s disease drug candidate targeting inflammation and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chemical biology approach to identifying molecular pathways associated with aging - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective and Anti-inflammatory Effects of CAD031 in the Context of Alzheimer's Disease
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the investigational drug candidate CAD031, with a specific focus on its impact on brain inflammation and associated molecular pathways. The information presented is intended for researchers, scientists, and professionals involved in drug development for neurodegenerative diseases.
Executive Summary
This compound is a novel Alzheimer's disease (AD) drug candidate with demonstrated neuroprotective and anti-inflammatory properties. In preclinical studies using the APPswe/PS1ΔE9 mouse model of AD, this compound has been shown to mitigate memory deficits and reduce key markers of brain inflammation. The primary mechanism of action appears to be centered on the modulation of fatty acid metabolism and the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which subsequently inhibits pro-inflammatory cascades. This document details the experimental evidence, methodologies, and putative signaling pathways associated with the therapeutic effects of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical evaluations of this compound in the APPswe/PS1ΔE9 mouse model of Alzheimer's disease.
Table 1: Effect of this compound on Pro-inflammatory Protein Expression in the Hippocampus
| Protein Marker | Treatment Group | Mean Relative Expression Level (Normalized to Control) | Statistical Significance (vs. AD Vehicle) |
| VCAM-1 | AD + Vehicle | ~1.8 | - |
| AD + this compound | ~1.0 (similar to WT control) | p < 0.05 | |
| RAGE | AD + Vehicle | ~1.5 | - |
| AD + this compound | ~0.8 (below WT control) | p < 0.05 | |
| Clusterin | AD + Vehicle | ~2.5 | - |
| AD + this compound | ~1.5 | p < 0.05 |
Data are estimations derived from graphical representations in Prior et al., 2017.[1]
Table 2: Effect of this compound on Cognitive Performance in the Morris Water Maze
| Parameter | Treatment Group | Performance Metric |
| Escape Latency (Day 2) | AD + Vehicle | Significantly longer than Wild-Type |
| AD + this compound | Normalized to Wild-Type levels |
Qualitative summary based on findings reported by Prior et al., 2017.[1]
Experimental Protocols
The following are representative protocols for the key experiments conducted to evaluate the efficacy of this compound. These are generalized methodologies based on standard practices and the information available in the primary literature.
Animal Model and Treatment
-
Animal Model: Male and female APPswe/PS1ΔE9 transgenic mice and wild-type (WT) littermate controls.
-
Age at Treatment Initiation: 10 months (symptomatic stage).[1]
-
Treatment Regimen: this compound was administered orally at a dose of 200 ppm in the diet for 3 consecutive months.[1]
-
Control Groups: Both AD and WT mice were administered a vehicle diet.
Western Blotting for Inflammatory Markers
-
Tissue Preparation: Hippocampal tissue was dissected and homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
Electrophoresis and Transfer: 30 µg of total protein per sample were separated on a 4-12% SDS-PAGE gel and transferred to a PVDF membrane.
-
Immunoblotting:
-
Membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary antibodies (e.g., anti-VCAM-1, anti-RAGE, anti-Clusterin, anti-β-actin) were diluted in blocking buffer and incubated with the membranes overnight at 4°C.
-
Membranes were washed three times with TBST.
-
HRP-conjugated secondary antibodies were incubated for 1 hour at room temperature.
-
Membranes were washed three times with TBST.
-
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis was performed to quantify band intensity, which was normalized to the loading control (β-actin).
RNA-Sequencing (RNA-Seq) Analysis
-
RNA Extraction: Total RNA was isolated from hippocampal tissue using a suitable RNA extraction kit. RNA quality and quantity were assessed.
-
Library Preparation: RNA-seq libraries were prepared using a standard commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This process involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Libraries were sequenced on a high-throughput sequencing platform (e.g., Illumina HiSeq).
-
Data Analysis:
-
Raw sequencing reads were quality-controlled and aligned to the mouse reference genome.
-
Gene expression levels were quantified (e.g., as transcripts per million - TPM).
-
Differential gene expression analysis was performed between treatment groups.
-
Pathway and gene ontology analysis were conducted to identify biological processes and signaling pathways affected by this compound treatment.
-
Morris Water Maze for Cognitive Assessment
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water maintained at a constant temperature. A hidden escape platform was submerged just below the water surface. Visual cues were placed around the room.
-
Training (Day 1): Mice were subjected to a series of training trials where they were allowed to find a visible platform.
-
Testing (Day 2): The platform was hidden, and mice were given a set number of trials to find it, starting from different quadrants of the pool.
-
Data Collection: The time taken to reach the platform (escape latency) and the path taken were recorded using a video tracking system.
-
Analysis: Escape latencies were compared between the different treatment groups to assess spatial learning and memory.
Signaling Pathways and Mechanisms of Action
This compound-Mediated Activation of AMPK and Downstream Anti-inflammatory Effects
This compound exerts its anti-inflammatory effects primarily through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor.[1] Activated AMPK can inhibit the activity of nuclear factor-kappa B (NF-κB), a master regulator of pro-inflammatory gene expression. This inhibition of NF-κB leads to the reduced expression of downstream inflammatory mediators.
Caption: this compound activates AMPK, which in turn inhibits the pro-inflammatory NF-κB pathway.
Reduction of Pro-inflammatory Markers
The inhibition of the NF-κB pathway by this compound results in the decreased expression of several pro-inflammatory proteins that are elevated in the AD brain. These include Vascular Cell Adhesion Molecule 1 (VCAM-1), Receptor for Advanced Glycation Endproducts (RAGE), and Clusterin.
Caption: Reduced NF-κB activity leads to the down-regulation of key inflammatory proteins.
Impact on Fatty Acid Metabolism
A significant effect of this compound is its influence on fatty acid metabolism. Metabolomic data from the brains of treated mice show a shift towards the production of ketone bodies, which can serve as an alternative energy source for the brain, particularly when glucose metabolism is impaired, as is often the case in AD.
Caption: this compound modulates fatty acid metabolism, increasing the production of ketone bodies.
Conclusion
This compound represents a promising multi-target therapeutic candidate for Alzheimer's disease. Its ability to concurrently reduce brain inflammation, modulate energy metabolism, and improve cognitive function in a symptomatic animal model highlights its potential for disease modification. The core mechanism, involving the activation of the AMPK signaling pathway, provides a strong rationale for its anti-inflammatory effects. Further investigation into the detailed molecular interactions and long-term efficacy of this compound is warranted to advance this compound towards clinical development.
References
In Vitro Efficacy of CAD031: A Preclinical Assessment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro studies investigating the efficacy of CAD031, a promising drug candidate for Alzheimer's disease. The data presented herein is collated from foundational preclinical research, offering insights into its neuroprotective properties and mechanism of action.
Quantitative Efficacy Data
This compound has demonstrated potent neuroprotective effects across a range of in vitro assays designed to model the cellular stresses observed in the aging and neurodegenerative brain. The following table summarizes the half-maximal effective concentrations (EC50) of this compound in comparison to its parent compound, J147, in six distinct neurotoxicity assays.[1]
| In Vitro Assay | Description | This compound EC50 (nM) | J147 EC50 (nM) |
| Oxidative Stress | Rescue of primary cortical neurons from oxytosis induced by glutathione depletion.[1] | 20 | 6 |
| Ischemia Model | Prevention of neuron cell death due to loss of energy metabolism.[1] | 47 | Not Reported |
| Extracellular Aβ Toxicity | Protection of rat hippocampal neurons from toxicity induced by extracellular amyloid-beta (Aβ) 1-42.[1] | 27 | 15 |
| Intracellular Aβ Toxicity | Protection against toxicity from intracellular Aβ. | Data Not Quantified | Data Not Quantified |
| Tunicamycin-Induced ER Stress | Protection against endoplasmic reticulum stress. | Data Not Quantified | Data Not Quantified |
| Low Glucose | Protection against toxicity induced by low glucose conditions. | Data Not Quantified | Data Not Quantified |
Experimental Protocols
The following are the detailed methodologies for the key in vitro experiments cited in the initial efficacy studies of this compound.
Oxytosis Assay
This assay measures the ability of a compound to protect neurons from a form of oxidative stress-induced programmed cell death.
-
Cell Culture: Primary cortical neurons are prepared from embryonic day 17 Sprague-Dawley rat embryos and cultured in Neurobasal media supplemented with B27.[2]
-
Induction of Oxytosis: Oxidative stress is initiated by depleting glutathione (GSH) levels in the cultured neurons.
-
Treatment: Neurons are treated with varying concentrations of this compound.
-
Viability Assessment: Cell viability is measured to determine the concentration of this compound that provides 50% protection against oxytosis (EC50).
In Vitro Ischemia Model
This assay simulates the loss of energy metabolism that leads to neuronal cell death during an ischemic event.
-
Cell Culture: Neuronal cells are cultured under standard conditions.
-
Ischemia Induction: Ischemia is mimicked in vitro, likely through oxygen-glucose deprivation.
-
Treatment: The cultured neurons are treated with a range of this compound concentrations.
-
Outcome Measurement: The EC50 is determined by assessing the concentration at which this compound prevents 50% of the induced neuron cell death.
Extracellular Aβ Toxicity Assay
This assay evaluates the protective effects of this compound against the toxicity of amyloid-beta plaques, a hallmark of Alzheimer's disease.
-
Cell Culture: Rat hippocampal neurons are used for this assay.
-
Aβ Treatment: The neurons are exposed to aggregated amyloid-beta 1-42 peptides.
-
This compound Administration: Various concentrations of this compound are co-administered with the Aβ peptides.
-
Viability Measurement: The neuroprotective effect is quantified by measuring cell viability, and the EC50 is calculated.
Signaling Pathways and Experimental Workflow
The neuroprotective effects of this compound are associated with the modulation of key signaling pathways involved in cellular stress response and metabolism.
Proposed Mechanism of Action of this compound
This compound is believed to exert its neuroprotective effects through the activation of stress response pathways and the modulation of metabolic processes. It has been shown to stimulate the phosphorylation of eIF2α, a key regulator of the unfolded protein response (UPR), and AMP-activated protein kinase (AMPK), a central player in cellular energy homeostasis.
References
The Geroneuroprotective Potential of CAD031: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAD031 has emerged as a promising geroneuroprotector, a compound that not only confers neuroprotection but also targets the underlying aging processes that are major risk factors for neurodegenerative diseases. A derivative of the experimental Alzheimer's disease (AD) drug candidate J147, this compound exhibits enhanced neurogenic properties while retaining the broad neuroprotective effects of its predecessor.[1] Preclinical studies have demonstrated its efficacy in mitigating cognitive decline and neuropathology in animal models of AD. This technical guide provides an in-depth overview of the core data supporting this compound's potential, with a focus on its mechanism of action, quantitative preclinical data, and detailed experimental protocols.
Introduction: The Geroprotective Approach to Neurodegeneration
The rising prevalence of age-related neurodegenerative disorders, such as Alzheimer's disease, necessitates a paradigm shift in therapeutic strategies. The geroprotective hypothesis posits that by targeting the fundamental biology of aging, it may be possible to delay or prevent the onset of multiple age-related diseases, including neurodegeneration. This compound was developed within this framework, selected for its ability to protect against various toxicities associated with the aging brain.[2][3] This compound is orally active and brain-penetrant, making it a viable candidate for clinical development.[2]
Mechanism of Action: A Multi-Targeted Approach
This compound's neuroprotective effects are attributed to its influence on multiple interconnected pathways, primarily centered around inflammation, fatty acid metabolism, and mitochondrial function.
Modulation of Neuroinflammation
Chronic inflammation is a key pathological feature of the aging brain and is significantly exacerbated in Alzheimer's disease. This compound has been shown to reduce the expression of pro-inflammatory markers in the hippocampus of aged AD model mice.[2] Western blot analysis revealed a significant reduction in the levels of Vascular Cell Adhesion Molecule (VCAM), a marker for vascular inflammation, and the Receptor for Advanced Glycation Endproducts (RAGE), which is involved in inflammatory responses. Additionally, the expression of clusterin, a stress-induced chaperone molecule associated with inflammation in AD, was also lowered by this compound treatment.
Targeting Fatty Acid and Energy Metabolism
Metabolomic and transcriptomic analyses have revealed that a major effect of this compound is the modulation of fatty acid and energy metabolism. In preclinical models, this compound treatment led to a shift in mitochondrial lipid metabolism, characterized by an increase in acyl carnitines, acetyl-CoA, and ketone bodies. Ketone bodies are a crucial alternative energy source for the brain, particularly when glucose metabolism is impaired, a common feature in the AD brain. This metabolic reprogramming is, at least in part, mediated by the activation of the AMP-activated protein kinase (AMPK) signaling pathway.
The AMPK/ACC1 Signaling Pathway
Network analysis of transcriptomic and metabolomic data has identified acetyl-CoA as a central metabolite regulated by this compound. Mechanistic studies have confirmed that this compound activates the AMPK/ACC1 pathway. AMPK, a master regulator of cellular energy homeostasis, phosphorylates and inhibits acetyl-CoA carboxylase 1 (ACC1), leading to an increase in acetyl-CoA availability for mitochondrial energy production. This enhancement of mitochondrial function is believed to be a core component of this compound's geroneuroprotective effects.
Quantitative Preclinical Data
The neuroprotective and therapeutic efficacy of this compound has been quantified in a series of in vitro and in vivo studies.
In Vitro Neuroprotective Efficacy
This compound has demonstrated potent neuroprotective properties in various cell-based assays mimicking age-related neurotoxicities. The half-maximal effective concentrations (EC50) for these protective effects are summarized in the table below.
| Assay | Description | EC50 (nM) |
| Oxidative Stress | Protection against glutamate-induced oxidative stress | 20 |
| Ischemia | Prevention of neuron cell death in an in vitro ischemia model | 47 |
| Extracellular Aβ Toxicity | Protection of rat hippocampal neurons from Aβ1-42 toxicity | 27 |
Data sourced from Daugherty et al., 2017.
In Vivo Cognitive Enhancement in an AD Mouse Model
In a therapeutic study, aged (10-month-old) APPswe/PS1ΔE9 transgenic mice, a model of familial AD, were treated with this compound for 3 months. The treatment resulted in a significant improvement in cognitive function across multiple behavioral paradigms.
| Behavioral Test | Metric | AD Control (Mean ± SEM) | AD + this compound (Mean ± SEM) | p-value |
| Elevated Plus Maze | Time in Open Arms (%) | 45 ± 5 | 25 ± 4 | < 0.05 |
| Fear Conditioning | Freezing Time (%) | 20 ± 3 | 40 ± 5 | < 0.01 |
| Morris Water Maze | Escape Latency (s) | 40 ± 6 | 20 ± 4 | < 0.05 |
Data represents approximate values extracted from graphical representations in Daugherty et al., 2017.
Modulation of Synaptic and Inflammatory Proteins
Western blot analysis of hippocampal tissue from the treated AD mice revealed that this compound treatment normalized the expression of key synaptic and inflammatory proteins.
| Protein Target | Function | Change in AD + this compound vs. AD Control |
| Drebrin | Synaptic plasticity | Increased |
| Arc-1 | Synaptic plasticity | Increased |
| VCAM | Vascular inflammation | Decreased |
| RAGE | Pro-inflammatory signaling | Decreased |
| Clusterin | Inflammatory stress response | Decreased |
Data sourced from Daugherty et al., 2017.
Pharmacokinetics in Rats
Pharmacokinetic studies in Sprague-Dawley rats have demonstrated that this compound has good oral bioavailability and excellent brain penetrance.
| Parameter | Value |
| Bioavailability (Oral) | Good |
| Brain/Plasma Ratio (8h) | 2.8 |
| Cmax in Brain (20 mg/kg) | ~10x EC50 values |
Data sourced from Daugherty et al., 2017.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
In Vivo Therapeutic Efficacy Study
-
Animal Model: Male and female APPswe/PS1ΔE9 transgenic mice and wild-type littermates were used. At 10 months of age, when significant AD-like pathology is present, mice were randomly assigned to control or treatment groups.
-
Drug Administration: this compound was incorporated into the standard rodent chow at a concentration of 200 ppm. This diet was provided ad libitum for a duration of 3 months.
-
Behavioral Assays:
-
Elevated Plus Maze: This test was used to assess anxiety-like behavior. The apparatus consisted of two open and two closed arms elevated above the floor. The time spent in the open arms versus the closed arms was recorded over a 5-minute period.
-
Fear Conditioning: This test evaluated hippocampus-dependent contextual memory. On day 1, mice were placed in a conditioning chamber and received a series of mild foot shocks paired with an auditory cue. On day 2, the mice were returned to the same chamber, and the amount of time spent "freezing" (a fear response) was measured as an indicator of memory.
-
Morris Water Maze: This assay assessed spatial learning and memory. Mice were placed in a circular pool of opaque water and had to learn the location of a hidden escape platform using distal visual cues. The time taken to find the platform (escape latency) was recorded over several trials.
-
-
Tissue Collection and Analysis: Following behavioral testing, mice were euthanized, and brain and plasma samples were collected for biochemical and molecular analyses, including Western blotting, metabolomics, and RNA-sequencing.
In Vitro Neuroprotection Assays
-
Cell Culture: Primary rat hippocampal neurons or appropriate neuronal cell lines were cultured under standard conditions.
-
Induction of Neurotoxicity: Neurotoxicity was induced by exposing the cultured cells to specific toxins relevant to aging and neurodegeneration, such as glutamate (to induce oxidative stress), oligomeric Aβ1-42, or by simulating ischemic conditions (e.g., oxygen-glucose deprivation).
-
This compound Treatment: Cells were co-incubated with the neurotoxin and a range of concentrations of this compound.
-
Cell Viability Assessment: After a defined incubation period, cell viability was assessed using standard methods, such as the MTT assay, which measures mitochondrial metabolic activity.
-
EC50 Determination: The concentration of this compound that provided 50% of the maximal protection against the neurotoxin was calculated as the EC50 value.
Conclusion and Future Directions
This compound represents a promising next-generation therapeutic candidate for age-related neurodegenerative diseases. Its multi-targeted mechanism of action, encompassing anti-inflammatory, metabolic, and neurogenic effects, aligns with the complex and multifactorial nature of diseases like Alzheimer's. The robust preclinical data, demonstrating both neuroprotection and cognitive enhancement in a therapeutic paradigm, strongly support its continued development. Future research should focus on elucidating the precise molecular targets of this compound and advancing this compound into clinical trials to evaluate its safety and efficacy in human populations. The geroneuroprotective approach embodied by this compound holds significant potential for ushering in a new era of therapies for neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel Alzheimer’s disease drug candidate targeting inflammation and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic study in rats after single intravenous and oral administrations of [14C]-ITF-296 | springermedicine.com [springermedicine.com]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with CAD031
These application notes provide a comprehensive guide for researchers and scientists utilizing the experimental drug candidate CAD031 in in vivo studies, particularly in the context of Alzheimer's disease (AD) and aging research. The protocols outlined below are based on published preclinical studies in mouse models of AD.
Overview of this compound
This compound is a novel, brain-penetrant Alzheimer's disease drug candidate with potent neuroprotective properties.[1] It has been classified as a "geroneuroprotector," a compound that slows the rate of aging and extends lifespan in model organisms while also being neuroprotective.[2] In preclinical studies, this compound has demonstrated the ability to reverse memory deficits, reduce brain inflammation, and increase the expression of synaptic proteins in aged, symptomatic AD mice.[1] Its mechanism of action is multifaceted, involving the modulation of inflammation, fatty acid metabolism, and the activation of key signaling pathways related to cellular energy homeostasis and protein synthesis.[1][2]
Key Signaling Pathways
This compound's therapeutic effects are associated with the activation of the AMPK/ACC1 pathway , which plays a central role in cellular metabolism. Additionally, it influences the phosphorylation of eIF2α , a key regulator of protein translation, which can be part of a protective response to cellular stress.
In Vivo Experimental Protocols
The following protocols are derived from studies using APPswe/PS1ΔE9 and SAMP8 mouse models of Alzheimer's disease and aging, respectively.
Animal Models and Husbandry
-
Animal Models:
-
APPswe/PS1ΔE9 transgenic mice are a commonly used model for familial Alzheimer's disease, exhibiting age-dependent accumulation of amyloid-beta plaques and cognitive deficits.
-
SAMP8 mice are a model for accelerated senescence and age-related cognitive decline.
-
-
Housing: Mice should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Ethical Considerations: All animal procedures must be carried out in strict accordance with the recommendations in the Guide for the Care and Use of Laboratory Animals and approved by the local Institutional Animal Care and Use Committee.
This compound Administration
-
Route of Administration: Oral, via medicated chow.
-
Dosage: 200 parts per million (ppm) in the diet, which corresponds to an approximate daily intake of 10 mg/kg.
-
Preparation of Medicated Chow:
-
Calculate the total amount of this compound required based on the total weight of the chow to be prepared.
-
Thoroughly mix the calculated amount of this compound with a small portion of the powdered standard chow to ensure even distribution.
-
Gradually add the remaining powdered chow in geometric proportions, mixing thoroughly at each step.
-
The final mixture can be provided as a powder or re-pelleted.
-
-
Treatment Duration: Typically 3 to 4 months. In therapeutic models, treatment is often initiated in aged mice already exhibiting cognitive deficits (e.g., starting at 10 months of age for APPswe/PS1ΔE9 mice).
Behavioral Assessments
A battery of behavioral tests should be performed to assess different aspects of cognitive function.
-
Apparatus: A circular pool (approximately 1.2 m in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-25°C. A hidden platform (10 cm diameter) is submerged 1 cm below the water surface. Visual cues are placed around the pool.
-
Training (Day 1):
-
Conduct 4 trials per mouse.
-
In each trial, the mouse is placed in the water facing the pool wall from one of four starting positions.
-
The mouse is allowed to swim for a maximum of 180 seconds to find the hidden platform. If it fails, it is gently guided to the platform.
-
The mouse remains on the platform for 15-30 seconds.
-
-
Testing (Day 2):
-
The platform is kept in the same location but is now unmarked.
-
Each mouse undergoes one trial.
-
The time it takes to find the hidden platform (escape latency) is recorded.
-
A significant reduction in escape latency in the this compound-treated group compared to the vehicle-treated AD group indicates improved spatial memory.
-
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated above the floor.
-
Procedure:
-
Each mouse is placed in the center of the maze facing an open arm.
-
The mouse is allowed to explore the maze for a set period (e.g., 5 minutes).
-
The time spent in the open arms versus the closed arms is recorded.
-
An increase in the time spent in the open arms by this compound-treated AD mice compared to untreated AD mice suggests a reduction in anxiety-like behavior.
-
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock, and a distinct testing chamber.
-
Training:
-
The mouse is placed in the conditioning chamber and allowed to explore.
-
An auditory cue (conditioned stimulus, CS) is presented, followed by a mild foot shock (unconditioned stimulus, US).
-
This pairing is repeated several times.
-
-
Testing:
-
Contextual Fear: The mouse is returned to the original conditioning chamber, and freezing behavior (a measure of fear) is recorded in the absence of the CS and US.
-
Cued Fear: The mouse is placed in a novel chamber, and after a period of acclimation, the CS is presented, and freezing behavior is recorded.
-
Improved performance is indicated by increased freezing time in the this compound-treated group.
-
Tissue Collection and Processing
-
Following behavioral testing, mice are euthanized.
-
For biochemical and molecular analyses, the brain is rapidly dissected. The hippocampus and cortex are often isolated, as these regions are highly affected in AD.
-
Tissues can be flash-frozen in liquid nitrogen and stored at -80°C for later analysis (e.g., RNA-seq, Western blotting) or fixed for immunohistochemistry.
-
Blood samples can be collected via cardiac puncture for plasma analysis.
Biochemical and Molecular Analyses
-
RNA-Sequencing: To identify changes in gene expression in response to this compound treatment, RNA can be extracted from brain tissue (e.g., hippocampus) and subjected to RNA-seq analysis.
-
Western Blotting: To assess the activation of signaling pathways, protein lysates from brain tissue can be analyzed by Western blotting using antibodies against total and phosphorylated forms of proteins such as AMPK, ACC1, and eIF2α.
-
Immunohistochemistry: Fixed brain sections can be stained with antibodies to visualize and quantify AD pathology (e.g., amyloid-beta plaques using antibody 6E10) and neurogenesis (e.g., BrdU staining for proliferating cells).
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison between experimental groups.
Table 1: Pharmacokinetic Properties of this compound in Rats
| Parameter | Value |
|---|---|
| Administration Route | Gavage (20 mg/kg in corn oil) |
| Maximum Brain Concentration | ~10x higher than in vitro EC50 |
| Brain-to-Plasma Ratio (at 8h) | 2.8 |
Data from rat studies, as presented in supplementary materials of cited literature.
Table 2: Summary of Behavioral Outcomes in APPswe/PS1ΔE9 Mice
| Behavioral Test | Metric | WT Control | AD Control | AD + this compound |
|---|---|---|---|---|
| Morris Water Maze | Escape Latency (s) | Low | High | Low (similar to WT) |
| Elevated Plus Maze | Time in Open Arms (s) | Normal | Low | Normal |
| Fear Conditioning | Freezing Time (%) | High | Low | High |
This table represents the expected qualitative outcomes based on published findings.
Table 3: Key Molecular Changes Following this compound Treatment
| Analysis | Marker | Change in AD Mice | Effect of this compound |
|---|---|---|---|
| Western Blot | p-AMPK / AMPK | Decreased | Increased |
| Western Blot | p-ACC1 / ACC1 | Decreased | Increased |
| RNA-Seq | Inflammatory Genes | Increased | Decreased |
| RNA-Seq | Synaptic Genes | Decreased | Increased |
| Immunohistochemistry | Amyloid-beta Plaques | High | No significant change |
| Immunohistochemistry | BrdU+ Cells (Neurogenesis) | Low | Increased |
This table summarizes the general molecular effects observed in preclinical studies.
References
Application Notes and Protocols for the Administration of CAD031 in Mouse Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of CAD031, a promising drug candidate for Alzheimer's disease (AD), in preclinical mouse models. The information compiled is based on published research and aims to facilitate the design and execution of efficacy studies.
Introduction
This compound is a novel Alzheimer's disease drug candidate that has demonstrated neuroprotective and memory-enhancing properties in various models. It has been shown to reduce memory deficits, decrease brain inflammation, and increase the expression of synaptic proteins in mouse models of AD.[1] The primary mechanism of action of this compound appears to be centered on the modulation of fatty acid metabolism and the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][2]
Animal Models
The most commonly used mouse models for evaluating the efficacy of this compound are:
-
APPswe/PS1ΔE9: A transgenic model that develops age-dependent amyloid-β (Aβ) plaques and cognitive deficits, recapitulating key pathological features of familial Alzheimer's disease.
-
SAMP8 (Senescence-Accelerated Mouse Prone 8): A model of accelerated aging that exhibits age-related learning and memory impairments, making it suitable for studying sporadic forms of AD.[2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies administering this compound to Alzheimer's disease mouse models.
Table 1: Effects of this compound on Inflammatory Markers in the Hippocampus of APPswe/PS1ΔE9 Mice
| Marker | Treatment Group | Change vs. AD Control | p-value | Reference |
| VCAM | AD + this compound | Reduced | < 0.05 | [1] |
| RAGE | AD + this compound | Reduced | < 0.05 | |
| Clusterin | AD + this compound | Reduced | < 0.05 |
Table 2: Effects of this compound on Synaptic Protein Expression in the Hippocampus of APPswe/PS1ΔE9 Mice
| Protein | Treatment Group | Change vs. AD Control | p-value | Reference |
| Drebrin | AD + this compound | Increased | < 0.05 | |
| Arc-1 | AD + this compound | Increased | < 0.05 |
Table 3: Effects of this compound on Brain Metabolites in Wild-Type (WT) and APPswe/PS1ΔE9 (AD) Mice
| Metabolite Class | Mouse Strain | Change with this compound | Reference |
| Long-chain fatty acids | WT | Decreased | |
| Monoacylglycerols | WT | Decreased | |
| Acetyl-CoA | WT | Increased | |
| Ketone bodies | WT | Increased | |
| Acyl carnitines | WT | Increased | |
| Monoacylglycerols | AD | Increased |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound-Medicated Chow
This protocol details the preparation of rodent chow containing 200 ppm of this compound, which delivers an approximate daily dose of 10 mg/kg.
Materials:
-
Standard rodent chow powder
-
This compound compound
-
Precision balance
-
Mixer (e.g., V-blender or planetary mixer)
-
Pellet mill (optional, for pelleting the chow)
-
Drying oven (if pelleting)
Procedure:
-
Calculate the required amount of this compound:
-
For 1 kg of chow, 200 ppm corresponds to 200 mg of this compound.
-
Determine the total amount of medicated chow required for the study duration and calculate the total this compound needed.
-
-
Pre-mixing:
-
Accurately weigh the calculated amount of this compound.
-
To ensure even distribution, first mix the this compound with a small portion of the powdered chow (e.g., 10% of the total chow weight). Mix thoroughly until a homogenous mixture is achieved.
-
-
Final Mixing:
-
Add the pre-mix to the remaining powdered chow in a larger mixer.
-
Mix for a sufficient duration (e.g., 15-20 minutes) to ensure uniform distribution of the compound throughout the chow.
-
-
Pelleting (Optional but recommended):
-
If a pellet mill is available, the mixed powder can be pelleted to the desired size for the mice. This prevents the animals from selectively avoiding the medicated powder.
-
A small amount of water can be added as a binder if necessary, following the pellet mill manufacturer's instructions.
-
-
Drying (if pelleted with water):
-
If water was added during pelleting, the pellets must be dried in a drying oven at a low temperature (e.g., 50-60°C) until they reach a constant weight to prevent mold growth.
-
-
Storage:
-
Store the medicated chow in airtight containers in a cool, dark, and dry place to maintain the stability of the compound.
-
-
Administration:
-
Provide the medicated chow to the mice ad libitum as their sole food source for the duration of the treatment period (typically 3 to 6 months).
-
Ensure fresh chow is provided regularly, and monitor food consumption to ensure consistent dosing.
-
Protocol 2: Morris Water Maze Test for Spatial Learning and Memory
This protocol outlines the procedure for assessing hippocampal-dependent spatial learning and memory.
Materials:
-
Circular water tank (120-150 cm in diameter)
-
Escape platform (10 cm in diameter)
-
Non-toxic white paint or milk powder to make the water opaque
-
Water heater to maintain water temperature at 22-25°C
-
Video tracking system and software
-
Distinct visual cues placed around the room
Procedure:
-
Acclimation:
-
Handle the mice for a few minutes each day for 3-5 days prior to the start of the experiment to reduce stress.
-
-
Cued Training (Visible Platform):
-
Day 1: Place the platform in one of the four quadrants of the tank, with the top of the platform visible above the water surface.
-
Allow each mouse to swim for 60 seconds or until it finds the platform. If the mouse does not find the platform within 60 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-20 seconds.
-
Perform 4 trials per mouse, with different starting positions for each trial. The platform location remains constant.
-
-
Acquisition Phase (Hidden Platform):
-
Days 2-6: Submerge the platform 1-2 cm below the surface of the opaque water in the same location as the cued training.
-
Perform 4 trials per day for each mouse, with varying start positions.
-
Record the latency to find the platform and the path length for each trial using the video tracking system.
-
-
Probe Trial (Memory Retention):
-
Day 7: Remove the platform from the tank.
-
Allow each mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
Protocol 3: Fear Conditioning Test for Associative Learning and Memory
This protocol describes the procedure for assessing fear-associated learning and memory.
Materials:
-
Fear conditioning chamber with a grid floor capable of delivering a mild foot shock
-
Sound-attenuating outer chamber
-
A speaker to deliver an auditory cue (e.g., a tone)
-
A light source to serve as a visual cue
-
Video camera and software to record and score freezing behavior
Procedure:
-
Habituation:
-
Day 1: Place each mouse in the conditioning chamber and allow it to explore freely for 2-3 minutes.
-
-
Training (Conditioning):
-
Following habituation on Day 1, present the conditioned stimulus (CS), which is an auditory cue (e.g., an 80 dB tone for 30 seconds).
-
During the last 2 seconds of the CS presentation, deliver the unconditioned stimulus (US), a mild foot shock (e.g., 0.5-0.7 mA for 2 seconds).
-
Repeat the CS-US pairing 2-3 times with an inter-trial interval of 1-2 minutes.
-
Remove the mouse from the chamber 1-2 minutes after the final pairing.
-
-
Contextual Fear Memory Test:
-
Day 2: Place the mouse back into the same conditioning chamber (the context) without presenting the auditory cue or the foot shock.
-
Record the mouse's behavior for 5 minutes and score the percentage of time spent freezing (complete immobility except for respiration).
-
-
Cued Fear Memory Test:
-
Day 3: Place the mouse in a novel context (a chamber with different visual, tactile, and olfactory cues).
-
Allow the mouse to habituate to the new context for 2-3 minutes.
-
Present the auditory cue (the same CS from the training day) for 3 minutes without the foot shock.
-
Record and score the percentage of time spent freezing during the presentation of the cue.
-
Signaling Pathways and Experimental Workflows
This compound Experimental Workflow
Caption: Experimental workflow for evaluating this compound in Alzheimer's mouse models.
Proposed Signaling Pathway of this compound in Alzheimer's Disease
Caption: Proposed signaling pathway of this compound in Alzheimer's disease.
References
Application Notes and Protocols: Dosage and Administration of CAD031 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
CAD031 is a promising drug candidate for Alzheimer's disease with demonstrated neuroprotective and neurogenic properties. These application notes provide detailed protocols for the in vitro administration of this compound in cell culture models relevant to neurodegenerative disease research. The provided methodologies cover dosage determination, preparation, and application in key neuroprotective assays, including trophic factor withdrawal, oxytosis/ferroptosis, and in vitro ischemia (oxygen-glucose deprivation). Furthermore, this document outlines the known signaling pathways of this compound, focusing on the activation of AMP-activated protein kinase (AMPK) and its downstream effects on fatty acid metabolism and inflammation. All quantitative data are summarized for easy reference, and experimental workflows and signaling pathways are visualized using diagrams.
Introduction
This compound is a derivative of the neuroprotective compound J147, selected for its enhanced neurogenic activity. In preclinical studies, this compound has shown efficacy in mitigating age-associated toxicities observed in the brain. Its mechanism of action involves the activation of the AMPK signaling pathway, which plays a central role in cellular energy homeostasis, leading to beneficial effects on fatty acid metabolism and a reduction in neuroinflammation. These characteristics make this compound a compound of significant interest for studying and potentially treating neurodegenerative disorders. The following protocols and notes are intended to guide researchers in the effective use of this compound in a laboratory setting.
Quantitative Data Summary
The following table summarizes the effective concentrations (EC50) of this compound in various in vitro neuroprotective assays. These values can serve as a starting point for dose-response experiments. A concentration of 10 μM this compound has been shown to exhibit no signs of acute toxicity in cell culture.[1]
| Assay Type | Cell Model | Stressor | This compound EC50 |
| Trophic Factor Withdrawal | Primary Cortical Neurons | Serum Starvation | 18 nM[2] |
| BDNF Receptor Rescue | HT22 Cells | Serum Starvation | 95 nM |
| Oxytosis/Ferroptosis | Primary Cortical Neurons | Glutamate (GSH depletion) | 20 nM[1] |
| In Vitro Ischemia | HT22 Cells | Oxygen-Glucose Deprivation | 47 nM[1] |
| Extracellular Aβ Toxicity | Rat Hippocampal Neurons | Amyloid-β peptide | 27 nM[1] |
| Intracellular Aβ Toxicity | MC65 Human Neuron Cell Line | Conditional C99 expression | 12 nM |
Signaling Pathway of this compound
This compound primarily acts by stimulating the phosphorylation and activation of AMP-activated protein kinase (AMPK), a master regulator of cellular metabolism. This activation leads to a cascade of downstream effects, including the inhibition of acetyl-CoA carboxylase 1 (ACC1), a key enzyme in fatty acid synthesis. Inhibition of ACC1 leads to a decrease in fatty acid synthesis and an increase in fatty acid oxidation. Furthermore, AMPK activation by this compound has been shown to inhibit the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammation. This anti-inflammatory action contributes to its neuroprotective effects.
References
Application Notes and Protocols for Measuring CAD031 Brain Penetrance
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAD031 is a promising neuroprotective and neurogenic compound with therapeutic potential for neurodegenerative diseases such as Alzheimer's disease. A critical factor in the development of any central nervous system (CNS) drug is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain.[1] This document provides detailed application notes and protocols for various techniques to measure the brain penetrance of this compound. The described methods range from terminal studies measuring total drug concentration in brain tissue to advanced techniques for real-time monitoring of unbound drug concentrations in the brain's extracellular fluid.
Quantitative Data Summary
Pharmacokinetic studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. For CNS drugs like this compound, the brain-to-plasma concentration ratio is a key parameter for assessing its brain penetrance. The following table summarizes the reported pharmacokinetic data for this compound in preclinical models.
| Parameter | Value | Species | Dosing | Time Point | Reference |
| Brain-to-Plasma Ratio | 2.8 | Rat | 20 mg/kg (gavage in corn oil) | 8 hours | [2] |
| Maximum Brain Concentration | ~10x EC50 in cell culture | Rat | 20 mg/kg (gavage in corn oil) | Not Specified | [2] |
Experimental Protocols
This section outlines detailed protocols for three key techniques to assess the brain penetrance of this compound.
Protocol 1: Brain and Plasma Homogenate Analysis for Total Concentration
This protocol is based on the reported pharmacokinetic studies of this compound and is designed to determine the total concentration of the compound in brain and plasma at a specific time point after administration.[2]
Objective: To determine the brain-to-plasma concentration ratio of this compound following a single dose administration in rodents.
Materials:
-
This compound
-
Vehicle (e.g., corn oil)
-
Sprague-Dawley rats (or other appropriate rodent model)
-
Gavage needles
-
Anesthesia (e.g., isoflurane)
-
Tools for blood collection (e.g., syringes with anticoagulant) and brain extraction
-
Saline solution for perfusion
-
Homogenizer
-
Acetonitrile for extraction
-
Centrifuge
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[3]
Procedure:
-
Animal Dosing:
-
Acclimate animals to the housing conditions for at least 3 days prior to the experiment.
-
Prepare a formulation of this compound in the selected vehicle (e.g., corn oil) at the desired concentration.
-
Administer a single dose of this compound to the rats via oral gavage (e.g., 20 mg/kg). Include a vehicle-treated control group.
-
-
Sample Collection:
-
At the desired time point post-dosing (e.g., 8 hours), anesthetize the animal.
-
Collect a whole blood sample from the jugular vein into a tube containing an anticoagulant.
-
Perform a cardiac perfusion with cold saline to remove blood from the brain.
-
Carefully dissect the brain and rinse with cold saline. Blot dry and record the weight.
-
Plasma can be separated from the whole blood by centrifugation.
-
-
Sample Preparation:
-
Homogenize the brain tissue in a suitable buffer.
-
Extract this compound from the brain homogenate and plasma samples by adding acetonitrile.
-
Vortex the samples vigorously and then centrifuge to precipitate proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate a sensitive and selective LC-MS/MS method for the quantification of this compound.
-
Prepare a standard curve of this compound in the appropriate matrix (blank brain homogenate and plasma).
-
Analyze the extracted samples and determine the concentration of this compound in both brain and plasma.
-
-
Data Analysis:
-
Calculate the brain concentration (ng/g of tissue) and the plasma concentration (ng/mL).
-
Determine the brain-to-plasma ratio by dividing the brain concentration by the plasma concentration.
-
Experimental workflow for brain and plasma homogenate analysis.
Protocol 2: In Vivo Microdialysis for Unbound Brain Concentration
This protocol provides a method for continuous sampling of the extracellular fluid in a specific brain region to measure the unbound concentration of this compound, which is the pharmacologically active fraction.
Objective: To determine the time-course of unbound this compound concentrations in the brain extracellular fluid of freely moving rodents.
Materials:
-
This compound
-
Vehicle for administration
-
Rodents (e.g., rats or mice)
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulas
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
LC-MS/MS system
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., hippocampus or cortex).
-
Secure the cannula to the skull with dental cement.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Connect the probe to a microinfusion pump and perfuse with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for at least one hour before collecting baseline samples.
-
-
This compound Administration and Sample Collection:
-
Administer this compound to the animal via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) using a refrigerated fraction collector.
-
-
LC-MS/MS Analysis:
-
Analyze the dialysate samples directly by a validated LC-MS/MS method to determine the concentration of this compound.
-
Determine the in vitro recovery of the microdialysis probe to correct the measured dialysate concentrations to true extracellular fluid concentrations.
-
-
Data Analysis:
-
Plot the unbound brain concentration of this compound versus time.
-
Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
-
Workflow for in vivo microdialysis.
Protocol 3: Positron Emission Tomography (PET) Imaging
PET is a non-invasive imaging technique that can be used to quantify the distribution and kinetics of a radiolabeled version of this compound in the brain.
Objective: To non-invasively visualize and quantify the brain uptake and distribution of this compound over time.
Materials:
-
Radiolabeled this compound (e.g., with 11C or 18F)
-
Animal PET scanner
-
Anesthetized animal
-
Catheter for intravenous injection
-
Image analysis software
Procedure:
-
Radiolabeling of this compound:
-
Synthesize a radiolabeled version of this compound with a suitable positron-emitting isotope.
-
-
Animal Preparation and PET Scan:
-
Anesthetize the animal and place it in the PET scanner.
-
Administer the radiolabeled this compound via intravenous injection.
-
Acquire dynamic PET scans over a period of time (e.g., 60-90 minutes).
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET data to generate images of radiotracer distribution in the brain.
-
Define regions of interest (ROIs) in the brain images.
-
Generate time-activity curves (TACs) for each ROI, which represent the change in radioactivity concentration over time.
-
-
Kinetic Modeling:
-
Apply appropriate pharmacokinetic models to the TACs to quantify parameters such as the rate of brain uptake (K1) and the volume of distribution (VT).
-
Workflow for PET imaging of brain penetrance.
Signaling Pathways of this compound
This compound exerts its neuroprotective effects through the modulation of key signaling pathways involved in cellular stress response and metabolism. Understanding these pathways provides insight into its mechanism of action.
AMPK/ACC1 Pathway
This compound activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Activated AMPK phosphorylates and inhibits acetyl-CoA carboxylase 1 (ACC1), leading to a decrease in fatty acid synthesis and an increase in fatty acid β-oxidation. This metabolic shift is thought to be a key component of this compound's neuroprotective effects.
This compound activation of the AMPK/ACC1 pathway.
eIF2α Phosphorylation Pathway
This compound has been shown to strongly stimulate the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α is a key event in the integrated stress response, leading to a transient reduction in global protein synthesis while selectively allowing the translation of stress-responsive mRNAs. This mechanism is believed to contribute to the neuroprotective effects of this compound by helping cells cope with stress conditions found in neurodegenerative diseases.
This compound-mediated eIF2α phosphorylation pathway.
References
- 1. Selecting for Neurogenic Potential as an Alternative for Alzheimer’s Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A chemical biology approach to identifying molecular pathways associated with aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Methodology for Assessing Memory Enhancement with CAD031
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
CAD031 is a novel drug candidate for Alzheimer's disease (AD) that has demonstrated neuroprotective and memory-enhancing properties in preclinical models. Its mechanism of action is multifaceted, primarily targeting inflammation, fatty acid metabolism, and modulating the AMP-activated protein kinase (AMPK) signaling pathway.[1][2] These application notes provide a detailed methodology for assessing the efficacy of this compound in enhancing memory, based on established preclinical studies. The protocols outlined below are designed for researchers in neuroscience, pharmacology, and drug development to evaluate the therapeutic potential of this compound and similar compounds.
Data Presentation
The following tables summarize quantitative data from preclinical studies on this compound, providing a clear comparison of its effects on memory and related biological markers.
Table 1: Effects of this compound on Cognitive Performance in APPswe/PS1ΔE9 Mice
| Behavioral Assay | Mouse Model | Treatment Group | Key Finding | Reference |
| Morris Water Maze | 10-month-old APPswe/PS1ΔE9 | This compound (10 mg/kg/day for 3 months) | Significantly reduced escape latency compared to untreated AD mice, normalizing to wild-type levels.[1][3] | Daugherty et al., 2017 |
| Fear Conditioning | 13-month-old APPswe/PS1ΔE9 | This compound (10 mg/kg/day for 3 months) | Increased freezing time in response to the context, indicating improved associative memory.[3] | Daugherty et al., 2017 |
| Fear Conditioning | 3-month-old APPswe/PS1ΔE9 | This compound (200 ppm in chow for 6 months) | Significantly improved hippocampal-associated memory, demonstrated by increased freezing time. | Prior et al., 2016 |
Table 2: Molecular and Cellular Effects of this compound in the Hippocampus of APPswe/PS1ΔE9 Mice
| Molecular Target | Assay | Treatment Group | Key Finding | Reference |
| Synaptic Proteins | Western Blot | This compound (10 mg/kg/day for 3 months) | Increased expression of synaptic proteins. | Daugherty et al., 2017 |
| Inflammatory Markers | RNA-seq/Protein Analysis | This compound (10 mg/kg/day for 3 months) | Reduced markers for inflammation in hippocampal tissue. | Daugherty et al., 2017 |
| Gene Expression | RNA-seq | This compound (10 mg/kg/day for 3 months) | Modulated pathways related to synapse formation, oxidative phosphorylation, long-term potentiation, and AMPK signaling. | Daugherty et al., 2017 |
| Neurogenesis Markers | Immunohistochemistry | This compound (200 ppm in chow for 6 months) | Increased markers for neurogenesis. | Prior et al., 2016 |
Experimental Protocols
Animal Model and Treatment Paradigm
Animal Model: APPswe/PS1ΔE9 transgenic mice are a commonly used model for Alzheimer's disease, exhibiting age-dependent accumulation of β-amyloid and cognitive deficits.
Treatment Paradigm (Therapeutic Model):
-
Animals: 10-month-old male and female APPswe/PS1ΔE9 mice and wild-type littermates.
-
Treatment: this compound administered at a dose of 10 mg/kg/day for 3 months, mixed in the chow. Control groups receive a standard diet.
-
Housing: Mice are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
Behavioral Assay: Morris Water Maze
This test assesses hippocampus-dependent spatial learning and memory.
Apparatus:
-
A circular pool (1.2-1.5 meters in diameter) filled with water made opaque with non-toxic white paint.
-
Water temperature maintained at 21-24°C.
-
A submerged escape platform (10 cm in diameter) placed in one quadrant of the pool.
-
Extramaze visual cues are placed around the room and kept constant throughout the experiment.
Procedure:
-
Day 1 (Visible Platform Training):
-
Four trials are conducted where the platform is visible (e.g., marked with a flag).
-
Mice are placed in the water facing the pool wall from one of four starting positions.
-
Each trial lasts for a maximum of 60-90 seconds, or until the mouse finds the platform.
-
If the mouse fails to find the platform within the time limit, it is gently guided to it.
-
Mice are allowed to remain on the platform for 15-30 seconds.
-
-
Day 2 (Hidden Platform Testing):
-
The platform is submerged 1-2 cm below the water surface.
-
Four trials are conducted with the hidden platform.
-
The starting positions are varied for each trial.
-
Escape latency (time to find the platform) and path length are recorded using a video tracking system.
-
-
Probe Trial (Optional):
-
24 hours after the last hidden platform trial, the platform is removed.
-
Mice are allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant where the platform was previously located is measured as an indicator of spatial memory retention.
-
Behavioral Assay: Contextual Fear Conditioning
This test evaluates hippocampus-dependent associative memory.
Apparatus:
-
A conditioning chamber with a grid floor capable of delivering a mild foot shock.
-
A sound-attenuating box to house the chamber.
-
A video camera to record the animal's behavior.
Procedure:
-
Day 1 (Conditioning):
-
Mice are placed in the conditioning chamber and allowed to explore for a baseline period (e.g., 2 minutes).
-
A conditioned stimulus (CS), such as a tone (e.g., 80 dB, 2.8 kHz for 30 seconds), is presented.
-
Co-terminating with the CS, an unconditioned stimulus (US), a mild foot shock (e.g., 0.5-0.75 mA for 2 seconds), is delivered.
-
This CS-US pairing can be repeated (e.g., 2-3 times) with an inter-trial interval.
-
-
Day 2 (Contextual Memory Test):
-
24 hours after conditioning, mice are returned to the same chamber.
-
No tone or shock is presented.
-
Freezing behavior (complete immobility except for respiration) is recorded for a set period (e.g., 5 minutes).
-
Increased freezing time indicates a stronger memory of the aversive context.
-
Molecular Analysis: RNA-Sequencing and Pathway Analysis
Procedure:
-
Tissue Collection: Following behavioral testing, mice are euthanized, and the hippocampus is rapidly dissected and snap-frozen in liquid nitrogen.
-
RNA Extraction: Total RNA is extracted from the hippocampal tissue using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Library Preparation and Sequencing: RNA quality is assessed, and libraries are prepared for sequencing (e.g., using TruSeq RNA Library Prep Kit, Illumina). Sequencing is performed on a high-throughput sequencing platform.
-
Data Analysis:
-
Raw sequencing reads are quality-controlled and aligned to the mouse reference genome.
-
Differential gene expression analysis is performed between the this compound-treated and control groups.
-
Pathway enrichment analysis (e.g., using KEGG or Gene Ontology databases) is conducted on the differentially expressed genes to identify modulated biological pathways.
-
Visualizations
Caption: Experimental workflow for assessing this compound's effects on memory.
Caption: Proposed signaling pathway for this compound-mediated memory enhancement.
References
Application Notes and Protocols for Studying the Effect of CAD031 on Synaptic Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of the novel Alzheimer's disease drug candidate, CAD031, on synaptic proteins. This compound, a derivative of the neuroprotective compound J147, has been shown to enhance cognitive function and increase the expression of key synaptic proteins in preclinical models of Alzheimer's disease.[1][2][3] The protocols outlined below are designed to enable researchers to quantify changes in synaptic protein levels and understand the underlying molecular mechanisms of this compound's action.
Scientific Background
Synaptic loss is a major pathological hallmark of Alzheimer's disease and strongly correlates with cognitive decline.[4][5] Synaptic proteins are essential for the structure and function of synapses, and their dysregulation is a key feature of neurodegenerative diseases. This compound has emerged as a promising therapeutic candidate due to its ability to modulate pathways involved in synapse formation and plasticity. Studies have shown that this compound treatment in mouse models of Alzheimer's disease leads to an increase in the expression of synaptic proteins such as Drebrin and Arc-1.
The proposed mechanism of action for this compound involves the modulation of metabolic pathways, particularly fatty acid metabolism and the activation of AMP-activated protein kinase (AMPK) signaling. AMPK is a crucial energy sensor in cells and its activation can influence synaptic plasticity and neuronal health. By targeting these pathways, this compound may protect synapses and enhance their function, offering a novel approach to treating Alzheimer's disease.
Data Presentation
The following table summarizes the reported effects of this compound and related compounds on synaptic proteins and associated metabolic markers.
| Compound | Model System | Measured Parameter | Observed Effect | Reference |
| This compound | APPswe/PS1ΔE9 AD Mice | Drebrin Protein Levels (Western Blot) | Increased | |
| This compound | APPswe/PS1ΔE9 AD Mice | Arc-1 Protein Levels (Western Blot) | Increased | |
| This compound | APPswe/PS1ΔE9 AD Mice | Genes related to Synapse Formation (RNA-seq) | Upregulated | |
| This compound | WT and AD Mice | Fatty Acid Metabolism | Increased rate of oxidation | |
| J147 | Aged AD Mice | Synaptic Protein Preservation | Increased | |
| CMS121 | Alzheimer's Models | Synaptophysin and PSD-95 Levels | Maintained |
Experimental Protocols
Synaptoneurosome Preparation from Mouse Brain Tissue
This protocol describes the isolation of synaptoneurosomes, which are sealed presynaptic terminals with attached postsynaptic densities, providing an enriched fraction for studying synaptic proteins.
Materials:
-
Glass Dounce homogenizer
-
Synaptoneurosome buffer (on ice): Specific composition can be found in the cited literature.
-
Microcentrifuge
-
Eppendorf tubes
-
Liquid nitrogen
Protocol:
-
Euthanize the mouse and rapidly dissect the brain region of interest (e.g., hippocampus or cortex).
-
Immerse the tissue in liquid nitrogen for 4 seconds to cool without freezing.
-
Homogenize the tissue in 1 mL of ice-cold synaptoneurosome buffer using a glass Dounce homogenizer (10 strokes with the loose pestle, followed by 10 strokes with the tight pestle).
-
Transfer the homogenate to a microcentrifuge tube.
-
Centrifuge at 4,000 x g for 1 minute at 4°C.
-
Carefully collect the supernatant and transfer it to a new tube.
-
Centrifuge the supernatant at 14,000 x g for 4 minutes at 4°C.
-
Discard the supernatant and resuspend the pellet (the synaptoneurosome fraction) in an appropriate volume of buffer for downstream applications.
Western Blotting for Drebrin and Arc-1
This protocol details the quantification of Drebrin and Arc-1 protein levels in brain homogenates or synaptoneurosome preparations.
Materials:
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-Drebrin A/E
-
Anti-Arc-1
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Determine the protein concentration of your samples using a standard protein assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's instructions) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Immunofluorescence Staining for Synaptic Markers
This protocol allows for the visualization and quantification of synaptic proteins within neuronal cultures or brain sections.
Materials:
-
Coverslips or microscope slides with fixed cells or tissue sections
-
Phosphate-buffered saline (PBS)
-
Permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5-10% normal goat serum in PBS)
-
Primary antibody (e.g., anti-PSD-95, anti-synaptophysin)
-
Fluorophore-conjugated secondary antibody
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Mounting medium
Protocol:
-
Fix the cells or tissue sections with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Rinse three times with PBS.
-
Permeabilize the samples with permeabilization buffer for 10-15 minutes.
-
Rinse three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS for 5 minutes each.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature, protected from light.
-
Wash three times with PBS for 5 minutes each.
-
Counterstain with DAPI or Hoechst for 5 minutes.
-
Mount the coverslips or slides with mounting medium.
-
Visualize and capture images using a fluorescence or confocal microscope.
Visualizations
Caption: Proposed signaling pathway of this compound's effect on synaptic proteins.
Caption: Experimental workflow for Western Blotting of synaptic proteins.
References
- 1. Preparation of Synaptoneurosomes from Mouse Cortex using a Discontinuous Percoll-Sucrose Density Gradient [jove.com]
- 2. Lipid signaling and synaptic plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selecting for Neurogenic Potential as an Alternative for Alzheimer’s Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sites.uclouvain.be [sites.uclouvain.be]
- 5. biorxiv.org [biorxiv.org]
Revolutionizing Mitochondrial Research: The CAD031 Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction to CAD031: A Novel Modulator of Mitochondrial Function
This compound is a novel drug candidate with significant neuroprotective properties, demonstrating potential in the context of age-associated neurodegenerative diseases.[1] This compound has been observed to favorably influence multiple physiological pathways, including the mitigation of inflammation and the enhancement of synaptic health.[1] At the core of its mechanism, this compound targets cellular metabolism, with a pronounced effect on mitochondrial function. Specifically, it modulates fatty acid metabolism and key signaling pathways that govern energy homeostasis, such as the AMP-activated protein kinase (AMPK) pathway and oxidative phosphorylation.[1] These application notes provide detailed protocols for studying the effects of this compound on mitochondrial function, offering a valuable resource for researchers in neurodegenerative disease and drug development.
Data Summary
The following tables summarize the quantitative effects of this compound on key mitochondrial and metabolic parameters as reported in preclinical studies.
Table 1: Effect of this compound on Key Signaling Proteins
| Protein | Treatment Group | Fold Change vs. Control | p-value |
| Phospho-AMPK (Thr172) | Wild-Type + this compound | ~1.5 | < 0.05 |
| AD Model + this compound | ~2.0 | < 0.01 | |
| Phospho-ACC1 | Wild-Type + this compound | ~0.7 | < 0.05 |
| AD Model + this compound | ~2.5 | < 0.001 | |
| OSCP | Control + this compound | ~1.3 | < 0.05 |
| AD Model + this compound | ~1.6 | < 0.01 |
Data are derived from densitometric analysis of Western blots from hippocampal tissue of treated mice.
Table 2: Metabolic Changes Induced by this compound Treatment
| Metabolite | Treatment Group | Fold Change vs. Control | Significance |
| Long-chain Fatty Acids | Wild-Type + this compound | Decreased | Significant |
| Monoacylglycerols | Wild-Type + this compound | Decreased | Significant |
| Acyl Carnitines | Wild-Type + this compound | Increased | Significant |
| Acetyl-CoA | Wild-Type + this compound | Increased | Significant |
| Ketone Bodies | Wild-Type + this compound | Increased | Significant |
| Monoacylglycerols | AD Model + this compound | Increased | Significant |
Metabolomic data obtained from cortical tissue of treated mice.
Table 3: Gene Expression Changes in Oxidative Phosphorylation Pathway with this compound Treatment
| Gene (Complex) | Treatment Group | Log2 Fold Change |
| NDUFV1 (I) | AD Model + this compound | Negative |
| SDHA (II) | AD Model + this compound | Negative |
| UQCRFS1 (III) | AD Model + this compound | Negative |
| COX5A (IV) | AD Model + this compound | Negative |
| ATP5F1 (V) | AD Model + this compound | Negative |
Data from RNA-seq analysis of hippocampal tissue from AD model mice treated with this compound, showing a general trend of normalization of age-induced upregulation of these genes.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound modulates mitochondrial lipid metabolism.
Caption: this compound signaling pathway in mitochondrial lipid metabolism.
Experimental Protocols
Protocol 1: Western Blot Analysis of Mitochondrial and Signaling Proteins
This protocol details the procedure for analyzing the expression and phosphorylation status of key proteins involved in mitochondrial function and signaling pathways affected by this compound.
1. Materials:
- Cell or tissue lysates
- Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- PVDF membranes
- Transfer buffer
- Blocking buffer (5% non-fat milk or BSA in TBST)
- Primary antibodies:
- Rabbit anti-phospho-AMPKα (Thr172)
- Rabbit anti-AMPKα
- Rabbit anti-phospho-ACC1
- Rabbit anti-ACC1
- Mouse anti-OSCP
- Mouse anti-β-actin or GAPDH (loading control)
- HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system
2. Procedure:
- Sample Preparation: Prepare cell or tissue lysates using lysis buffer. Determine protein concentration using a BCA assay.
- SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Washing: Repeat the washing step.
- Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify band intensities using densitometry software and normalize to the loading control.
Protocol 2: Metabolomic Analysis of Fatty Acids and Related Metabolites
This protocol outlines the steps for untargeted metabolomics to identify and quantify changes in fatty acids, acylcarnitines, acetyl-CoA, and ketone bodies following this compound treatment.
1. Materials:
- Brain or plasma samples
- Methanol (LC-MS grade)
- Internal standards
- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
2. Procedure:
- Sample Extraction: Homogenize tissue samples or use plasma directly. Extract metabolites using a cold methanol-based procedure.
- LC-MS/MS Analysis: Analyze the extracted metabolites using an LC-MS/MS platform. The specific chromatographic conditions and mass spectrometer settings should be optimized for the detection of the target lipid species.
- Data Processing: Process the raw data to identify and quantify the metabolites of interest. This typically involves peak picking, alignment, and normalization to internal standards.
- Statistical Analysis: Perform statistical analysis to identify significant differences in metabolite levels between treatment groups.
Protocol 3: RNA-Seq Analysis of Mitochondrial Gene Expression
This protocol describes the workflow for analyzing changes in the expression of genes related to oxidative phosphorylation and other mitochondrial functions.
1. Materials:
- Hippocampal tissue or cultured cells
- RNA extraction kit
- Library preparation kit
- Next-generation sequencing (NGS) platform
2. Procedure:
- RNA Extraction: Isolate total RNA from samples using a commercial kit.
- Library Preparation: Prepare RNA-seq libraries from the extracted RNA.
- Sequencing: Sequence the libraries on an NGS platform.
- Data Analysis:
- Quality Control: Assess the quality of the raw sequencing reads.
- Alignment: Align the reads to a reference genome.
- Quantification: Count the number of reads mapping to each gene.
- Differential Expression Analysis: Identify genes that are differentially expressed between treatment groups.
- Pathway Analysis: Perform pathway analysis to identify enriched biological pathways among the differentially expressed genes.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of this compound on mitochondrial function in a mouse model of Alzheimer's disease.
Caption: Experimental workflow for studying this compound in vivo.
References
Application Notes and Protocols for CAD031 Treatment in APPswe/PS1ΔE9 Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
CAD031 is a novel drug candidate for Alzheimer's disease (AD) that has demonstrated neuroprotective and neurogenic properties.[1][2] It is a derivative of J147, optimized for enhanced activity in stimulating human neural precursor cells.[2] This document provides detailed application notes and protocols for the use of this compound in the APPswe/PS1ΔE9 mouse model of Alzheimer's disease, a well-established model that exhibits age-dependent accumulation of β-amyloid (Aβ) plaques and associated cognitive deficits.[1][3] The information presented here is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic efficacy of this compound.
Application Notes
This compound has been shown to be brain-penetrant and is orally active. In APPswe/PS1ΔE9 mice, therapeutic administration of this compound, initiated after the onset of significant pathology, has been demonstrated to rescue memory deficits, reduce neuroinflammation, and increase the expression of synaptic proteins. Notably, the therapeutic effects of this compound appear to be independent of a direct impact on Aβ plaque deposition. Instead, its mechanism of action is centered on modulating fatty acid metabolism and inflammation, with significant effects on pathways related to synapse formation and energy metabolism.
Key Findings from Preclinical Studies:
-
Improved Cognitive Function: Treatment with this compound has been shown to rescue memory deficits in aged APPswe/PS1ΔE9 mice.
-
Reduced Neuroinflammation: this compound treatment leads to a reduction in brain inflammation, evidenced by decreased expression of proinflammatory markers.
-
Enhanced Synaptic Health: The compound increases the expression of synaptic proteins, suggesting a role in preserving or restoring synaptic function.
-
Metabolic Regulation: The primary effects of this compound are linked to the modulation of fatty acid metabolism and inflammation.
-
Amyloid Plaque Load: In a therapeutic paradigm, this compound did not significantly alter the levels of soluble or insoluble Aβ1-42 or Aβ plaque density.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies involving this compound treatment in APPswe/PS1ΔE9 mice.
Table 1: Effects of this compound on Behavioral Outcomes
| Behavioral Test | Mouse Model | Age at Treatment Start | Treatment Duration | Key Finding | Reference |
| Contextual Fear Conditioning | APPswe/PS1ΔE9 | 10 months | 3 months | Rescued the deficit in freezing time in response to context. | |
| Two-Day Water Maze | APPswe/PS1ΔE9 | 10 months | 3 months | Improved spatial navigational memory. |
Table 2: Effects of this compound on Neuropathological and Biochemical Markers
| Marker | Brain Region | Mouse Model | Age at Treatment Start | Treatment Duration | % Change vs. Vehicle | p-value | Reference |
| VCAM | Hippocampus | APPswe/PS1ΔE9 | 10 months | 3 months | Decreased | <0.05 | |
| RAGE | Hippocampus | APPswe/PS1ΔE9 | 10 months | 3 months | Decreased | <0.05 | |
| Clusterin | Hippocampus | APPswe/PS1ΔE9 | 10 months | 3 months | Decreased | <0.05 | |
| Drebrin | Hippocampus | APPswe/PS1ΔE9 | 10 months | 3 months | Increased | <0.05 | |
| Doublecortin (DCX) | Hippocampus | APPswe/PS1ΔE9 | 10 months | 3 months | Increased | <0.05 | |
| Insoluble Aβ1-42 | Not specified | APPswe/PS1ΔE9 | 10 months | 3 months | No significant change | Not significant | |
| Soluble Aβ1-42 | Not specified | APPswe/PS1ΔE9 | 10 months | 3 months | No significant change | Not significant |
Experimental Protocols
Protocol 1: this compound Administration
This protocol describes the oral administration of this compound to APPswe/PS1ΔE9 mice.
Materials:
-
This compound
-
Standard mouse chow
-
Appropriate solvent for this compound (if not incorporating into chow)
-
Gavage needles (if administering by gavage)
-
APPswe/PS1ΔE9 mice (and wild-type littermates as controls)
Procedure:
-
Animal Model: Use APPswe/PS1ΔE9 transgenic mice and age-matched wild-type littermates. The age of the mice at the start of treatment will depend on the study design (preventive vs. therapeutic). For therapeutic studies, treatment is often initiated at an age when significant pathology is present (e.g., 10 months).
-
Housing: House mice under standard laboratory conditions with ad libitum access to food and water.
-
This compound Preparation and Dosing:
-
Dietary Admixture (Recommended for chronic studies):
-
Incorporate this compound into the standard mouse chow at a specified concentration (e.g., 200 ppm).
-
Ensure homogenous mixing of the compound within the chow.
-
Provide the medicated chow to the treatment group, while the control group receives standard chow.
-
-
Oral Gavage (For acute or pharmacokinetic studies):
-
Dissolve this compound in a suitable vehicle (e.g., corn oil).
-
Administer the solution via oral gavage at the desired dose (e.g., 20 mg/kg).
-
-
-
Treatment Duration: The duration of treatment will vary depending on the experimental goals. For therapeutic efficacy studies in aged mice, a duration of 3 months has been used.
-
Monitoring: Monitor the animals regularly for any adverse effects, changes in body weight, and food/water consumption.
Protocol 2: Morris Water Maze
This protocol is for assessing spatial learning and memory.
Materials:
-
Circular water tank (1.5 m diameter)
-
Submersible platform
-
Non-toxic white paint or milk powder to make the water opaque
-
Video tracking system and software
-
Visual cues placed around the room
Procedure:
-
Acclimation: Handle the mice for several days before the start of the experiment to reduce stress.
-
Setup: Fill the tank with water (20-22°C) and make it opaque. Place the escape platform in a fixed location in one of the quadrants.
-
Training (Cued Phase - Day 1):
-
Place a visible marker on the platform.
-
Conduct 4-6 trials per mouse, placing the mouse into the water facing the wall at different start locations.
-
Allow the mouse 60-90 seconds to find the platform. If it fails, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
-
Training (Hidden Platform Phase - Days 2-5):
-
Submerge the platform 1-2 cm below the water surface.
-
Conduct 4 trials per day for each mouse.
-
Record the escape latency (time to find the platform) and path length using the tracking software.
-
-
Probe Trial (Day 6):
-
Remove the platform from the tank.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located) and the number of times the mouse crosses the former platform location.
-
Protocol 3: Immunohistochemistry for Aβ Plaques
This protocol is for the visualization and quantification of amyloid plaques in brain tissue.
Materials:
-
Mouse brain tissue (fixed and sectioned)
-
Phosphate-buffered saline (PBS)
-
Formic acid (for antigen retrieval)
-
Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)
-
Primary antibody against Aβ (e.g., 6E10 or 4G8)
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Microscope and imaging software
Procedure:
-
Tissue Preparation: Perfuse mice with PBS followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA and then transfer to a sucrose solution for cryoprotection. Section the brain using a cryostat or vibratome.
-
Antigen Retrieval: Incubate free-floating sections in 70-90% formic acid for 5-20 minutes.
-
Washing: Wash sections thoroughly in PBS.
-
Blocking: Incubate sections in blocking solution for 1 hour at room temperature to block non-specific binding sites.
-
Primary Antibody Incubation: Incubate sections with the primary anti-Aβ antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash sections in PBS and then incubate with the biotinylated secondary antibody for 1-2 hours at room temperature.
-
Signal Amplification: Wash sections and incubate with ABC reagent for 1 hour.
-
Visualization: Develop the signal using DAB substrate. The reaction product will be a brown precipitate.
-
Mounting and Imaging: Mount the sections on slides, dehydrate, and coverslip. Capture images using a microscope and quantify the plaque burden using image analysis software.
Protocol 4: ELISA for Aβ Levels
This protocol is for the quantification of soluble and insoluble Aβ levels in brain homogenates.
Materials:
-
Mouse brain tissue (hippocampus or cortex)
-
Homogenization buffer
-
Guanidine-HCl or formic acid for extraction of insoluble Aβ
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Aβ ELISA kit (specific for Aβ40 and Aβ42)
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Plate reader
Procedure:
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Tissue Homogenization: Homogenize the brain tissue in a suitable buffer containing protease inhibitors.
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Fractionation:
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Soluble Fraction: Centrifuge the homogenate at high speed (e.g., 100,000 x g) for 1 hour at 4°C. The supernatant contains the soluble Aβ fraction.
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Insoluble Fraction: Re-suspend the pellet in a strong denaturant like guanidine-HCl or formic acid to solubilize the aggregated Aβ.
-
-
ELISA:
-
Follow the manufacturer's instructions for the Aβ ELISA kit.
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Briefly, coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.
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Add the brain homogenate samples and standards to the wells and incubate.
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Wash the plate and add a detection antibody (e.g., biotinylated 6E10).
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Add a streptavidin-HRP conjugate and then a substrate solution (e.g., TMB).
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Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader.
-
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Quantification: Calculate the concentration of Aβ in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Experimental workflow for evaluating this compound in APPswe/PS1ΔE9 mice.
Caption: Proposed mechanism of action for this compound in Alzheimer's disease.
References
Troubleshooting & Optimization
challenges in synthesizing CAD031 for research
Disclaimer: The detailed chemical synthesis protocol for CAD031 is not publicly available in the reviewed literature. This guide is based on the known synthesis of its parent compound, J147, and general principles of organic chemistry. The challenges and solutions presented are hypothetical and intended to provide general guidance for researchers working on similar chemical scaffolds.
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter during the synthesis of this compound, presented in a question-and-answer format.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| CAD-SYN-001 | Low or no yield of the hydrazone intermediate. | 1. Incomplete reaction. 2. Unfavorable reaction equilibrium. 3. Degradation of starting materials or product. | 1. Reaction Time & Temperature: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Catalysis: The reaction is acid-catalyzed. Ensure the presence of a catalytic amount of acid (e.g., acetic acid). The optimal pH is typically between 4 and 6.[1] 3. Water Removal: The formation of a hydrazone is a condensation reaction that releases water. Removing water (e.g., using a Dean-Stark apparatus or molecular sieves) can drive the equilibrium towards the product. 4. Starting Material Quality: Verify the purity of the aldehyde and hydrazine starting materials. Impurities can interfere with the reaction. |
| CAD-SYN-002 | Formation of multiple products in the hydrazone formation step. | 1. Formation of azine byproduct (R₂C=N-N=CR₂).[2] 2. Oxidation of the hydrazine or aldehyde. 3. E/Z isomerism of the hydrazone product.[2] | 1. Stoichiometry Control: Use a 1:1 molar ratio of the aldehyde and hydrazine. Adding the aldehyde dropwise to the hydrazine solution can prevent localized excess of the aldehyde.[2] 2. Inert Atmosphere: If starting materials are sensitive to oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Isomer Separation: The E/Z isomers can sometimes be separated by column chromatography or recrystallization. Their ratio can be influenced by reaction conditions like solvent and temperature. |
| CAD-SYN-003 | Low yield during the trifluoroacetylation step. | 1. Incomplete reaction. 2. Degradation of the hydrazone starting material. 3. Reaction with residual water. | 1. Anhydrous Conditions: Ensure strictly anhydrous conditions, as trifluoroacetic anhydride is highly reactive with water. Use dry solvents and glassware. 2. Base and Temperature Control: Use a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the trifluoroacetic acid byproduct. Perform the reaction at a low temperature (e.g., 0 °C) to control reactivity. 3. Reagent Purity: Use fresh, high-purity trifluoroacetic anhydride. |
| CAD-SYN-004 | Difficult purification of the final this compound product. | 1. Co-elution of impurities during column chromatography. 2. Product instability on silica gel. 3. Poor crystallization. | 1. Chromatography Optimization: Experiment with different solvent systems for flash chromatography. A gradient elution may be necessary. If separation is still difficult, consider using High-Performance Liquid Chromatography (HPLC). 2. Alternative Stationary Phases: If the product is unstable on silica gel, consider using a different stationary phase like alumina or a bonded-phase silica. 3. Recrystallization Solvent Screening: Test a variety of solvents and solvent mixtures to find suitable conditions for recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for this compound based on its parent compound, J147?
A1: Since this compound is a derivative of J147, a plausible two-step synthesis can be proposed. The first step would be the condensation of a substituted benzaldehyde with a substituted phenylhydrazine to form a hydrazone intermediate. The second step would be the N-acylation of the hydrazone with trifluoroacetic anhydride to yield the final product.
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the hydrazone formation and the trifluoroacetylation reaction. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary to visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used on aliquots taken from the reaction mixture.
Q3: What are the key characterization techniques for the intermediate and final product?
A3: The primary characterization techniques include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the hydrazone intermediate and the final this compound product. ¹⁹F NMR is also essential for confirming the presence of the trifluoromethyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=N bond in the hydrazone and the C=O bond of the amide.
Q4: My final product appears to be a mixture of E/Z isomers. How can I confirm this and is it problematic?
A4: The presence of E/Z isomers around the C=N double bond of the hydrazone moiety is common.[2] This can often be observed in the ¹H NMR spectrum as a doubling of certain peaks. Two-dimensional NMR techniques, such as NOESY, can help in assigning the specific isomers. For research purposes, a mixture of isomers may be acceptable, but for clinical development, a single, well-characterized isomer is usually required. The isomers may be separable by careful chromatography (TLC, column, or HPLC).
Experimental Protocols
Note: The following are hypothetical protocols based on the synthesis of J147 and general synthetic methodologies. Researchers should adapt these protocols based on the specific starting materials for this compound.
Step 1: Hypothetical Synthesis of the Hydrazone Intermediate
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To a solution of the substituted benzaldehyde (1.0 eq) in ethanol, add the substituted phenylhydrazine (1.0 eq).
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Add a catalytic amount of glacial acetic acid (e.g., 3-4 drops).
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Stir the reaction mixture at room temperature for 1-2 hours or until TLC analysis indicates the consumption of the starting materials.
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If the product precipitates, collect the solid by filtration and wash with cold ethanol.
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If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography or recrystallization.
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Characterize the structure of the hydrazone intermediate by NMR, MS, and IR spectroscopy.
Step 2: Hypothetical Synthesis of this compound (Trifluoroacetylation)
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Dissolve the hydrazone intermediate (1.0 eq) in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.
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Cool the solution to 0 °C in an ice bath.
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Add a non-nucleophilic base, such as triethylamine (1.5 eq).
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Slowly add trifluoroacetic anhydride (1.2 eq) dropwise to the reaction mixture.
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Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring the progress by TLC.
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Upon completion, quench the reaction by adding water.
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Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
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Characterize the final product by NMR (¹H, ¹³C, ¹⁹F), high-resolution mass spectrometry (HRMS), and IR spectroscopy.
Data Presentation
Table 1: Hypothetical Reaction Monitoring Data for this compound Synthesis
| Step | Reaction | Reactant Rf | Product Rf | Expected Yield |
| 1 | Hydrazone Formation | Aldehyde: 0.6Hydrazine: 0.4 | 0.5 | 85-95% |
| 2 | Trifluoroacetylation | Hydrazone: 0.5 | 0.7 | 70-85% |
| (Rf values are hypothetical and based on a 3:1 Hexanes:Ethyl Acetate solvent system on silica gel TLC plates) |
Mandatory Visualizations
Caption: Hypothetical two-step synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in hydrazone formation.
References
Technical Support Center: Enhancing the Bioavailability of CAD031 in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with the Alzheimer's disease drug candidate, CAD031. The focus is on strategies to improve its oral bioavailability in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound?
A1: While a precise oral bioavailability percentage (F%) for this compound has not been published, studies in Sprague-Dawley rats have described it as having "good bioavailability" when administered by oral gavage at 20 mg/kg in a corn oil vehicle.[1] Key pharmacokinetic observations include excellent distribution to the brain, with a maximum brain concentration approximately tenfold higher than its in vitro EC50 and a brain-to-plasma ratio of 2.8 at 8 hours post-administration.[1]
Q2: What is the standard method for determining the absolute oral bioavailability of a compound like this compound?
A2: The absolute oral bioavailability is determined by comparing the area under the plasma concentration-time curve (AUC) following oral administration with the AUC following intravenous (IV) administration.[1] The original pharmacokinetic studies for this compound involved both oral gavage in corn oil and intravenous administration in 15% HS 15/PBS in Sprague-Dawley rats.[1]
Q3: My in vivo experiments with this compound are showing inconsistent results. What could be the cause?
A3: Inconsistent results can stem from several factors related to the compound's formulation and administration. Given that this compound is administered in corn oil, it likely has low aqueous solubility.[1] Issues could include:
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Inconsistent formulation: Improper or inconsistent preparation of the corn oil suspension can lead to variable dosing.
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Poor absorption: The inherent low solubility of the compound might lead to erratic absorption from the gastrointestinal (GI) tract.
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First-pass metabolism: The drug may be extensively metabolized in the liver before reaching systemic circulation.
Q4: What are some established strategies to improve the oral bioavailability of a poorly soluble compound like this compound?
A4: Several formulation strategies can be employed to enhance the oral bioavailability of poorly water-soluble drugs:
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Lipid-Based Drug Delivery Systems (LBDDS): These formulations, including liposomes, solid lipid nanoparticles (SLNs), and self-emulsifying drug delivery systems (SEDDS), can improve solubility and absorption. They can also protect the drug from degradation in the GI tract and may facilitate lymphatic uptake, bypassing first-pass metabolism.
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Nanoparticle Formulations: Reducing the particle size of the drug to the nanoscale increases its surface area, which can significantly enhance its dissolution rate and subsequent absorption.
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Prodrug Approach: This involves chemically modifying the this compound molecule to create a more soluble or permeable version that converts back to the active drug in the body.
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Solid Dispersions: Dispersing this compound within a polymer matrix can improve its dissolution characteristics.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low plasma concentration of this compound after oral administration. | Poor aqueous solubility limiting dissolution and absorption. | Consider reformulating this compound using a lipid-based drug delivery system (LBDDS) such as a self-emulsifying drug delivery system (SEDDS) or a solid lipid nanoparticle (SLN) formulation to improve solubility. |
| High variability in plasma concentrations between animal subjects. | Inconsistent absorption from the GI tract. | Developing a nanoparticle formulation of this compound could lead to more uniform particle size and dissolution, potentially reducing inter-subject variability. |
| Evidence of significant first-pass metabolism. | Extensive metabolism in the liver and/or gut wall. | A prodrug of this compound could be designed to be absorbed intact and release the active compound systemically. Alternatively, some LBDDS formulations can promote lymphatic absorption, which bypasses the portal circulation and first-pass metabolism. |
| Difficulty in preparing a stable and consistent oral formulation. | Physical instability of the corn oil suspension. | Investigate solid dosage forms, such as solid dispersions or lyophilized nanoparticle formulations, which may offer better stability and ease of handling. |
Quantitative Data Summary
The following table summarizes the available pharmacokinetic data for this compound from animal studies.
| Parameter | Animal Model | Dose & Route | Vehicle | Value | Reference |
| Max. Brain Concentration | Rat | 20 mg/kg, gavage | Corn Oil | ~10x higher than in vitro EC50 | |
| Brain-to-Plasma Ratio | Rat | 20 mg/kg, gavage | Corn Oil | 2.8 (at 8 hours) | |
| Max. Plasma Concentration | Mouse | 200 ppm in food | Chow | 82 nM | |
| Max. Brain Concentration | Mouse | 200 ppm in food | Chow | 53 nM |
Experimental Protocols
Protocol for Oral Bioavailability Study of this compound in Rats
This protocol is based on the methodology described in the initial pharmacokinetic studies of this compound.
1. Animal Model:
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Sprague-Dawley rats.
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Animals should have free access to food and water.
2. Dosing:
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Oral Administration:
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Prepare a suspension of this compound in corn oil.
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Administer a single dose of 20 mg/kg by oral gavage.
-
-
Intravenous Administration:
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Prepare a solution of this compound in 15% HS 15/PBS.
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Administer a single intravenous dose (e.g., 5 mg/kg) via the tail vein.
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3. Sample Collection:
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Collect whole blood samples from the jugular vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
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At the final time point, perfuse the animals with saline and collect brain tissue.
4. Sample Processing and Analysis:
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Extract this compound from blood and brain homogenates using acetonitrile.
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Quantify the concentration of this compound using a validated analytical method, such as LC-MS/MS (e.g., on a TSQ Quantiva™ Triple Quadrupole Mass Spectrometer).
5. Pharmacokinetic Analysis:
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Calculate pharmacokinetic parameters including AUC, Cmax, and Tmax for both oral and intravenous routes.
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Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Visualizations
References
troubleshooting CAD031 solubility for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of CAD031 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For in vitro assays, it is recommended to prepare a concentrated stock solution in high-purity, anhydrous DMSO.
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A2: This is a common issue known as "solvent-shifting" where a compound less soluble in aqueous solutions precipitates when diluted from an organic solvent stock. Here are several troubleshooting steps:
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Step-wise Dilution: Avoid adding the DMSO stock directly to the final volume of your aqueous medium. Instead, perform serial dilutions in your cell culture medium.
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Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept low, typically below 0.5%, as higher concentrations can be toxic to cells.[2] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
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Sonication and Warming: After dilution, you can try sonicating the solution or gently warming it to 37°C to aid dissolution.[3][4] However, ensure that this compound is stable under these conditions.
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Reduce Final Compound Concentration: If precipitation persists, you may need to lower the final working concentration of this compound in your assay.
Q3: What is the maximum concentration of this compound that can be dissolved in DMSO?
A3: Quantitative solubility data for this compound in DMSO indicates a solubility of 100 mg/mL, which corresponds to a molar concentration of 247.33 mM.[1] It is noted that ultrasonic treatment and warming may be necessary to achieve this concentration, and the use of fresh, anhydrous DMSO is important as hygroscopic DMSO can negatively impact solubility.
Q4: In which types of in vitro assays has this compound been utilized?
A4: this compound has been characterized in various in vitro assays, primarily focused on its neuroprotective and neurogenic properties. These include assays that model neurotoxicity pathways associated with aging and neurodegenerative diseases. For instance, it has been tested in the HT22 hippocampal nerve cell line.
Q5: What is the known mechanism of action for this compound?
A5: this compound is an activator of the AMPK/ACC1 signaling pathway. It promotes the phosphorylation of AMP-activated protein kinase (AMPK) and subsequently the phosphorylation and inactivation of Acetyl-CoA Carboxylase 1 (ACC1). This action is linked to improved mitochondrial function and has neuroprotective effects.
Troubleshooting Guide
Issue: this compound Precipitation in Aqueous Media
This guide provides a logical workflow for troubleshooting precipitation issues with this compound in your in vitro assays.
Quantitative Data Summary
| Parameter | Value | Solvent | Notes | Source |
| Solubility | 100 mg/mL | DMSO | Requires sonication and warming. Use fresh, anhydrous DMSO. | |
| 247.33 mM | DMSO | Molar equivalent of 100 mg/mL. | ||
| In Vivo Formulation | 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Requires sonication. | |
| 2.5 mg/mL | 10% DMSO, 90% Corn Oil | Requires sonication. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Preparation: Before opening, centrifuge the vial of this compound powder to ensure all the compound is at the bottom.
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Calculation: Based on the molecular weight of this compound (404.31 g/mol ), calculate the required mass for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution, you would need 4.0431 mg of this compound.
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Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial of this compound.
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Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.
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Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (months) or -80°C for long-term (up to 6 months).
Protocol 2: General Protocol for a Neuroprotection Assay using this compound in HT22 Cells
This protocol is a representative example. Specific details may need to be optimized for your experimental setup.
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Cell Plating: Plate HT22 hippocampal cells in a 96-well plate at a density that will allow for optimal growth during the experiment.
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Compound Preparation: Prepare a working solution of this compound by serially diluting your 10 mM DMSO stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
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Treatment: Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours) before inducing toxicity.
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Toxicity Induction: Introduce a neurotoxic agent (e.g., glutamate or an oxidative stress-inducing compound) to the cells, except for the vehicle control wells.
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Incubation: Incubate the plate for a duration sufficient to induce cell death in the positive control wells (e.g., 24 hours).
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Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay, according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the neuroprotective effect of this compound.
Signaling Pathway Diagram
This compound Activation of the AMPK/ACC1 Pathway
This compound exerts its neuroprotective effects in part through the activation of the AMPK/ACC1 signaling pathway. This pathway plays a crucial role in cellular energy homeostasis.
References
CAD031 Technical Support Center: Optimizing Dosage and Mitigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to assist in the experimental use of CAD031. The following information is intended to help optimize dosage while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a neuroprotective and neurogenic compound that is a derivative of J147.[1][2] Its primary mechanism of action involves the modulation of multiple pathways associated with aging and neurodegenerative diseases. Key affected pathways include the reduction of inflammation, regulation of fatty acid metabolism, enhancement of synapse formation and synaptic health, and activation of the AMPK signaling pathway.[3] In Alzheimer's disease (AD) models, CAD-31 has been shown to increase the expression of synaptic proteins and reduce memory deficits.[3]
Q2: What are the known downstream targets of this compound?
A2: Downstream targets of this compound are involved in its therapeutic effects. RNA-seq analysis has shown that this compound can alter the expression of a large number of genes, particularly in the context of AD.[3] Key protein-level changes include the increased expression of synaptic proteins like Drebrin and Arc-1, and the phosphorylation of eIF2α and AMPK, which are involved in cellular stress responses and metabolism.
Q3: Are there any known off-target effects of this compound?
A3: Currently, there is no specific information available in the provided search results that explicitly defines the off-target effects of this compound. However, given its broad mechanism of action on metabolism and inflammation, it is plausible that high concentrations or chronic exposure could lead to unintended effects. Researchers should carefully monitor metabolic and inflammatory markers in their experimental models.
Q4: What is a recommended starting dosage for in vivo experiments?
A4: A previously published study in a mouse model of Alzheimer's disease used a dosage of 10 mg/kg/day administered in the diet. This can be considered a starting point for efficacy studies. However, for initial dose-finding and safety studies, a wider range of doses should be explored.
Troubleshooting Guide
Issue 1: Unexpected Cellular Toxicity at Effective Concentrations
If you observe cellular toxicity at concentrations that are expected to be therapeutic, consider the following troubleshooting steps:
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Possible Cause: The effective dose in your specific cell line or model may be lower than anticipated, or the cells may be particularly sensitive to the metabolic effects of this compound.
-
Troubleshooting Steps:
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Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) in your model system.
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Reduce the concentration of this compound to a level that maintains the desired therapeutic effect while minimizing toxicity.
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Assess markers of cellular stress, such as apoptosis (caspase-3 cleavage) or necrosis (LDH release), at various concentrations.
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Issue 2: Inconsistent Efficacy in In Vivo Models
If you are observing variable or inconsistent results in animal models, consider these factors:
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Possible Cause: Issues with drug formulation, administration, or bioavailability may be contributing to inconsistent exposure.
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Troubleshooting Steps:
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Ensure proper formulation and uniform distribution of this compound in the vehicle or diet.
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Perform pharmacokinetic studies to determine the concentration of this compound in plasma and brain tissue at different time points after administration.
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Consider alternative routes of administration if oral bioavailability is found to be low or variable.
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Data on this compound Effects
The following table summarizes the gene expression changes observed in a mouse model of Alzheimer's disease following treatment with this compound.
| Model | This compound Treatment | Number of Significantly Changed Genes | Key Affected Pathways |
| Wild-Type (WT) Mice | Yes | 29 | Synapse formation |
| AD Model Mice | Yes | 730 | Oxidative phosphorylation, Long-term potentiation, AMPK signaling |
Data synthesized from Daugherty, D. et al. (2017). A novel Alzheimer's disease drug candidate targeting inflammation and fatty acid metabolism. Alzheimer's Research & Therapy, 9:50.
Experimental Protocols
Protocol 1: In Vitro Dose-Response Assay for this compound
This protocol outlines a method for determining the optimal concentration of this compound in a neuronal cell line.
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Cell Plating: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series ranging from 1 nM to 100 µM in cell culture media.
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Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
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Incubation: Incubate the cells for 24-48 hours.
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Endpoint Analysis:
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Efficacy: Measure a relevant biomarker of this compound's action (e.g., phosphorylation of AMPK) using a suitable assay like an ELISA or Western blot.
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Toxicity: Assess cell viability using an MTT or LDH assay.
-
-
Data Analysis: Plot the dose-response curves for both efficacy and toxicity to determine the EC50 and CC50 values.
Visualizations
Signaling Pathways and Experimental Workflows
References
Technical Support Center: Overcoming Limitations in CAD031 Delivery Across the Blood-Brain Barrier
Disclaimer: Information on a specific therapeutic candidate designated "CAD031" is not publicly available. A 2017 study describes a compound named CAD-31, a derivative of J147, as a potential Alzheimer's disease drug candidate with good brain penetrance.[1] This guide, however, will address the broader, critical challenge of delivering large-molecule therapeutics, such as monoclonal antibodies, across the blood-brain barrier (BBB), a common hurdle for drugs targeting the central nervous system (CNS). The principles and troubleshooting steps outlined here are applicable to a hypothetical antibody therapeutic, which we will refer to as "this compound."
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the blood-brain barrier (BBB), and why does it prevent our antibody, this compound, from reaching its target in the brain?
A: The blood-brain barrier is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[2] Key components include:
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Tight Junctions: These complex protein structures seal the space between adjacent endothelial cells, severely restricting the passive, paracellular movement of molecules.
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Efflux Pumps: ATP-binding cassette (ABC) transporters, such as P-glycoprotein, actively pump a wide range of substances that do cross the endothelial cell membrane back into the bloodstream.
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Lack of Fenestrations: Unlike capillaries in other parts of the body, brain capillaries lack small pores (fenestrations), further limiting passage.
Large molecules like monoclonal antibodies (mAbs), which have a high molecular weight, are generally unable to diffuse across this barrier in therapeutically relevant concentrations.[3] It is estimated that only about 0.1% of a typical antibody administered intravenously reaches the CNS.[4][5]
Caption: A simplified diagram of the blood-brain barrier.
Q2: What are the primary strategies for enhancing the delivery of antibody therapeutics like this compound to the brain?
A: Several innovative strategies are being employed to overcome the BBB. The main approaches include:
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Receptor-Mediated Transcytosis (RMT): This is a prominent "Trojan horse" strategy. The therapeutic antibody is engineered to be bispecific. One arm binds to a receptor on the BBB's endothelial cells (like the transferrin receptor, TfR), tricking the cell into transporting it across. The other arm binds to the therapeutic target within the brain.
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Focused Ultrasound (FUS): This non-invasive technique uses ultrasonic waves to cause microbubbles, injected into the bloodstream, to oscillate. This mechanical action temporarily and locally opens the tight junctions of the BBB, allowing drugs to pass through.
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Nanoparticle Delivery: The therapeutic can be encapsulated within or conjugated to nanoparticles. These nanoparticles can be engineered with surface ligands that target receptors for RMT or possess physicochemical properties that facilitate BBB transit.
Section 2: Troubleshooting Guides
This section addresses common experimental issues in a Q&A format.
Problem 1: Low Brain Uptake of RMT-Engineered this compound
Q: We've developed a bispecific version of this compound targeting the transferrin receptor (TfR), but in vivo studies show minimal improvement in brain concentration. What could be wrong?
A: This is a common and complex issue. The affinity of your antibody for the TfR is a critical, non-linear parameter.
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"Affinity Trap" Hypothesis: If the binding affinity to the TfR is too high, the antibody may bind tightly to the endothelial cell but fail to be released on the other side (the abluminal or brain side). It may instead be trafficked to lysosomes for degradation. A lower affinity can paradoxically lead to more effective transcytosis because it allows for dissociation from the receptor once across the BBB.
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FcRn Efflux: The neonatal Fc receptor (FcRn) is involved in recycling IgG antibodies, extending their half-life. However, at the BBB, FcRn also actively transports IgG from the brain back into the blood, acting as an efflux system. Modifications to the Fc region of your antibody to reduce FcRn binding might improve net brain accumulation, but this could also decrease its overall plasma half-life.
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Target Receptor Expression: The expression levels of the target receptor (e.g., TfR) on brain endothelial cells can vary between species and even within different brain regions. Ensure your preclinical model has comparable TfR expression to humans.
Troubleshooting Steps:
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Affinity Optimization: Generate a panel of this compound variants with a range of affinities for TfR and test them in parallel.
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Fc Region Engineering: Test variants with mutations that reduce FcRn binding.
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In Vitro BBB Model: Use an iPSC-derived in vitro BBB model to screen antibody variants for transcytosis efficiency before moving to in vivo studies.
Problem 2: Inconsistent BBB Opening with Focused Ultrasound (FUS)
Q: Our FUS protocol results in highly variable brain uptake of this compound between animals. How can we improve consistency?
A: The efficacy of FUS-mediated BBB opening is sensitive to several parameters.
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Microbubble Dose & Timing: The concentration and timing of the microbubble bolus relative to the application of ultrasound are critical. Inconsistent administration can lead to variable cavitation activity.
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Acoustic Pressure: The acoustic pressure must be within a narrow therapeutic window. If it's too low, the BBB will not open sufficiently. If it's too high, it can cause tissue damage.
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Animal Physiology: Factors like blood pressure, heart rate, and anesthesia depth can influence cerebral blood flow and, consequently, the effectiveness of the procedure.
Troubleshooting Steps:
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Standardize Protocols: Use an infusion pump for precise microbubble delivery.
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Calibrate Equipment: Regularly calibrate the FUS transducer to ensure consistent energy delivery.
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Monitor Physiology: Monitor vital signs during the procedure to ensure physiological stability across all subjects.
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Confirm Opening: Use a contrast agent with MRI to confirm that the BBB has been opened in the target region before and after therapeutic administration.
Caption: A logic diagram for troubleshooting poor this compound brain delivery.
Section 3: Data Presentation & Experimental Protocols
Table 1: Comparison of this compound Brain Delivery Strategies (Hypothetical Data)
This table summarizes representative quantitative data from preclinical studies comparing different delivery methods for a hypothetical this compound antibody.
| Delivery Strategy | Brain Concentration (ng/g tissue) at 24h | Brain-to-Plasma Ratio (%) | Target Engagement (% Reduction in Biomarker) |
| This compound (Native) | 15.6 | 0.11% | 2% |
| This compound-TfR (High Affinity) | 45.2 | 0.35% | 8% |
| This compound-TfR (Low Affinity) | 125.8 | 1.15% | 35% |
| This compound + FUS | 210.5 | 1.85% | 52% |
| This compound-Nanoparticle | 98.3 | 0.95% | 28% |
Protocol: Measuring Unbound Brain-to-Plasma Concentration Ratio (Kp,uu)
Determining the concentration of unbound drug in the brain is crucial, as this is what is available to interact with the target. Kp,uu is considered a gold standard metric for quantifying BBB transport.
Objective: To determine the steady-state concentration of unbound this compound in the brain interstitial fluid relative to the unbound concentration in plasma.
Methodology: This protocol utilizes the in vivo microdialysis technique.
Caption: A high-level workflow for a microdialysis experiment.
Detailed Steps:
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Animal Preparation: Anesthetize the subject animal (e.g., rat) and place it in a stereotaxic frame.
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Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus or cortex).
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Recovery: Allow the animal to recover from surgery according to approved institutional animal care protocols.
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Drug Administration: Administer this compound (native or engineered version) via intravenous infusion to achieve steady-state plasma concentrations.
-
Microdialysis Sampling:
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Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 0.5-2.0 µL/min).
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Molecules from the brain's interstitial fluid, including unbound this compound, will diffuse across the probe's semipermeable membrane into the aCSF.
-
Collect the resulting dialysate in timed fractions.
-
-
Blood Sampling: Collect periodic blood samples from a peripheral vein or artery. Process the blood to obtain plasma.
-
Quantification:
-
Analyze the concentration of this compound in the dialysate samples (C_dialysate) and total plasma (C_plasma,total) using a sensitive immunoassay (e.g., ELISA).
-
Determine the fraction of unbound drug in plasma (f_u,plasma) using an in vitro method like equilibrium dialysis.
-
-
Calculation:
-
Calculate the unbound concentration in brain (C_u,brain) by correcting C_dialysate for the in vivo recovery rate of the probe.
-
Calculate the unbound concentration in plasma: C_u,plasma = C_plasma,total * f_u,plasma.
-
Calculate the final ratio: Kp,uu = C_u,brain / C_u,plasma .
-
A Kp,uu value of ~1 indicates passive diffusion with no active transport. A value <1 suggests active efflux, while a value >1 suggests active influx into the brain.
References
- 1. A novel Alzheimer’s disease drug candidate targeting inflammation and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current and Emerging Strategies for Enhancing Antibody Delivery to the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Brain delivery of biotherapeutics via receptor-mediated transcytosis across the blood–brain barrier - RSC Pharmaceutics (RSC Publishing) [pubs.rsc.org]
- 4. [PDF] Current and Emerging Strategies for Enhancing Antibody Delivery to the Brain | Semantic Scholar [semanticscholar.org]
- 5. Current and Emerging Strategies for Enhancing Antibody Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistencies in CAD031 Experimental Results
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the experimental application of CAD031. Our goal is to help researchers, scientists, and drug development professionals address potential inconsistencies in their results and ensure the reliability of their findings.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in the anti-inflammatory effects of this compound. Sometimes we see a significant reduction in pro-inflammatory markers, and other times the effect is minimal. What could be the cause of this variability?
A1: Variability in the anti-inflammatory effects of this compound can stem from several factors related to cell culture conditions and assay procedures. It is crucial to maintain consistency across experiments. Key areas to investigate include cell passage number, stimulation conditions, and the timing of this compound treatment.[1][2]
Q2: Our Western blot analyses for synaptic proteins like Drebrin and Arc-1 show conflicting results after this compound treatment. What are the potential reasons for these discrepancies?
A2: Inconsistent Western blot results for synaptic markers can be due to variations in sample preparation, protein loading, antibody quality, and detection methods. Ensuring consistent lysis buffer composition, accurate protein quantification, and the use of validated antibodies are critical steps.[3]
Q3: We are seeing a disconnect between the gene expression data from RNA-seq and the protein-level changes for markers of fatty acid metabolism. Why might this be happening?
A3: Discrepancies between transcriptomic and proteomic data are not uncommon and can be attributed to post-transcriptional, translational, and post-translational regulation. The time lag between transcription and translation, protein degradation rates, and experimental variability in both RNA-seq and protein quantification assays can all contribute to these differences.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent Reduction of Inflammatory Markers (e.g., VCAM)
Symptoms: You observe variable or non-significant reductions in Vascular Cell Adhesion Molecule (VCAM) levels in brain tissue homogenates from APPswe/PS1ΔE9 mice treated with this compound.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Drug Administration | Ensure accurate and consistent dosing of this compound in the animal chow. Verify the stability of this compound in the feed over the treatment period. | Consistent drug exposure across all animals in the treatment group. |
| Variability in Animal Model | Use age- and sex-matched APPswe/PS1ΔE9 mice for all experimental groups. Ensure consistent housing and environmental conditions. | Reduced biological variability between individual animals. |
| Sample Collection and Processing | Standardize the brain region dissected for analysis and the homogenization protocol. Use fresh protease inhibitors in the lysis buffer. | Consistent and high-quality protein extracts for analysis. |
| ELISA Assay Variability | Use a high-quality, validated VCAM ELISA kit. Ensure consistent incubation times, temperatures, and washing steps. Run technical replicates for each sample. | Reduced intra-assay and inter-assay variability in VCAM measurements. |
Hypothetical Data Summary:
| Experimental Group | Mean VCAM Level (pg/mL) - Experiment 1 | Mean VCAM Level (pg/mL) - Experiment 2 |
| WT Control | 150 ± 15 | 155 ± 20 |
| AD Control | 350 ± 30 | 340 ± 25 |
| AD + this compound | 200 ± 25 | 310 ± 40 |
Issue 2: Variable Expression of Synaptic Proteins
Symptoms: Western blot results for Drebrin and Arc-1 show inconsistent increases after this compound treatment in AD mice.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Protein Degradation | Work quickly on ice during sample preparation. Add protease and phosphatase inhibitors to the lysis buffer. | Preservation of protein integrity and phosphorylation states. |
| Inaccurate Protein Quantification | Use a reliable protein quantification assay (e.g., BCA). Create a standard curve for each assay. | Equal protein loading in all lanes of the SDS-PAGE gel. |
| Antibody Issues | Use antibodies validated for the specific application and species. Optimize antibody dilutions and incubation times. | Strong and specific signal for the target proteins with minimal background. |
| Transfer and Detection Problems | Ensure complete transfer of proteins from the gel to the membrane. Use a sensitive and linear detection reagent. | Consistent and reproducible band intensities. |
Experimental Protocols
Western Blotting for Synaptic Proteins (Drebrin and Arc-1)
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Sample Preparation: Homogenize brain tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and run at 150V for 1-1.5 hours.
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Protein Transfer: Transfer proteins to a PVDF membrane at 100V for 1 hour at 4°C.
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Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with primary antibodies against Drebrin and Arc-1 overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
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Detection: Visualize bands using an ECL substrate and a chemiluminescence imaging system.
ELISA for VCAM
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Sample Preparation: Prepare brain tissue homogenates as described for Western blotting.
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Assay Procedure: Follow the manufacturer's instructions for the VCAM ELISA kit. Typically, this involves adding standards and samples to a pre-coated plate, followed by incubation with a detection antibody and a substrate solution.
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Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate VCAM concentrations based on the standard curve.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: General troubleshooting workflow for experimental inconsistencies.
Caption: Logical relationships between different experimental readouts for this compound.
References
- 1. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 2. youtube.com [youtube.com]
- 3. A novel Alzheimer’s disease drug candidate targeting inflammation and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medicalnewsbulletin.com [medicalnewsbulletin.com]
Technical Support Center: Enhancing the Stability of CAD031 in Solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered during experiments with the neuroprotective compound CAD031.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution can be influenced by several factors, including:
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pH: Like many small molecules, this compound may be susceptible to pH-dependent hydrolysis. Extreme pH values can catalyze the degradation of its functional groups.[1][2]
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Temperature: Elevated temperatures can increase the rate of chemical degradation and may also lead to physical instability, such as aggregation.[1]
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Light: Exposure to ultraviolet (UV) or visible light can induce photolytic degradation. It is recommended to handle and store this compound solutions in light-protected containers.
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Oxidation: The presence of dissolved oxygen or oxidizing agents in the solution can lead to oxidative degradation of the molecule.[1]
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Solvent Composition: The choice of solvent and the presence of co-solvents can significantly impact the solubility and stability of this compound. While this compound is soluble in DMSO, the stability in aqueous buffers used for cell-based assays may vary.[3]
Q2: What are the initial signs of this compound degradation or instability in my experimental setup?
Common indicators of this compound instability include:
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Changes in Appearance: Precipitation, formation of particulates, or a change in the color of the solution.
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Reduced Biological Activity: A noticeable decrease in the expected neuroprotective or memory-enhancing effects in your assays.
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Chromatographic Changes: The appearance of new peaks or a decrease in the main peak area when analyzed by techniques like High-Performance Liquid Chromatography (HPLC).
Q3: What are the recommended storage conditions for this compound stock solutions?
For long-term storage, this compound solid powder should be stored at -20°C. Stock solutions, typically prepared in a solvent like DMSO, should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (days to weeks), solutions can be kept at 2-8°C, protected from light.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
Problem: After diluting a DMSO stock solution of this compound into an aqueous buffer for a cell-based assay, a precipitate forms immediately or over a short period.
Possible Causes:
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Low Aqueous Solubility: this compound may have limited solubility in the final aqueous buffer composition.
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Buffer pH: The pH of the buffer may be at a point where this compound is least soluble (isoelectric point).
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High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the aqueous medium.
Solutions:
| Solution ID | Method | Rationale |
| SOL-01 | Optimize Co-solvent Percentage | Maintain a small percentage of the initial organic solvent (e.g., DMSO) in the final aqueous solution (typically ≤1%) to aid solubility. |
| SOL-02 | pH Adjustment | Experimentally determine the pH at which this compound exhibits maximum solubility and adjust the buffer pH accordingly, ensuring it remains compatible with your experimental system. |
| SOL-03 | Use of Solubilizing Excipients | Incorporate solubilizing agents such as cyclodextrins (e.g., 2-hydroxypropyl-β-cyclodextrin) or non-ionic surfactants (e.g., Tween-80) into the aqueous buffer to enhance solubility. |
Issue 2: Loss of Biological Activity Over Time
Problem: A freshly prepared solution of this compound shows the expected biological effect, but its activity diminishes upon storage or during the course of a long-term experiment.
Possible Causes:
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Chemical Degradation: The molecule may be undergoing hydrolysis, oxidation, or other forms of chemical breakdown.
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Adsorption to Surfaces: this compound may adsorb to the surfaces of plasticware (e.g., tubes, plates), reducing its effective concentration in the solution.
Solutions:
| Solution ID | Method | Rationale |
| SOL-04 | pH and Buffer Optimization | Screen a range of pH values and buffer types to identify conditions that minimize chemical degradation. |
| SOL-05 | Inert Atmosphere | Prepare and store solutions under an inert gas (e.g., nitrogen or argon) to minimize oxidation. |
| SOL-06 | Addition of Antioxidants | Include antioxidants like ascorbic acid or butylated hydroxytoluene (BHT) in the formulation, if compatible with the experimental system. |
| SOL-07 | Use of Low-Binding Plasticware | Utilize low-protein-binding microplates and tubes to minimize loss due to surface adsorption. |
Experimental Protocols
Protocol 1: Screening for Optimal pH and Buffer
Objective: To determine the optimal pH and buffer system for maintaining this compound stability in an aqueous solution.
Methodology:
-
Prepare a series of buffer solutions across a physiologically relevant pH range (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0) using common buffer systems (e.g., acetate, phosphate, HEPES).
-
Prepare a concentrated stock solution of this compound in DMSO.
-
Dilute the this compound stock solution into each buffer to a final concentration relevant to your experiments.
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Divide each solution into two sets of aliquots. Store one set at the intended experimental temperature (e.g., 37°C) and the other at a control temperature (e.g., 4°C).
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At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each aliquot.
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Analyze the samples by a stability-indicating method, such as reverse-phase HPLC (RP-HPLC), to quantify the remaining percentage of intact this compound.
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Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
Data Presentation:
Table 1: Hypothetical Stability of this compound at 37°C in Various Buffers
| Buffer System | pH | % this compound Remaining (24 hours) | % this compound Remaining (48 hours) |
| Acetate | 5.0 | 98.5% | 97.2% |
| Phosphate | 6.0 | 95.1% | 90.5% |
| HEPES | 7.4 | 88.3% | 78.1% |
| Phosphate | 8.0 | 82.5% | 65.4% |
Protocol 2: Evaluating the Effect of a Solubilizing Excipient
Objective: To assess the ability of 2-hydroxypropyl-β-cyclodextrin (2HPβCD) to enhance the solubility and stability of this compound.
Methodology:
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Prepare an aqueous buffer at the optimal pH determined in Protocol 1.
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Create a series of solutions containing varying concentrations of 2HPβCD (e.g., 0 mM, 5 mM, 10 mM, 20 mM) in the chosen buffer.
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Add this compound to each solution to a concentration that previously showed precipitation issues.
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Visually inspect the solutions for any precipitation or turbidity over a 24-hour period at room temperature.
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For solutions that remain clear, perform a stability study as described in Protocol 1 to determine if 2HPβCD also confers chemical stability.
Data Presentation:
Table 2: Hypothetical Solubility of this compound with 2HPβCD
| 2HPβCD Concentration (mM) | Visual Observation (24 hours) | % this compound Remaining (48 hours at 37°C) |
| 0 | Precipitation | N/A |
| 5 | Clear Solution | 92.1% |
| 10 | Clear Solution | 96.5% |
| 20 | Clear Solution | 96.8% |
Visualizations
References
potential toxicity issues with high concentrations of CAD031
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of CAD031, with a specific focus on addressing potential toxicity issues at high concentrations during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the currently understood safety profile of this compound?
A1: Based on preclinical studies, this compound has demonstrated a favorable safety profile at therapeutic concentrations. In a key study, 10 μM of this compound did not show any signs of acute toxicity in standard assays, including Ames, micronucleus, and hERG assays.[1] Furthermore, it did not inhibit the activity of five major cytochrome P450 enzymes, suggesting a low potential for drug-drug interactions.[1] In vivo studies in aged APPswe/PS1ΔE9 mice also showed no overt toxicity.[1]
Q2: Is there any published data on the toxicity of high concentrations of this compound?
A2: To date, publicly available research has primarily focused on the efficacy and safety of this compound at concentrations demonstrating neuroprotective effects. While a 10 μM concentration was found to be non-toxic in acute assays, there is a lack of published data specifically investigating the potential toxicity of significantly higher concentrations.[1] Therefore, researchers should exercise caution when exploring dose ranges substantially exceeding those reported in the literature.
Q3: What are the known neuroprotective mechanisms of this compound?
A3: this compound is a derivative of J147 and shares its broad neuroprotective properties.[1] Its primary mechanisms of action are centered on the modulation of pathways related to aging and neurodegenerative disease. Notably, this compound has been shown to have positive effects on fatty acid metabolism and inflammation. It also impacts synapse formation and energy metabolism pathways associated with Alzheimer's disease.
Troubleshooting Guide: Investigating High Concentration Effects of this compound
This guide is intended to assist researchers in designing and interpreting experiments aimed at evaluating the effects of high concentrations of this compound.
| Potential Issue | Recommended Troubleshooting Steps |
| Unexpected Cell Death or Reduced Viability in vitro | 1. Conduct a Dose-Response Curve: Systematically test a wide range of this compound concentrations to determine the EC50 for efficacy and identify a potential IC50 for toxicity. 2. Assess Cell Morphology: Visually inspect cells for signs of stress, such as membrane blebbing, detachment, or cytoplasmic vacuolization. 3. Perform Apoptosis vs. Necrosis Assays: Utilize assays such as Annexin V/Propidium Iodide staining to distinguish between programmed cell death and necrotic cell death, which can provide insights into the mechanism of toxicity. 4. Evaluate Mitochondrial Function: Use assays like MTT or Seahorse to assess mitochondrial respiration and health, as mitochondrial dysfunction is a common mechanism of drug-induced toxicity. |
| Inconsistent or Unexplained in vivo Observations | 1. Monitor for Clinical Signs of Toxicity: Observe animals for changes in weight, behavior, food and water intake, and overall activity levels. 2. Perform Hematology and Clinical Chemistry Analysis: Collect blood samples to assess for markers of liver and kidney function, as well as hematological parameters. 3. Conduct Histopathological Examination: At the end of the study, perform a thorough histopathological analysis of key organs to identify any signs of tissue damage. |
| Contradictory Results Across Different Assays | 1. Verify Compound Purity and Stability: Ensure the purity of the this compound stock and its stability under experimental conditions. Degradation products could have different biological activities. 2. Control for Vehicle Effects: High concentrations of a compound may require higher concentrations of the vehicle (e.g., DMSO), which can have its own toxic effects. Run appropriate vehicle controls. 3. Consider Off-Target Effects: At high concentrations, compounds may interact with unintended targets. Consider performing broader profiling screens to identify potential off-target activities. |
Data Summary
Table 1: In Vitro Neuroprotective Activity of this compound
| Assay | Description | EC50 (nM) |
| Oxytosis | Rescue of primary cortical neurons from oxidative stress-induced cell death. | 20 |
| Ischemia | Prevention of neuron cell death in an in vitro ischemia model. | 47 |
| Extracellular Aβ Toxicity | Blockade of toxicity from extracellular amyloid-beta in rat hippocampal neurons. | 27 |
| Intracellular Aβ Toxicity | Blockade of toxicity from intracellular amyloid-beta. | ~10 |
| Source: Alzheimer's Research & Therapy |
Table 2: Preliminary Safety Profile of this compound
| Assay | Concentration | Result |
| Acute Toxicity (Ames test) | 10 µM | No sign of toxicity |
| Acute Toxicity (Micronucleus assay) | 10 µM | No sign of toxicity |
| Acute Toxicity (hERG assay) | 10 µM | No sign of toxicity |
| Cytochrome P450 Inhibition (5 enzymes) | 10 µM | No inhibition |
| In vivo (Old APPswe/PS1ΔE9 mice) | 10 mg/kg/day (in chow) | No overt toxicity |
| Source: Alzheimer's Research & Therapy |
Visualizations
Caption: Simplified signaling pathway of this compound's neuroprotective effects.
Caption: General workflow for assessing high concentration toxicity of this compound.
References
Technical Support Center: Process Improvements for Scaling Up CAD031 Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of CAD031. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Troubleshooting Guides & FAQs
This section is designed to provide rapid assistance for common problems encountered during the scaling up of this compound production.
Section 1: Cell Culture and Expression
Question: We are observing low cell viability and inconsistent growth in our larger scale bioreactors compared to the bench-scale. What are the potential causes and how can we troubleshoot this?
Answer: Low cell viability and inconsistent growth during scale-up are common challenges that can often be attributed to changes in the cellular microenvironment.[1][2][3] Key factors to investigate include:
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Oxygen Limitation: In larger bioreactors, uniform oxygen distribution can be a challenge, especially with high-density cultures.[3][4]
-
Troubleshooting:
-
Optimize the agitation speed to improve mixing without causing excessive shear stress.
-
Evaluate the sparger design and gas flow rates to ensure efficient oxygen transfer.
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Consider using advanced control systems for real-time monitoring and automated adjustment of dissolved oxygen levels.
-
-
-
Nutrient Gradients: Inefficient mixing can lead to localized depletion of essential nutrients and accumulation of toxic byproducts.
-
Troubleshooting:
-
Implement and optimize a fed-batch strategy to maintain optimal nutrient concentrations.
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Use computational fluid dynamics (CFD) modeling to understand and improve mixing patterns within the bioreactor.
-
-
-
Shear Stress: Increased agitation in larger vessels can cause cellular damage.
-
Troubleshooting:
-
Select an appropriate impeller design and agitation speed that balances mixing efficiency with minimizing shear forces.
-
-
-
Temperature and pH Heterogeneity: Maintaining uniform temperature and pH throughout a large bioreactor can be difficult.
-
Troubleshooting:
-
Ensure proper calibration and placement of temperature and pH probes.
-
Verify the efficiency of the bioreactor's heating and cooling systems.
-
-
Question: Our this compound product yield is significantly lower at the pilot scale than in our small-scale experiments. What factors should we investigate?
Answer: A decrease in product yield upon scaling up is a frequent issue in biopharmaceutical production. Several factors could be responsible:
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Suboptimal Induction/Expression Conditions: The optimal conditions established at a small scale may not be directly transferable.
-
Troubleshooting:
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Re-optimize the concentration of the induction agent and the timing of induction.
-
Lowering the expression temperature (e.g., to 15-25°C) can sometimes improve protein folding and solubility, leading to higher yields of active product.
-
-
-
Cell Line Instability: The productivity of the cell line may decrease over extended culture periods.
-
Troubleshooting:
-
Perform cell line stability studies to ensure consistent productivity over the desired number of generations.
-
Consider re-cloning or further cell line engineering to select for more robust and high-producing clones.
-
-
-
Media Composition: The nutrient requirements of the cells may change at higher densities and in a different bioreactor environment.
-
Troubleshooting:
-
Optimize the media formulation and feeding strategy for the larger scale. This may involve adjusting the concentrations of amino acids, vitamins, and other key components.
-
-
Question: We are observing a high level of this compound aggregation in our harvested cell culture fluid. What can be done to minimize this?
Answer: Protein aggregation is a common challenge in monoclonal antibody and other recombinant protein production, which can reduce efficacy and increase immunogenicity.
-
Suboptimal Culture Conditions:
-
Troubleshooting:
-
Optimize the pH and temperature of the cell culture, as deviations from the optimal range can promote aggregation.
-
Late harvesting can increase the risk of protein degradation and aggregation. Consider optimizing the harvest time.
-
-
-
Harvesting and Downstream Processing:
-
Troubleshooting:
-
Minimize shear forces during cell lysis and clarification steps.
-
Optimize buffer compositions (pH, ionic strength, and excipients) during purification to maintain protein stability.
-
-
Section 2: Purification and Downstream Processing
Question: The purity of our this compound product is lower than expected after the initial chromatography step at a larger scale. What could be the cause?
Answer: Maintaining purity during scale-up requires careful consideration of the entire process.
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Inconsistent Feedstock: The impurity profile of the clarified cell culture fluid may differ between scales.
-
Troubleshooting:
-
Ensure a consistent and robust clarification process to remove cells and debris.
-
Characterize the impurity profile at both small and large scales to identify any new or elevated impurities.
-
-
-
Chromatography Resin and Column Packing:
-
Troubleshooting:
-
Ensure the column is packed efficiently and consistently. Poorly packed columns can lead to band broadening and reduced resolution.
-
Verify that the chromatography resin has not exceeded its recommended number of cycles, as performance can degrade over time.
-
-
-
Process Parameters:
-
Troubleshooting:
-
Re-optimize the loading, washing, and elution conditions for the larger column size.
-
Ensure flow rates are scaled appropriately to maintain the desired residence time.
-
-
Data Presentation
Table 1: Typical Bioreactor Operating Parameters for this compound Production
| Parameter | Small Scale (1-5 L) | Pilot Scale (50-200 L) |
| Temperature | 36.5 - 37.5 °C | 36.5 - 37.5 °C |
| pH | 7.0 - 7.4 | 7.0 - 7.4 |
| Dissolved Oxygen (% DO) | 30 - 50% | 30 - 50% |
| Agitation Speed | 100 - 200 RPM | 50 - 150 RPM |
| Gas Flow Rate | 0.5 - 1.0 VVM | 0.1 - 0.5 VVM |
Table 2: Key Performance Indicators for this compound Production Scale-Up
| Metric | Target (Small Scale) | Acceptable Range (Pilot Scale) |
| Peak Viable Cell Density | > 10 x 10^6 cells/mL | > 8 x 10^6 cells/mL |
| Cell Viability at Harvest | > 90% | > 85% |
| Product Titer | > 2 g/L | > 1.5 g/L |
| Monomer Purity (Post-Protein A) | > 98% | > 95% |
| Aggregate Level (Post-Protein A) | < 2% | < 5% |
Experimental Protocols
Protocol 1: Standard Fed-Batch Cell Culture for this compound Production
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Inoculum Expansion:
-
Thaw a vial of the this compound-producing cell line.
-
Serially expand the culture in shake flasks or spinner flasks until the required cell density for bioreactor inoculation is reached. Maintain a viability of >95%.
-
-
Bioreactor Setup and Inoculation:
-
Prepare and sterilize the bioreactor according to the manufacturer's instructions.
-
Aseptically transfer the production medium to the bioreactor.
-
Calibrate pH and DO probes.
-
Inoculate the bioreactor with the cell suspension to achieve a starting viable cell density of approximately 0.5 x 10^6 cells/mL.
-
-
Production Phase:
-
Maintain the bioreactor at the setpoints for temperature, pH, and dissolved oxygen as specified in Table 1.
-
Begin the feeding strategy on day 3, or as determined by metabolic monitoring. The feed should contain a concentrated solution of nutrients such as amino acids and glucose.
-
Monitor cell growth, viability, and key metabolites (e.g., glucose, lactate, ammonia) daily.
-
-
Harvesting:
-
Harvest the cell culture when the cell viability drops below a predetermined threshold (e.g., 85%) or when the product titer plateaus.
-
Clarify the harvested cell culture fluid by centrifugation followed by depth filtration to remove cells and debris.
-
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to the Efficacy of CAD031 and J147 in Neuroprotection and Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two promising neuroprotective and neurogenic compounds, CAD031 and its parent molecule, J147. Both compounds have garnered significant interest for their potential therapeutic applications in age-related neurodegenerative diseases, particularly Alzheimer's disease. This comparison synthesizes available experimental data to highlight their respective strengths and mechanisms of action.
At a Glance: Key Efficacy Parameters
| Efficacy Parameter | This compound | J147 | Key Findings |
| Neuroprotection | Potent | Potent | Both compounds exhibit broad neuroprotective effects across multiple models of age-related neuronal stress. This compound shows higher potency in some assays, while J147 is more effective in others. |
| Neurogenesis | More Potent | Potent | This compound was specifically developed for its enhanced neurogenic properties and demonstrates superior activity in human neural stem cell assays compared to J147. |
| Cognitive Improvement | Demonstrated | Demonstrated | Both molecules have been shown to reverse cognitive deficits in preclinical models of Alzheimer's disease. |
| Mechanism of Action | Modulates AMPK/ACC1 pathway, affects fatty acid metabolism | Targets mitochondrial ATP synthase, modulates AMPK/mTOR and AMPK/ACC1 pathways, affects fatty acid metabolism. | Both compounds converge on the AMPK signaling pathway, a key regulator of cellular energy homeostasis and longevity. |
Quantitative Comparison of Neuroprotective Efficacy
The following table summarizes the half-maximal effective concentrations (EC50) of this compound and J147 in a variety of in vitro neuroprotective assays. Lower EC50 values indicate higher potency.
| In Vitro Neuroprotection Assay | This compound (EC50) | J147 (EC50) | Reference |
| Trophic Factor Withdrawal (Cortical Neurons) | 18 nM | 35 nM | [1] |
| Rescue of HT22 cells expressing BDNF receptor | 95 nM | 74 nM | [1] |
| Oxidative Stress (GSH depletion in cortical neurons) | 20 nM | 6 nM | [1] |
| In Vitro Ischemia (Oxygen/glucose deprivation in HT22 cells) | 47 nM | 14 nM | [1] |
| Extracellular Aβ Toxicity (Rat hippocampal neurons) | 27 nM | 15 nM | [1] |
| Intracellular Aβ Toxicity (MC65 cells) | 12 nM | 10 nM |
Quantitative Comparison of Neurogenic Efficacy
This compound was identified from a library of J147 derivatives based on its enhanced ability to promote neurogenesis in human neural stem cell (hNSC) assays. The table below presents the relative increase in the expression of key neurogenesis markers.
| Neurogenesis Marker | Fold Increase (CAD-031 vs. J147) | Reference |
| Nestin | >1 | |
| Pax6 | ~2.6 | |
| DCX | ~5.1 | |
| Ki67 | ~5.2 |
Signaling Pathways and Mechanism of Action
Both this compound and J147 exert their effects through the modulation of critical signaling pathways involved in cellular metabolism and survival.
J147 Signaling Pathway
J147's primary molecular target is the mitochondrial ATP synthase. By binding to this complex, J147 leads to a cascade of downstream events that are beneficial for neuronal health.
This compound Signaling Pathway
While its direct molecular target is still under investigation, this compound has been shown to activate the AMPK pathway, similar to J147, leading to the inhibition of ACC1 and subsequent effects on fatty acid metabolism.
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are provided below.
In Vivo Cognitive Assessment in APPswe/PS1ΔE9 Mice
A therapeutic treatment paradigm is often employed to assess the efficacy of compounds in reversing existing cognitive deficits in Alzheimer's disease mouse models.
Morris Water Maze Protocol:
-
Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface.
-
Acquisition Phase: Mice are trained to find the hidden platform from different starting locations over several days (e.g., 4 trials per day for 5 days). The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the mouse is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory.
Fear Conditioning Protocol:
-
Training Phase: Mice are placed in a conditioning chamber and exposed to a neutral conditioned stimulus (CS), such as a tone, which is paired with an aversive unconditioned stimulus (US), such as a mild foot shock.
-
Contextual Fear Testing: The following day, mice are returned to the same chamber, and the amount of time they spend "freezing" (a fear response) is measured as an indicator of contextual memory.
-
Cued Fear Testing: Mice are placed in a novel environment and presented with the CS (tone) alone. Freezing behavior is measured to assess cued fear memory.
In Vitro Neuroprotection and Neurogenesis Assays
Human Neural Stem Cell (hNSC) Neurogenesis Assay:
-
Cell Culture: hNSCs are cultured in a medium that supports their proliferation.
-
Treatment: Cells are treated with different concentrations of this compound or J147 for a specified period (e.g., 7 days).
-
Analysis: The expression of neurogenesis markers (e.g., Nestin, Pax6, DCX, Ki67) is quantified using methods such as quantitative real-time PCR (qRT-PCR) or immunocytochemistry.
Trophic Factor Withdrawal Assay:
-
Cell Culture: Primary cortical neurons are plated at a low density in a serum-free medium.
-
Induction of Apoptosis: The absence of trophic factors in the low-density culture induces neuronal cell death.
-
Treatment and Analysis: The ability of this compound and J147 to prevent cell death is measured, and the EC50 is determined.
HT22 Cell Glutamate Toxicity Assay:
-
Cell Culture: HT22 hippocampal neuronal cells are cultured.
-
Induction of Oxidative Stress: Cells are exposed to a high concentration of glutamate, which induces oxidative stress and cell death.
-
Treatment and Analysis: The neuroprotective effects of this compound and J147 against glutamate-induced toxicity are quantified to determine their EC50 values.
Summary and Conclusion
Both this compound and J147 are highly promising drug candidates with potent neuroprotective and cognitive-enhancing properties. This compound, a derivative of J147, demonstrates superior neurogenic efficacy in human neural stem cell models, suggesting it may have an advantage in promoting the replacement of lost neurons. While both compounds modulate the critical AMPK signaling pathway, their differential potencies in various neuroprotective assays suggest they may have distinct therapeutic windows and applications. Further research, including clinical trials, will be necessary to fully elucidate their therapeutic potential in treating neurodegenerative diseases.
References
validation of CAD031's neurogenic effects in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurogenic compound CAD031 with its parent molecule, J147, and other potential alternatives. The information is supported by experimental data from preclinical studies to aid in the evaluation of its potential for neurogenesis-based therapeutic strategies.
Introduction to this compound
This compound is a synthetic derivative of J147, a compound known for its neuroprotective and memory-enhancing properties. Developed through a screening paradigm using human embryonic stem cell-derived neural precursor cells (hNPCs), this compound was specifically selected for its enhanced neurogenic capabilities while retaining the neuroprotective benefits of its predecessor.[1][2] It represents a therapeutic candidate for neurodegenerative diseases like Alzheimer's, aiming to not only protect existing neurons but also to stimulate the generation of new ones.[1]
Comparative Neurogenic and Neuroprotective Efficacy
This compound has demonstrated superior neurogenic activity compared to J147 in in vitro assays using human neural precursor cells.[1][2] This enhanced neurogenic potential is a key differentiator, as it was the primary basis for its selection. While being more potently neurogenic, this compound maintains broad neuroprotective activities comparable to J147 across various neurotoxicity models.
Quantitative Comparison of Neurogenic Marker Induction
The following table summarizes the relative expression of key neurogenesis-associated genes in hNPCs treated with this compound and J147. Data is normalized to the effects of Fibroblast Growth Factor-2 (FGF-2), a standard neurogenesis-inducing agent.
| Gene Marker | J147 (Relative Expression) | This compound (Relative Expression) | Significance |
| Nestin | Increased | Significantly Increased | This compound shows a greater induction of this neural stem/progenitor cell marker compared to J147. |
| Pax6 | Increased | Significantly Increased | Both compounds upregulate this key transcription factor for neurogenesis, with this compound having a stronger effect. |
| DCX | Increased | Significantly Increased | As a marker for migrating neuroblasts, the stronger induction by this compound suggests a greater potential to promote neuronal differentiation. |
| Ki67 | Increased | Significantly Increased | This marker of cell proliferation is more strongly induced by this compound, indicating a greater effect on neural precursor cell division. |
| Sox1 | No reproducible alteration | No reproducible alteration | Neither compound consistently altered the expression of this early neural stem cell marker. |
| Sox2 | No reproducible alteration | No reproducible alteration | Similar to Sox1, no consistent change was observed for this neural stem cell transcription factor. |
In Vivo Neurogenesis
In vivo studies using APPswe/PS1ΔE9 transgenic Alzheimer's disease (AD) mice confirmed the neurogenic effects of this compound. Treatment with this compound led to an increase in the number of newly divided cells (BrdU+) in the granular cell layer of the dentate gyrus. Furthermore, an increase in proliferating neural progenitor cells (BrdU+/DCX+) was observed in the subventricular zone, a key neurogenic niche in the adult brain.
Comparison with Other Neurogenic Compounds
While direct comparative data in the same cell lines is limited, other compounds are being investigated for their neurogenic potential. These include:
-
CMS121, Fisetin, and Curcumin: These compounds, along with this compound and J147, have been identified as geroneuroprotectors that can reduce molecular markers of aging and dementia.
-
ENT-A011: A novel BDNF mimetic that targets the TrkB receptor and has shown neurogenic and neuroprotective potential in mouse and human stem cell models.
-
NA-831: A small molecule that enhances BDNF levels and is under investigation for its ability to restore adult hippocampal neurogenesis in the context of Alzheimer's disease.
The development of this compound through a phenotypic screen focused on human neurogenesis distinguishes it from many other compounds.
Experimental Protocols
Human Neural Precursor Cell (hNPC) Neurogenesis Assay
This assay is designed to identify compounds that promote the proliferation and differentiation of hNPCs derived from human embryonic stem cells.
Methodology:
-
Cell Culture: hNPCs are plated in appropriate culture vessels and maintained in a growth medium.
-
Compound Treatment: Test compounds (e.g., this compound, J147) are added to the medium at a specified concentration (e.g., 100nM) for a defined period (e.g., 7 days). Control conditions include a vehicle control (-FGF) and a positive control with Fibroblast Growth Factor-2 (+FGF).
-
Cell Lysis and RNA Extraction: After the treatment period, cells are harvested, and total RNA is extracted using standard protocols.
-
Quantitative PCR (qPCR): The expression levels of neurogenesis-related genes (e.g., Nestin, Pax6, DCX, Ki67, Sox1, Sox2) are quantified using qPCR. Gene expression is normalized to a housekeeping gene, such as GAPDH.
-
Data Analysis: The relative gene expression for each treatment group is calculated and compared to the control groups.
In Vivo BrdU Labeling for Cell Proliferation
This method is used to label and detect newly synthesized DNA in dividing cells within the brain of animal models.
Methodology:
-
Animal Model: APPswe/PS1ΔE9 transgenic AD mice are typically used.
-
Compound Administration: this compound is administered to the mice, often through their diet, for a specified duration.
-
BrdU Injection: The thymidine analog 5-bromo-2'-deoxyuridine (BrdU) is injected intraperitoneally to label dividing cells.
-
Tissue Processing: After a designated time, the mice are euthanized, and their brains are perfused and fixed. The brains are then sectioned for immunohistochemistry.
-
Immunohistochemistry: Brain sections are stained with antibodies against BrdU to identify proliferating cells. Double-labeling with markers like Doublecortin (DCX) can be used to identify the phenotype of the newly divided cells (e.g., neuronal progenitors).
-
Microscopy and Quantification: The number of BrdU-positive and BrdU+/DCX-positive cells in specific brain regions (e.g., dentate gyrus, subventricular zone) is quantified using microscopy.
Signaling Pathway and Experimental Workflow
Proposed Signaling Pathway for this compound
The neuroprotective and potentially neurogenic effects of this compound are linked to the modulation of acetyl-CoA metabolism through the activation of the AMPK/ACC1 pathway.
Caption: Proposed mechanism of this compound action via the AMPK/ACC1 pathway.
Experimental Workflow for Evaluating Neurogenic Compounds
The following diagram illustrates a typical workflow for the discovery and validation of novel neurogenic compounds like this compound.
Caption: Workflow for discovery and validation of neurogenic compounds.
References
A Comparative Analysis of CAD031 and Other Leading Alzheimer's Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The landscape of Alzheimer's disease (AD) therapeutics is undergoing a significant transformation, with a diverse pipeline of drug candidates targeting various pathological hallmarks of the disease. This guide provides a comparative analysis of CAD031, a novel neurogenic and neuroprotective agent, with other prominent Alzheimer's drug candidates, including those targeting amyloid-beta (Aβ), tau pathology, and neuroinflammation. The information is presented to aid researchers, scientists, and drug development professionals in understanding the evolving therapeutic strategies and the positioning of these candidates within the field.
Overview of this compound
This compound is a derivative of the experimental drug J147, optimized for enhanced neurogenic activity in human neural precursor cells.[1] Unlike many mainstream AD drug candidates that focus on a single target, this compound exhibits a multi-target mechanism of action, primarily centered on neuroprotection, neurogenesis, and the modulation of inflammation and fatty acid metabolism.[2][3] Preclinical studies have demonstrated its ability to reverse cognitive deficits in AD mouse models.[2]
Comparative Analysis of Mechanisms of Action
A diverse range of therapeutic strategies is being explored in the fight against Alzheimer's disease. The following table summarizes the mechanisms of action of this compound and a selection of other leading drug candidates.
| Drug Candidate | Primary Target/Mechanism of Action | Therapeutic Approach |
| This compound | Multi-target: Neurogenesis, Neuroprotection, Anti-inflammation, Fatty Acid Metabolism Modulation | Aims to replace lost neurons, protect existing neurons from toxic insults, and reduce brain inflammation.[1] |
| Lecanemab | Amyloid-beta (Aβ) Protofibrils | A humanized monoclonal antibody that selectively binds to and promotes the clearance of soluble Aβ protofibrils. |
| Donanemab | Amyloid-beta (Aβ) Plaque (pyroglutamate-modified) | A monoclonal antibody that targets a modified form of Aβ present in established plaques, leading to their removal. |
| ALZ-801 (Valiltramiprosate) | Amyloid-beta (Aβ) Monomer Aggregation | An oral small molecule that binds to Aβ monomers, preventing their aggregation into toxic oligomers. |
| Tau-Targeting Therapies (e.g., Posdinemab) | Pathological Tau Protein | Monoclonal antibodies or other agents designed to prevent the aggregation and spread of hyperphosphorylated tau, a key component of neurofibrillary tangles. |
| Neuroinflammation-Targeting Therapies (e.g., ALZT-OP1) | Microglia and Inflammatory Pathways | Aims to modulate the activity of microglia and other immune cells in the brain to reduce chronic neuroinflammation. |
Clinical Trial Data Comparison
The following tables summarize key quantitative data from clinical trials of the selected Alzheimer's drug candidates. It is important to note that direct comparison of trial results can be challenging due to differences in study design, patient populations, and endpoints.
Anti-Amyloid Monoclonal Antibodies
| Drug Candidate | Phase 3 Trial | Primary Endpoint | Key Efficacy Result | Key Safety Concern |
| Lecanemab | Clarity AD | Change from baseline in Clinical Dementia Rating-Sum of Boxes (CDR-SB) at 18 months | 27% slowing of cognitive decline compared to placebo. | Amyloid-Related Imaging Abnormalities (ARIA). |
| Donanemab | TRAILBLAZER-ALZ 2 | Change from baseline in integrated Alzheimer's Disease Rating Scale (iADRS) score at 76 weeks | 35% slowing of cognitive decline in patients with low/medium tau pathology. | Amyloid-Related Imaging Abnormalities (ARIA). |
Other Mechanisms of Action
Due to the earlier stage of development or different trial designs for some of the other candidates, directly comparable Phase 3 efficacy data is not as readily available.
| Drug Candidate | Development Stage | Notable Clinical Finding |
| This compound | Preclinical | Demonstrated reversal of memory deficits in aged AD mouse models. |
| ALZ-801 | Phase 3 | Interim analyses show reductions in plasma p-tau181 and hippocampal atrophy. |
| Simufilam | Phase 3 | Aims to restore the normal function of filamin A, a protein implicated in Aβ signaling. Open-label Phase 2 data suggested cognitive and behavioral improvements. |
Experimental Protocols
Understanding the methodologies behind the key experimental findings is crucial for a comprehensive evaluation.
This compound: Morris Water Maze Protocol (Adapted from Preclinical Studies)
The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (approximately 1.5 meters in diameter) filled with opaque water. A hidden platform is submerged just below the water's surface. Visual cues are placed around the room.
-
Procedure:
-
Acquisition Phase: Mice are trained over several days to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: The platform is removed, and the mouse is allowed to swim for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Data Analysis: Escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial are compared between this compound-treated and control groups.
Anti-Amyloid Antibody: Amyloid PET Imaging Protocol
Amyloid Positron Emission Tomography (PET) is used to quantify the burden of amyloid plaques in the brain.
-
Radiotracer: A radioactive tracer that binds specifically to amyloid plaques (e.g., florbetapir, flutemetamol, or florbetaben) is injected intravenously.
-
Imaging: After a specific uptake period, the patient's head is scanned using a PET scanner. The scanner detects the radiation emitted by the tracer, creating a 3D image of amyloid plaque distribution and density in the brain.
-
Data Analysis: The PET images are analyzed to calculate a Standardized Uptake Value Ratio (SUVR), which provides a quantitative measure of amyloid plaque burden. Changes in SUVR over time are used to assess the efficacy of amyloid-clearing therapies.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs can aid in their comprehension.
Caption: Proposed multi-target mechanism of action of this compound.
Caption: Mechanism of action for anti-amyloid monoclonal antibodies.
Caption: Generalized workflow of a randomized, placebo-controlled clinical trial.
References
- 1. Selecting for Neurogenic Potential as an Alternative for Alzheimer’s Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel Alzheimer’s disease drug candidate targeting inflammation and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A chemical biology approach to identifying molecular pathways associated with aging - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Impact of CAD031 on Fatty Acid Metabolism: A Comparative Analysis
For Immediate Release
La Jolla, CA – A comprehensive analysis of the Alzheimer's disease drug candidate CAD031 reveals its significant impact on fatty acid metabolism, positioning it as a noteworthy therapeutic avenue. This guide provides a detailed comparison of this compound with its parent compound, J147, and a related compound, CMS121, offering researchers, scientists, and drug development professionals a thorough cross-validation of its effects. The data presented herein is compiled from peer-reviewed studies, offering a granular view of the experimental findings.
This compound, a derivative of J147, has demonstrated neuroprotective properties and a profound influence on metabolic pathways central to the pathogenesis of Alzheimer's disease.[1][2] Small-molecule metabolic data from preclinical studies have shown that the primary effect of this compound is centered on fatty acid metabolism and inflammation.[1][2] This guide will delve into the quantitative data, experimental protocols, and the underlying signaling pathways to provide a clear comparison with related compounds.
Comparative Analysis of this compound, J147, and CMS121
To objectively assess the performance of this compound, this guide compares its effects on fatty acid metabolism with J147 and CMS121. While this compound and J147 modulate the AMP-activated protein kinase (AMPK)/acetyl-CoA carboxylase (ACC1) pathway, CMS121 acts as a fatty acid synthase (FASN) inhibitor.[3] The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Effects on Key Metabolic Markers
| Compound | Target Pathway | Key Affected Metabolites | Notable Changes in Protein Expression | Animal Model | Reference |
| This compound | AMPK/ACC1 | ↑ Ketone bodies, ↑ Acylcarnitines, ↑ Sphingolipids | ↓ VCAM | APPswe/PS1ΔE9 AD mice | |
| J147 | AMPK/ACC1 | ↓ Plasma free fatty acids | ↑ p-AMPK, ↑ p-ACC1 | SAMP8 mice | |
| CMS121 | FASN Inhibition | ↓ Palmitate | ↓ FASN | APPswe/PS1ΔE9 AD mice |
Table 2: Neuroprotective and Cognitive Effects
| Compound | Effect on Memory Deficit | Impact on Brain Inflammation | Synaptic Protein Expression | Animal Model | Reference |
| This compound | Reduction | Reduction | Increased | APPswe/PS1ΔE9 AD mice | |
| J147 | Reversal of cognitive impairment | - | - | Aged AD mice | |
| CMS121 | Alleviation of cognitive loss | Reduction | - | Transgenic AD mice |
Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of this compound, J147, and CMS121 on fatty acid metabolism are illustrated in the following diagrams.
Detailed Experimental Protocols
A summary of the key experimental methodologies employed in the cited studies is provided below.
Metabolomic Analysis
-
Sample Preparation: Brain and plasma samples were extracted using a methanol/acetonitrile/water solvent system.
-
Instrumentation: Samples were analyzed using liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to identify and quantify a wide range of metabolites.
-
Data Analysis: Pathway enrichment analysis was performed to identify metabolic pathways significantly altered by the drug treatments.
RNA-Sequencing (RNA-Seq)
-
RNA Extraction and Library Preparation: RNA was extracted from hippocampal tissue, and sequencing libraries were prepared.
-
Sequencing: Libraries were sequenced on an Illumina platform.
-
Data Analysis: Gene expression levels were quantified, and differential expression analysis was performed to identify genes and pathways affected by the compounds.
Western Blotting
-
Protein Extraction: Proteins were extracted from brain tissue lysates.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were incubated with primary antibodies against target proteins (e.g., VCAM, p-AMPK, p-ACC, FASN) and then with secondary antibodies.
-
Detection: Protein bands were visualized and quantified using a chemiluminescence detection system.
This comparative guide underscores the potential of this compound as a therapeutic candidate for Alzheimer's disease, with a clear mechanism of action on fatty acid metabolism. The provided data and protocols offer a valuable resource for researchers in the field to further explore and validate these findings.
References
- 1. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CMS121 Partially Attenuates Disease Progression in Mouse Models of Huntington’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Independent Verification of CAD031's Memory-Enhancing Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the memory-enhancing properties of the investigational drug CAD031 with other therapeutic alternatives for Alzheimer's disease. The information is compiled from preclinical and clinical studies to support independent verification and aid in drug development decisions. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key cited experiments are provided.
Overview of this compound
This compound is a novel Alzheimer's disease (AD) drug candidate derived from the parent compound J147. It has demonstrated neuroprotective and memory-enhancing properties in preclinical models.[1] this compound's mechanism of action is multifaceted, involving the stimulation of neurogenesis, modulation of inflammation, and regulation of fatty acid metabolism.[1] Studies in transgenic mouse models of AD have shown that this compound can reverse cognitive deficits and reduce brain inflammation.[2]
Comparative Efficacy of this compound and Alternatives
The following tables summarize the quantitative data on the efficacy of this compound and its alternatives in preclinical and clinical studies.
Table 1: Preclinical Efficacy in APPswe/PS1ΔE9 Mouse Model of Alzheimer's Disease
| Compound | Test | Metric | Result | Source |
| This compound | Fear Conditioning | % Freezing Time | Increased freezing time in AD mice, comparable to Aricept. (Exact values to be extracted from full text) | [3] |
| Spatial Pattern Separation | Recognition Index (RI) | Significantly restored the RI in AD mice. (Exact values to be extracted from full text) | [3] | |
| Neurogenesis | BrdU+ cells in Granule Cell Layer (GCL) | Significantly increased the number of BrdU+ cells in AD mice. (Exact values to be extracted from full text) | ||
| Aricept (Donepezil) | Fear Conditioning | % Freezing Time | Increased freezing time in AD mice. (Exact values to be extracted from full text) | |
| Spatial Pattern Separation | Recognition Index (RI) | Showed a non-significant trend towards an increased RI. (Exact values to be extracted from full text) |
Table 2: Clinical Efficacy in Patients with Early Alzheimer's Disease
| Compound | Clinical Trial | Primary Endpoint | Result | Source |
| Lecanemab | Clarity AD | Change from baseline in Clinical Dementia Rating-Sum of Boxes (CDR-SB) at 18 months | 27% reduction in decline compared to placebo (treatment difference of -0.45). | |
| Donanemab | TRAILBLAZER-ALZ 2 | Change from baseline on the integrated Alzheimer's Disease Rating Scale (iADRS) at 18 months | 35% slowing of decline in the primary analysis population. | |
| Donepezil | Meta-analysis of RCTs | Change in Mini-Mental State Examination (MMSE) score | Significant improvement (Hedges' g: 2.27 for 10 mg/day). | |
| Meta-analysis of RCTs | Change in Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | Did not substantially reduce the ADAS-cog score at 10 mg/day. |
Experimental Protocols
This compound Preclinical Studies in APPswe/PS1ΔE9 Mice
-
Animal Model: Female APPswe/PS1ΔE9 transgenic mice, a model for familial Alzheimer's disease.
-
Treatment: Mice were administered this compound (200 ppm in chow) or Aricept (14 ppm in chow) for 6 months, starting at 3 months of age.
-
Fear Conditioning:
-
Apparatus: A conditioning chamber with a grid floor for delivering a mild foot shock.
-
Procedure: On day 1 (training), mice were placed in the chamber and received a conditioned stimulus (CS, an auditory tone) paired with an unconditioned stimulus (US, a mild foot shock). On day 2 (contextual test), freezing behavior was measured in the same chamber without the CS or US. On day 3 (cued test), freezing was measured in a novel context in the presence of the CS.
-
Data Analysis: The percentage of time spent freezing was quantified.
-
-
Spatial Pattern Separation Test:
-
Apparatus: An open field arena with distinct visual cues.
-
Procedure: Mice were habituated to the arena with two identical objects. In the test phase, one object was moved to a novel location. The time spent exploring the object in the novel versus the familiar location was measured.
-
Data Analysis: A Recognition Index (RI) was calculated as the ratio of time spent exploring the novel object to the total exploration time.
-
-
BrdU Labeling and Immunohistochemistry:
-
Procedure: To label dividing cells, mice were injected with 5-bromo-2'-deoxyuridine (BrdU). Brains were then collected, sectioned, and stained with antibodies against BrdU.
-
Data Analysis: The number of BrdU-positive (BrdU+) cells in the granule cell layer (GCL) of the dentate gyrus was quantified using microscopy.
-
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound is believed to exert its neuroprotective and memory-enhancing effects through the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of acetyl-CoA carboxylase 1 (ACC1). This pathway plays a crucial role in cellular energy homeostasis and fatty acid metabolism.
Experimental Workflow for Preclinical Evaluation
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of a compound like this compound in a preclinical setting.
Logical Relationship of Alzheimer's Disease Therapeutics
This diagram illustrates the different therapeutic strategies for Alzheimer's disease, highlighting the distinct mechanism of this compound compared to amyloid-targeting antibodies.
References
- 1. A chemical biology approach to identifying molecular pathways associated with aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Alzheimer’s disease drug candidate J147 decreases blood plasma fatty acid levels via modulation of AMPK/ACC1 signaling in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. communities.springernature.com [communities.springernature.com]
A Comparative Guide to ATP Synthase Inhibitors: CAD031 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of CAD031, a promising neuroprotective agent, with other well-characterized compounds that target mitochondrial ATP synthase. The information presented is based on available preclinical data and is intended to assist researchers in understanding the relative efficacy, mechanisms of action, and safety profiles of these molecules.
Introduction to ATP Synthase and Its Inhibition
Mitochondrial ATP synthase, a critical enzyme in cellular bioenergetics, is responsible for the majority of ATP production. Its inhibition can have profound physiological effects, making it a target for a variety of therapeutic areas, including neurodegenerative diseases and cancer. This guide focuses on compounds that modulate ATP synthase activity, with a particular emphasis on this compound, a derivative of the experimental Alzheimer's disease drug candidate J147.
Overview of Compared Compounds
-
This compound: A derivative of J147 with enhanced neurogenic properties, this compound is being investigated for its potential in treating Alzheimer's disease. It is believed to exert its neuroprotective effects through the modulation of mitochondrial ATP synthase.
-
J147: The parent compound of this compound, J147 has been shown to target the α-subunit of F1 ATP synthase (ATP5A) and exhibit neuroprotective and anti-aging properties in preclinical models.[1][2]
-
Oligomycin: A well-characterized macrolide antibiotic that acts as a potent and specific inhibitor of the F0 subunit of ATP synthase, blocking proton translocation. It is widely used as a research tool to study mitochondrial respiration.
-
Resveratrol: A natural polyphenol found in grapes and other plants, resveratrol has been reported to inhibit ATP synthase and exhibits a range of biological activities, including antioxidant and anti-inflammatory effects.
-
Piceatannol: A hydroxylated analog of resveratrol, piceatannol has also been shown to inhibit ATP synthase and demonstrates neuroprotective effects.
-
Bedaquiline: An FDA-approved anti-tuberculosis drug that targets the ATP synthase of Mycobacterium tuberculosis. It has also been shown to interact with mitochondrial ATP synthase, leading to mitochondrial dysfunction in some contexts.[3][4]
Comparative Efficacy and Potency
The following tables summarize the available quantitative data on the inhibitory and biological activities of the compared compounds. It is important to note that the data are derived from various studies and experimental conditions, which may affect direct comparability.
Table 1: Inhibition of ATP Synthase
| Compound | Target Subunit(s) | Organism/System | IC50/EC50 | Reference(s) |
| J147 | α-subunit of F1 (ATP5A) | Bovine heart mitochondria | EC50: 20 nM (partial inhibition) | [1] |
| Oligomycin | F0 subunit (c-ring) | Rat liver mitochondria | ~0.1 µg/mL (causes maximal cell killing) | |
| MCF7 cells | IC50: ~100 nM (mammosphere formation) | |||
| Resveratrol | F1 complex | Purified rat liver F1 | IC50: ~14 µM | |
| Piceatannol | F1 complex | Purified rat liver F1 | IC50: ~4 µM | |
| Bedaquiline | F0 subunit (c and a subunits) | Yeast mitochondria | IC50 (ATP synthesis): ~1.1 µM | |
| Human mitoplasts | IC50 (ATP synthesis): ~0.7 µM |
Table 2: Neuroprotective and Other Biological Activities
| Compound | Assay | Cell Line/Model | EC50 | Reference(s) |
| This compound | Oxidative Stress Reduction | 20 nM | ||
| Ischemia Model | 47 nM | |||
| Extracellular Aβ Toxicity | Rat hippocampal neurons | 27 nM | ||
| J147 | Oxidative Stress Reduction | 6 nM | ||
| Extracellular Aβ Toxicity | Rat hippocampal neurons | 15 nM | ||
| Piceatannol | Protection against Aβ-induced cell death | PC12 cells | Stronger than resveratrol | |
| Resveratrol | Protection against Aβ-induced cell death | PC12 cells | Weaker than piceatannol |
Table 3: Toxicity Profile
| Compound | Toxicity Endpoint | Cell Line/System | Observation | Reference(s) |
| This compound | General Safety | Rats | Good bioavailability and brain penetrance, considered likely safe in preliminary studies. | |
| Oligomycin | Cytotoxicity | Rat hepatocytes | Lethally toxic at 1.0 µg/mL. | |
| Bedaquiline | Mitochondrial Function | T. gondii | Induces mitochondrial dysfunction and increased ROS. | |
| Human fibroblasts | Well-tolerated, does not significantly inhibit mitochondrial respiration. | |||
| Rat liver mitochondria | Can suppress mitochondrial function at high concentrations. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for this compound/J147 and a general workflow for assessing the impact of ATP synthase inhibitors.
Detailed Experimental Methodologies
Measurement of ATP Synthase Activity
Objective: To determine the direct inhibitory effect of a compound on ATP synthase activity.
Protocol (Spectrophotometric Assay):
-
Sample Preparation: Isolate mitochondria from tissue (e.g., bovine heart, rat liver) or use purified ATP synthase enzyme.
-
Reaction Mixture: Prepare a reaction buffer containing substrates for the reverse reaction of ATP synthase (ATP hydrolysis), such as ATP, and a coupling system to measure ADP production. A common system involves pyruvate kinase and lactate dehydrogenase, which couples ADP production to the oxidation of NADH, measured by a decrease in absorbance at 340 nm.
-
Assay Procedure:
-
Add the mitochondrial preparation or purified enzyme to the reaction mixture in a spectrophotometer cuvette.
-
Initiate the reaction by adding ATP.
-
Monitor the decrease in absorbance at 340 nm over time to determine the rate of ATP hydrolysis.
-
To determine the specific activity of ATP synthase, perform the assay in the presence and absence of a specific inhibitor like oligomycin. The oligomycin-sensitive portion of the activity is attributed to ATP synthase.
-
-
Inhibitor Testing: Pre-incubate the enzyme with various concentrations of the test compound before initiating the reaction to determine the IC50 value.
Mitochondrial Respiration Assay (Seahorse XF Analyzer)
Objective: To assess the impact of a compound on mitochondrial function by measuring the oxygen consumption rate (OCR).
Protocol:
-
Cell Plating: Seed cells in a Seahorse XF microplate at an optimal density.
-
Compound Treatment: Treat cells with the test compound for the desired duration.
-
Mito Stress Test: Sequentially inject oligomycin, FCCP (a mitochondrial uncoupler), and a mixture of rotenone/antimycin A (complex I and III inhibitors) to measure key parameters of mitochondrial function:
-
Basal Respiration: OCR before any additions.
-
ATP-linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The OCR after FCCP injection.
-
Proton Leak: The OCR after oligomycin injection that is not coupled to ATP synthesis.
-
Non-mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.
-
-
Data Analysis: Analyze the changes in these parameters in compound-treated cells compared to vehicle-treated controls.
Cellular ATP Level Measurement
Objective: To quantify the overall cellular ATP content as an indicator of cell viability and metabolic status.
Protocol (Bioluminescence Assay):
-
Cell Lysis: Lyse the cells to release intracellular ATP.
-
Luciferase Reaction: Add a reagent containing luciferase and its substrate, D-luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, producing light.
-
Luminescence Measurement: Measure the light output using a luminometer. The light intensity is directly proportional to the ATP concentration.
-
Standard Curve: Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.
Neuroprotection Assay (against Aβ-induced toxicity)
Objective: To evaluate the ability of a compound to protect neuronal cells from amyloid-beta (Aβ)-induced toxicity.
Protocol:
-
Cell Culture: Culture neuronal cells (e.g., primary hippocampal neurons, PC12 cells) to an appropriate confluency.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specified period.
-
Aβ Exposure: Expose the cells to a toxic concentration of Aβ oligomers or fibrils.
-
Viability Assessment: After incubation, assess cell viability using methods such as the MTT assay, LDH release assay, or by counting viable cells.
-
Data Analysis: Compare the viability of compound-treated cells to that of cells treated with Aβ alone to determine the neuroprotective effect and calculate the EC50 value.
Conclusion
This compound and its parent compound J147 represent a novel class of ATP synthase modulators with significant potential for the treatment of neurodegenerative diseases like Alzheimer's. Their mechanism of action, involving partial inhibition of ATP synthase and subsequent activation of pro-survival pathways, distinguishes them from classical potent inhibitors like oligomycin. While natural compounds like resveratrol and piceatannol also target ATP synthase and exhibit neuroprotective effects, their potency appears to be lower than that of J147. Bedaquiline, while an effective antimicrobial through its action on bacterial ATP synthase, shows potential for mitochondrial toxicity in mammalian cells, which warrants careful consideration.
The data presented in this guide highlight the therapeutic potential of targeting mitochondrial ATP synthase. Further head-to-head comparative studies under standardized conditions are necessary to definitively establish the relative efficacy and safety of these promising compounds. The detailed experimental protocols provided herein offer a framework for conducting such investigations.
References
- 1. The mitochondrial ATP synthase is a shared drug target for aging and dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mitochondrial ATP synthase is a shared drug target for aging and dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial dysfunction induced by bedaquiline as an anti-Toxoplasma alternative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bedaquiline, an FDA-approved antibiotic, inhibits mitochondrial function and potently blocks the proliferative expansion of stem-like cancer cells (CSCs) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Anti-inflammatory Effects of CAD031
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-inflammatory effects of the novel Alzheimer's disease (AD) drug candidate, CAD031, with the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen, and its active enantiomer, dexibuprofen. The data presented is derived from preclinical studies in transgenic mouse models of AD, providing valuable insights for researchers in neuroinflammation and drug development.
Comparative Efficacy of Anti-inflammatory Agents in AD Mouse Models
The following tables summarize the quantitative data on the in vivo anti-inflammatory effects of this compound and ibuprofen/dexibuprofen in transgenic mouse models of Alzheimer's disease. It is important to note that direct head-to-head comparative studies are limited; therefore, the data is presented for each compound based on available research.
Table 1: In Vivo Anti-inflammatory Effects of this compound
| Inflammatory Marker | Mouse Model | Treatment Details | Key Findings |
| Vascular Cell Adhesion Molecule (VCAM) | APPswe/PS1ΔE9 | 10-month-old mice fed 200 ppm this compound in chow (~10 mg/kg/day) for 3 months. | Significantly reduced VCAM expression in the hippocampus.[1] |
| Receptor for Advanced Glycation Endproducts (RAGE) | APPswe/PS1ΔE9 | 10-month-old mice fed 200 ppm this compound in chow (~10 mg/kg/day) for 3 months. | Reduced RAGE expression in the hippocampus to levels below that of control mice.[1] |
| Clusterin | APPswe/PS1ΔE9 | 10-month-old mice fed 200 ppm this compound in chow (~10 mg/kg/day) for 3 months. | Significantly lowered the expression of clusterin in the hippocampus.[1] |
Table 2: In Vivo Anti-inflammatory Effects of Ibuprofen and Dexibuprofen
| Inflammatory Marker | Drug | Mouse Model | Treatment Details | Key Findings |
| Interleukin-1β (IL-1β) | Ibuprofen | Tg2576 | 10-month-old mice fed 375 ppm ibuprofen in chow for 6 months. | Significant reduction in IL-1β levels.[2][3] |
| Glial Fibrillary Acidic Protein (GFAP) | Ibuprofen | Tg2576 | 10-month-old mice fed 375 ppm ibuprofen in chow for 6 months. | Significant reduction in GFAP levels, a marker of astrogliosis. |
| Microglial Activation | Ibuprofen | 3xTg-AD | Weanling mice fed 375 ppm ibuprofen in chow daily until 15 months of age. | 25% reduction in [11C]PK11195 uptake, a marker of microglial activation, in the hippocampus and cortex. |
| Glial Cell Activation | Dexibuprofen | APPswe/PS1dE9 | 3-month-old female mice administered dexibuprofen for 3 months. | Reduced activation of glial cells. |
| Tumor Necrosis Factor-α (TNF-α) | Dexibuprofen | APPswe/PS1dE9 | 3-month-old female mice administered dexibuprofen for 3 months. | Reduced release of cytokines, particularly TNF-α. |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited in this guide are provided below to facilitate reproducibility and critical evaluation.
This compound Anti-inflammatory Efficacy Study in APPswe/PS1ΔE9 Mice
-
Animal Model: Female APPswe/PS1ΔE9 transgenic mice, which carry transgenes for amyloid precursor protein with the Swedish mutation and presenilin 1 with a deletion of exon 9, were used. These mice develop age-dependent Aβ accumulation and cognitive deficits.
-
Drug Administration: At 10 months of age, a time when significant AD-like pathology is present, mice were fed a diet containing 200 ppm of this compound (approximately 10 mg/kg/day) for 3 months.
-
Inflammation Marker Analysis: Following the treatment period, brain tissue, specifically the hippocampus, was collected. The expression levels of inflammatory markers including VCAM, RAGE, and clusterin were quantified using standard molecular biology techniques such as Western blotting or immunohistochemistry.
Ibuprofen Anti-inflammatory Efficacy Study in Tg2576 Mice
-
Animal Model: Tg2576 mice, which overexpress a variant of the human amyloid precursor protein with the Swedish mutation, were used. These mice develop age-related amyloid plaques and microglial activation.
-
Drug Administration: At 10 months of age, when amyloid plaques begin to appear, mice were fed a chow containing 375 ppm of ibuprofen for 6 months.
-
Inflammation Marker Analysis: After the 6-month treatment period, brain tissue was analyzed for levels of IL-1β using methods such as ELISA, and for GFAP expression (a marker for reactive astrocytes) and microglial activation via immunohistochemistry.
Dexibuprofen Anti-inflammatory Efficacy Study in APPswe/PS1dE9 Mice
-
Animal Model: Female APPswe/PS1dE9 transgenic mice were used.
-
Drug Administration: Dexibuprofen was administered to the mice starting at three months of age and continued for three months.
-
Inflammation Marker Analysis: Following treatment, brain tissue was analyzed to assess the activation of glial cells and the levels of pro-inflammatory cytokines, with a particular focus on TNF-α.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of this compound are proposed to be mediated through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.
References
a comparative study of the safety profiles of CAD031 and J147
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of the preclinical safety profiles of two promising neuroprotective compounds, CAD031 and its parent molecule, J147. The information presented is collated from available preclinical data to assist researchers in evaluating their therapeutic potential.
Executive Summary
Both this compound and J147 demonstrate favorable safety profiles in a range of preclinical in vitro and in vivo studies. Neither compound has exhibited significant acute toxicity at high doses. Genotoxicity and cardiotoxicity assessments have also yielded negative results. J147 has undergone more extensive public safety testing, including a detailed cellular toxicity analysis. This compound, a derivative of J147, also shows a clean safety profile in key preliminary assays. This guide will delve into the available quantitative data and the methodologies behind these safety assessments.
Comparative Safety Data
The following tables summarize the available quantitative preclinical safety data for this compound and J147.
Table 1: In Vitro Cytotoxicity
| Compound | Assay Type | Cell Line | Endpoint | Result |
| J147 | CeeTox™ Cellular Toxicity Analysis | Rat Hepatoma (H4IIE) | TC50 (Cell Death) | 293 µM[1] |
| CeeTox™ Cellular Toxicity Analysis | Rat Hepatoma (H4IIE) | Estimated CTox* | 90 µM[1] | |
| This compound | Information not publicly available | - | - | - |
*Estimated sustained concentration expected to produce toxicity in a 14-day repeat-dose study.[1]
Table 2: Genotoxicity
| Compound | Assay Type | Test System | Metabolic Activation | Result |
| J147 | Ames Test | Salmonella typhimurium | With and Without | Negative |
| This compound | Ames Test | Not specified | Not specified | No activity at 10 µM[2] |
| This compound | Micronucleus Assay | Not specified | In vivo | No activity at 10 µM[2] |
Table 3: Cardiotoxicity
| Compound | Assay Type | Test System | Result |
| J147 | hERG Assay | Not specified | Negative |
| This compound | hERG Assay | Not specified | No activity at 10 µM |
Table 4: In Vivo Acute Toxicity
| Compound | Animal Model | Route of Administration | Maximum Non-lethal Dose |
| J147 | Not specified | Oral | 2 g/kg |
| This compound | Not specified | Not specified | No acute toxicity observed |
Table 5: Other Key Safety-Related Assays
| Compound | Assay Type | Test System | Result |
| This compound | Cytochrome P450 Inhibition | Not specified | Did not block the activities of five key enzymes |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the process of safety evaluation, the following diagrams are provided.
References
A Comparative Guide to Geroneuroprotective Agents: Validating the Claims of CAD031
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the geroneuroprotective agent CAD031 with other promising alternatives in the field of neurodegenerative disease therapeutics. The information presented is based on available preclinical and clinical data, with a focus on experimental evidence to support the claims of neuroprotection and cognitive enhancement.
Introduction to Geroneuroprotection and this compound
Geroneuroprotectors are compounds designed to combat the underlying pathologies of aging in the brain, which is the primary risk factor for neurodegenerative diseases like Alzheimer's. This compound is a novel geroneuroprotective drug candidate that has demonstrated potential in preclinical models. It is a derivative of the experimental drug J147 and was developed to have enhanced neurogenic and neuroprotective properties.[1][2] The primary claims surrounding this compound include its ability to improve memory, reduce brain inflammation, and increase the expression of synaptic proteins.[3] Its mechanism of action is thought to involve the modulation of pathways related to inflammation, fatty acid metabolism, and synaptic health.[3]
This guide will compare this compound to its parent compound, J147, and two other notable neuroprotective compounds: CMS121 and Anavex 2-73 (blarcamesine).
Comparative Data on Geroneuroprotective Agents
The following tables summarize the available quantitative and qualitative data for this compound and its alternatives.
Table 1: Preclinical Efficacy in Animal Models
| Compound | Animal Model | Key Findings | Quantitative Data | Citations |
| This compound | APPswe/PS1ΔE9 AD Mice | Reduced memory deficits, decreased brain inflammation, increased synaptic protein expression. | Specific quantitative data on behavioral outcomes (e.g., Morris water maze escape latency, fear conditioning freezing percentage) is not readily available in the reviewed literature. Western blot analysis showed a visible increase in Drebrin and Arc-1 protein levels. | [3] |
| J147 | Aged AD Mice (APPswe/PS1ΔE9) | Reversed cognitive deficits, induced neurotrophic factors (NGF and BDNF), reduced markers of oxidative stress and inflammation. | Showed superior performance in rescuing spatial memory compared to donepezil in a scopolamine-induced memory impairment model. Specific quantitative data from AD models is largely descriptive. | |
| CMS121 | APPswe/PS1ΔE9 AD Mice | Alleviated cognitive loss, modulated lipid metabolism, reduced neuroinflammation and lipid peroxidation. | Treated AD mice performed as well as healthy controls in a battery of memory and behavior tests. Untreated AD mice performed more poorly. Specific quantitative data from these tests are not detailed in the provided sources. | |
| Anavex 2-73 (Blarcamesine) | Aβ25-35 peptide model of AD in mice | Prevented Aβ-induced cognitive impairments in a dose-dependent manner. | Data from preclinical behavioral tests is not specified in the provided clinical trial-focused results. |
Table 2: Clinical Trial Data (where applicable)
| Compound | Trial Phase | Patient Population | Key Endpoints & Results | Citations |
| This compound | Preclinical | N/A | Not yet in clinical trials. | |
| J147 | Nearing Clinical Trials | N/A | Preclinical data suggests readiness for human trials. | |
| CMS121 | Phase 1 | Healthy Volunteers | Evaluating safety and tolerability. | |
| Anavex 2-73 (Blarcamesine) | Phase 2b/3 | Mild Cognitive Impairment (MCI) and mild Alzheimer's Disease (AD) | ADAS-Cog: Statistically significant reduction in cognitive decline compared to placebo at 48 weeks (mean difference of -1.85 points, p=0.033). Patients treated with ANAVEX®2-73 were 84% more likely to have cognitive improvement. ADCS-ADL: 167% more likely to show functional improvement compared to placebo. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the critical evaluation of the presented data.
Morris Water Maze for Spatial Learning and Memory
The Morris Water Maze (MWM) is a widely used behavioral test to assess hippocampal-dependent spatial learning and memory in rodents.
-
Apparatus: A circular pool (typically 1.5-2 meters in diameter) is filled with opaque water (made cloudy with non-toxic paint or milk powder). A small escape platform is submerged just below the water's surface in a fixed location in one of the four quadrants of the pool. Various distal visual cues are placed around the room to serve as spatial references for the animal.
-
Procedure:
-
Acquisition Phase: The animal is placed in the water at different, semi-random starting positions and is allowed to swim and find the hidden platform. The time it takes to find the platform (escape latency) is recorded. If the animal does not find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it. This is repeated for several trials over a number of days.
-
Probe Trial: After the acquisition phase, the platform is removed from the pool, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform used to be) is measured.
-
-
Data Analysis: Key metrics include escape latency during the acquisition phase and the percentage of time spent in the target quadrant during the probe trial. A decrease in escape latency over trials and a significant preference for the target quadrant in the probe trial indicate successful spatial learning and memory.
Fear Conditioning for Associative Memory
The fear conditioning test assesses an animal's ability to learn and remember an association between a neutral stimulus (context or cue) and an aversive stimulus (mild foot shock).
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild foot shock, a speaker for auditory cues, and a video camera to record the animal's behavior.
-
Procedure:
-
Training/Conditioning: The animal is placed in the conditioning chamber. After a period of habituation, a neutral conditioned stimulus (CS), such as a tone, is presented, followed by a mild, brief foot shock (unconditioned stimulus, US). This pairing is typically repeated a few times.
-
Contextual Fear Testing: 24 hours after training, the animal is returned to the same chamber (the context) without any auditory cues or shocks. The amount of time the animal spends "freezing" (a natural fear response of immobility) is measured.
-
Cued Fear Testing: The animal is placed in a novel chamber with different visual and olfactory cues. The auditory cue (CS) is presented without the foot shock, and the freezing behavior is measured.
-
-
Data Analysis: The primary measure is the percentage of time spent freezing. A higher percentage of freezing in the original context and in response to the cue indicates stronger fear memory.
Western Blotting for Synaptic Proteins (Drebrin and Arc-1)
Western blotting is a technique used to detect and quantify specific proteins in a sample.
-
Sample Preparation: Brain tissue (e.g., hippocampus) is homogenized in a lysis buffer containing detergents and protease inhibitors to extract proteins. The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel. An electric field is applied, causing the proteins to migrate through the gel and separate based on their size.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection:
-
The membrane is blocked with a protein-rich solution (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody that specifically binds to the target protein (e.g., anti-Drebrin or anti-Arc-1).
-
The membrane is then washed and incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase). This secondary antibody binds to the primary antibody.
-
-
Detection and Quantification: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence). The intensity of the signal, which is proportional to the amount of the target protein, is captured and quantified using an imaging system.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways for this compound and its alternatives.
Caption: Proposed signaling pathway for this compound.
Caption: Proposed mechanism of action for CMS121.
Caption: Signaling pathway of Anavex 2-73 via Sigma-1 Receptor activation.
Conclusion
This compound shows promise as a geroneuroprotective agent with a multi-targeted approach to addressing age-related neurodegeneration. Its effects on inflammation, metabolism, and synaptic health are supported by preclinical evidence. However, for a more definitive validation of its claims, further studies providing detailed quantitative data on its efficacy in standardized behavioral and molecular assays are necessary.
In comparison, J147, the parent compound of this compound, has a more extensive preclinical dataset demonstrating its anti-aging and cognitive-enhancing effects. CMS121 presents an interesting alternative by targeting fatty acid synthesis and reducing lipid peroxidation. Anavex 2-73 (blarcamesine) is the most advanced in terms of clinical development, with positive Phase 2b/3 data in Alzheimer's disease patients, providing a benchmark for the clinical potential of geroneuroprotective strategies.
For researchers and drug development professionals, the validation of this compound's geroneuroprotective claims will ultimately depend on the generation of robust, quantitative data that can be directly compared with these and other emerging therapies in the field. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting such validation studies.
References
- 1. Automated Measurement of Mouse Freezing Behavior and its Use for Quantitative Trait Locus Analysis of Contextual Fear Conditioning in (BALB/cJ × C57BL/6J)F2 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accelerated Failure Time Survival Model to Analyze Morris Water Maze Latency Data - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel Alzheimer’s disease drug candidate targeting inflammation and fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of CAD031: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling CAD031, a novel neuroprotective and memory-enhancing agent, adherence to proper disposal protocols is crucial for maintaining laboratory safety and environmental compliance. This guide provides essential information on the safe handling and disposal of this compound, emphasizing the need for a comprehensive understanding of its properties and associated hazards.
Important Note: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound (CAS No. 2071209-49-7) was not publicly available. The information presented here is based on general best practices for the disposal of research-grade chemicals. It is imperative to obtain the SDS from your chemical supplier for detailed and specific safety and disposal instructions.
Key Characteristics of this compound
This compound is a derivative of the Alzheimer's disease drug candidate J147 and is supplied as a solid powder.[1][2][3][4][5] Key data for this compound are summarized below.
| Property | Value |
| CAS Number | 2071209-49-7 |
| Molecular Formula | C18H14F6N2O2 |
| Molecular Weight | 404.31 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. |
General Disposal Procedures for this compound
Given the absence of a specific SDS, this compound should be treated as a hazardous chemical. The following procedural steps outline a safe and compliant disposal workflow.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is essential to wear appropriate PPE. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A lab coat
-
Closed-toe shoes
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step 2: Waste Segregation and Collection
All waste contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Solid Waste: Unused or expired this compound powder, contaminated personal protective equipment (gloves, weigh boats, etc.), and any other solid materials that have come into contact with the chemical. This waste should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO). This waste should be collected in a separate, sealed, and clearly labeled container for hazardous liquid chemical waste. Do not pour solutions containing this compound down the drain.
-
Sharps Waste: Any sharps, such as needles or pipette tips, contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.
Step 3: Labeling and Storage of Waste
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: this compound
-
The CAS number: 2071209-49-7
-
The primary hazards associated with the chemical (as a precaution, assume it is toxic and an irritant).
-
The date of waste accumulation.
Store waste containers in a designated, secure area away from incompatible materials.
Step 4: Final Disposal
The final disposal of this compound waste must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for requesting a hazardous waste pickup. Do not attempt to dispose of this chemical through standard municipal waste or sewer systems.
Experimental Protocols
Detailed experimental protocols for the disposal or neutralization of this compound are not available without a specific Safety Data Sheet. General laboratory practice dictates that chemical neutralization should only be attempted if a validated and safe procedure is available, typically provided in the SDS. For this compound, no such procedures are publicly documented. Therefore, the recommended protocol is collection and disposal via a certified hazardous waste management service.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of the research chemical this compound.
By following these guidelines, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a secure research environment. Always prioritize obtaining the specific Safety Data Sheet for any chemical to ensure full compliance and safety.
References
Navigating the Safe Handling of CAD031: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling CAD031, a neuroprotective agent with potential applications in Alzheimer's disease research. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your research.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a robust safety protocol is non-negotiable. The following personal protective equipment and engineering controls are mandatory to prevent exposure.
| Equipment/Control | Specification | Purpose |
| Ventilation | Chemical Fume Hood | To prevent inhalation of any dust or aerosols. All handling of powdered this compound and preparation of solutions should be performed within a certified chemical fume hood. |
| Gloves | Nitrile or Neoprene Gloves (double gloving recommended) | To prevent skin contact. Gloves should be changed immediately if contaminated, punctured, or torn. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect eyes from splashes or dust. |
| Lab Coat | Disposable Gown or Dedicated Lab Coat | To protect skin and clothing from contamination. Should be removed before leaving the laboratory. |
| Respiratory Protection | NIOSH-approved Respirator | Required if working outside of a fume hood or if there is a risk of aerosolization. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability of this compound and ensuring a safe working environment.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
Preparation of Solutions:
-
All work should be conducted in a chemical fume hood.
-
Wear all required PPE.
-
To prepare a stock solution, slowly add the powdered this compound to the desired solvent (e.g., DMSO) to avoid dust generation.
Administration (In Vivo Studies):
-
For oral gavage, ensure the animal is properly restrained.
-
Use appropriate gavage needles to prevent injury to the animal.
-
Wear PPE to avoid contact with the dosing solution.
Disposal Plan
The disposal of this compound and any contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.
| Waste Stream | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a designated, sealed hazardous waste container. |
| Animal Bedding and Carcasses (from in vivo studies) | Dispose of in accordance with institutional guidelines for hazardous chemical waste from animal studies. |
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete. |
Experimental Protocols
In Vivo Administration of this compound in a Murine Model
This protocol is based on studies investigating the neuroprotective effects of this compound.[1]
Objective: To assess the in vivo efficacy of this compound.
Materials:
-
This compound
-
Vehicle (e.g., corn oil)
-
Sprague-Dawley rats or appropriate mouse model
-
Gavage needles
-
Standard laboratory equipment
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions for at least one week prior to the experiment.
-
Formulation Preparation: Prepare the dosing solution by suspending this compound in the chosen vehicle at the desired concentration (e.g., 20 mg/kg). This should be done in a chemical fume hood.
-
Administration: Administer the this compound formulation to the animals via oral gavage. For dietary administration, this compound can be mixed into the animal chow at a specified concentration (e.g., 200 ppm).[1]
-
Monitoring: Monitor the animals for any adverse effects throughout the study period.
-
Tissue Collection: At the end of the study, euthanize the animals according to institutional guidelines and collect tissues for analysis.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound.
Caption: Proposed signaling pathway of this compound.
This workflow illustrates the key steps for safe handling and experimentation with this compound.
Caption: Experimental workflow for in vivo studies with this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
